molecular formula C6H12O6 B12412488 D-Fructose-2-13C

D-Fructose-2-13C

Cat. No.: B12412488
M. Wt: 181.15 g/mol
InChI Key: BJHIKXHVCXFQLS-WMPUJKKESA-N
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Description

D-Fructose-2-13C is a useful research compound. Its molecular formula is C6H12O6 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Fructose-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Fructose-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(213C)hexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i4+1

InChI Key

BJHIKXHVCXFQLS-WMPUJKKESA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([13C](=O)CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

D-Fructose-2-13C CAS 117013-19-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Metabolic Tracing, and Applications in Hyperpolarized MRI & Flux Analysis

Executive Summary

D-Fructose-2-13C (CAS 117013-19-1) is a stable isotope-labeled monosaccharide critical for advanced metabolic research.[1] Unlike universally labeled fructose or C1-labeled variants, the C2-labeled isotopomer offers a distinct advantage in Hyperpolarized (HP)


C-MRI  due to the quaternary nature of the C2 hemiketal carbon. This structural feature confers a significantly longer spin-lattice relaxation time (

), enabling extended imaging windows for real-time in vivo metabolic tracking.

Furthermore, D-Fructose-2-13C is a precision tool for Metabolic Flux Analysis (MFA) . It specifically traces the fructolytic pathway mediated by ketohexokinase (KHK), distinguishing hepatic fructose metabolism from glucose-driven glycolysis. This guide details the physicochemical properties, mechanistic utility, and experimental protocols for leveraging this isotope in drug development and metabolic phenotyping.

Chemical & Physical Specifications

The following specifications define the research-grade isotope typically required for NMR and mass spectrometry applications.

PropertySpecification
Chemical Name D-Fructose-2-

C
CAS Number 117013-19-1
Linear Formula HOCH

(CHOH)

COCH

OH
Molecular Weight ~181.15 g/mol (Labeled)
Isotopic Purity ≥ 99 atom %

C
Chemical Purity ≥ 98% (CP)
Appearance White to off-white crystalline powder
Solubility Freely soluble in water (>500 mg/mL); slightly soluble in ethanol
Storage Room temperature (protect from light and moisture; hygroscopic)
NMR Profile

C-NMR Anomeric Region: 98–105 ppm (C2 signal)

Mechanistic Utility: The "Why" of C2 Labeling

Hyperpolarization Physics (The Advantage)

In Dynamic Nuclear Polarization (DNP), the utility of a probe is limited by its relaxation time (


). Rapid relaxation leads to signal loss before the image can be acquired.
  • The Problem: Protonated carbons (CH, CH

    
    ) relax quickly due to dipolar interactions with attached protons.
    
  • The Solution: The C2 position of D-Fructose is a quaternary hemiketal carbon (not directly bonded to hydrogen). This lack of direct proton attachment significantly reduces dipolar relaxation, extending the

    
     to approximately 16 seconds  at 37°C (compared to <1-2 seconds for protonated carbons). This allows sufficient time for injection and metabolic conversion imaging in vivo.
    
Metabolic Pathway Tracing

D-Fructose-2-13C is uniquely suited to distinguish fructolysis (liver/kidney specific) from general glycolysis.

  • Ketohexokinase (KHK) Entry: Fructose is phosphorylated at C1 by KHK to form Fructose-1-Phosphate (F-1-P) . The label remains at C2.

  • Aldolase B Cleavage: F-1-P is cleaved into Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde .

    • The C1-C2-C3 fragment becomes DHAP.

    • Crucial Fate: The C2 label becomes the ketone carbon (C2) of DHAP.

  • Glycolytic Integration: DHAP isomerizes to Glyceraldehyde-3-Phosphate (GAP). The C2 label eventually becomes the carbonyl carbon (C2) of Pyruvate .

  • TCA Cycle Entry: Pyruvate Dehydrogenase (PDH) decarboxylates C1 of Pyruvate. The C2 label (carbonyl) becomes the C1 (carbonyl) of Acetyl-CoA .

This specific scrambling pattern allows researchers to quantify the contribution of dietary fructose to lipogenesis (via Acetyl-CoA) versus glucose oxidation.

Visualization: Metabolic Fate & Workflow

Diagram 1: Metabolic Fate of D-Fructose-2-13C

This pathway illustrates the transfer of the


C label (marked in red) from Fructose C2 to Acetyl-CoA C1.

FructoseMetabolism cluster_liver Hepatic Metabolism Fructose D-Fructose-2-13C (Label at C2) F1P Fructose-1-Phosphate (Label at C2) Fructose->F1P Ketohexokinase (KHK) DHAP DHAP (Label at C2 Carbonyl) F1P->DHAP Aldolase B GA Glyceraldehyde F1P->GA Aldolase B GAP Glyceraldehyde-3-P (Label at C2) DHAP->GAP TPI GA->GAP Triose Kinase Pyruvate Pyruvate (Label at C2 Carbonyl) GAP->Pyruvate Glycolysis AcetylCoA Acetyl-CoA (Label at C1 Carbonyl) Pyruvate->AcetylCoA PDH Complex (C1 Decarboxylation) Lipogenesis De Novo Lipogenesis (Fatty Acid Synthesis) AcetylCoA->Lipogenesis

Caption: Tracing the C2 label (blue node) through Fructolysis to Acetyl-CoA (red node), highlighting its utility in tracking lipogenic flux.

Experimental Protocols

Protocol A: Hyperpolarized C-MRI Sample Preparation

Objective: Prepare a sterile, hyperpolarized solution for in vivo injection.

  • Substrate Mixture:

    • Weigh 45 mg of D-Fructose-2-13C .

    • Mix with 15 mM OX063 trityl radical (polarizing agent).

    • Add trace Gadolinium chelate (e.g., 1-2 mM ProHance) to enhance polarization efficiency.

  • DNP Polarization:

    • Load sample into a DNP polarizer (e.g., HyperSense or SPINlab).

    • Irradiate with microwaves at ~94 GHz at 1.4 K for 60–90 minutes.

    • Target Polarization: >15-20%.

  • Dissolution & Neutralization:

    • Rapidly dissolve the frozen sample with superheated buffer (4 mL of 40 mM Tris/NaOH/EDTA buffer).

    • Final pH: Target 7.4 ± 0.2.

    • Final Concentration: ~80 mM Fructose.

  • Injection:

    • Transfer immediately to the MRI scanner.

    • Inject intravenously (tail vein for mice) within 10–15 seconds of dissolution to minimize

      
       decay.
      
Protocol B: In Vitro Metabolic Flux Analysis (NMR)

Objective: Quantify fructose uptake and conversion in hepatocytes.

  • Cell Culture:

    • Seed HepG2 or primary hepatocytes in 6-well plates.

    • Starve cells (low glucose/serum-free) for 4 hours.

  • Tracer Incubation:

    • Replace medium with glucose-free DMEM containing 10 mM D-Fructose-2-13C .

    • Incubate for 0, 30, 60, and 120 minutes.

  • Extraction:

    • Quench metabolism with ice-cold methanol/water (80:20).

    • Perform probe sonication (3 x 10s).

    • Centrifuge (14,000 x g, 10 min) and collect supernatant.

    • Lyophilize supernatant to dryness.

  • NMR Reconstitution:

    • Resuspend dried extract in 600 µL D

      
      O containing 0.1 mM DSS (internal standard).
      
  • Data Acquisition:

    • Acquire 1D

      
      C-NMR spectra (proton-decoupled).
      
    • Target Signals:

      • 
        -fructopyranose (C2): ~99.2 ppm.
        
      • 
        -fructofuranose (C2): ~102.6 ppm.
        
      • 
        -fructofuranose (C2): ~105.6 ppm.
        
      • Downstream metabolites (e.g., Alanine C2, Lactate C2).

Data Analysis & Interpretation

When analyzing


C-NMR spectra of D-Fructose-2-13C, three distinct tautomeric forms are observed in aqueous solution. Accurate quantification requires integration of all three C2 resonances.
TautomerChemical Shift (ppm)Approx.[2][3] Abundance (30°C)

-D-fructopyranose
99.2~70%

-D-fructofuranose
102.6~23%

-D-fructofuranose
105.6~7%

Interpretation Logic:

  • Signal Decay (MRI): A mono-exponential decay of the sum of these peaks represents the

    
     relaxation.
    
  • Metabolic Conversion: Appearance of new peaks at ~210 ppm indicates conversion to ketone bodies or carbonyls of downstream intermediates (though often rapid turnover makes these hard to see without hyperpolarization). In mass spectrometry (LC-MS), look for the M+1 mass shift in DHAP, Pyruvate, and Lactate.

Handling & Stability

  • Hygroscopicity: D-Fructose is highly hygroscopic. Store the container tightly sealed with a desiccant.

  • Sterility: For in vivo use, the final dissolved solution must be filtered through a 0.22 µm sterile filter.

  • Stability: Stable for >2 years if stored at -20°C or room temperature in a desiccator. Aqueous solutions should be prepared fresh to prevent microbial growth.

References

  • National Institutes of Health (NIH) - PubChem. D-Fructose Compound Summary. [Link]

  • Keshari, K. R., et al. (2009). Hyperpolarized [2-13C]-Fructose: A Hemiketal DNP Substrate for In Vivo Metabolic Imaging. Proceedings of the National Academy of Sciences. [Link]

  • Bock, K., et al. (1982). Isomerization of D-glucose to D-fructose: Mechanism and reactive species via 13C NMR. Carbohydrate Research.[1] [Link]

Sources

Precision Metabolomics: A Technical Guide to 13C-Fructose Pathway Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Fructose Survival Hypothesis

Fructose metabolism is distinct from glucose due to its unique ability to bypass the primary glycolytic checkpoint, Phosphofructokinase-1 (PFK-1).[1][2] This unregulated entry into the triose-phosphate pool drives rapid de novo lipogenesis (DNL) and uric acid production, a phenomenon increasingly linked to NAFLD/NASH and metabolic syndrome.

This guide provides a self-validating framework for tracing 13C-labeled fructose through the Ketohexokinase (KHK) axis, focusing on the resolution of downstream fluxes into lipid and TCA cycle pools.

Strategic Tracer Selection

The choice of isotopologue dictates the resolution of your metabolic map. For fructose tracing, the position of the 13C label determines whether you are measuring total carbon contribution or specific enzymatic cleavage events.

Table 1: Tracer Selection Matrix
Tracer SpecificationPrimary ApplicationMechanistic InsightMass Shift Expectation
[U-13C6]-Fructose Total Flux & DNL Tracks all carbon atoms. Ideal for measuring the total contribution of fructose to Acetyl-CoA, Palmitate, and TCA intermediates.Lactate: M+3Acetyl-CoA: M+2Palmitate: M+2, +4, +6...
[1-13C]-Fructose Aldolase B Activity Distinguishes between DHAP and Glyceraldehyde fates. The C1 label ends up specifically in DHAP (and subsequently Glycerol-3P).DHAP: M+1Glyceraldehyde: M+0Lactate: 50% M+1 / 50% M+0
[1,6-13C2]-Fructose Gluconeogenesis Used to trace fructose recycling into glucose pools via triose recombination.Glucose: M+2 (via recombination)
Diagram 1: The Fructolysis Bypass

This diagram illustrates the entry of Fructose into the metabolic network, bypassing PFK-1 and splitting into trioses.

Fructose_Metabolism Fructose Fructose (Extracellular) Fructose_Int Fructose (Intracellular) Fructose->Fructose_Int GLUT5 Transport F1P Fructose-1-Phosphate (F1P) Fructose_Int->F1P KHK (Ketohexokinase) *Rate Limiting* DHAP DHAP (Dihydroxyacetone P) F1P->DHAP Aldolase B GA Glyceraldehyde F1P->GA Aldolase B GAP Glyceraldehyde-3P DHAP->GAP TPI GA->GAP Triokinase (TKFC) Pyruvate Pyruvate GAP->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH FattyAcids De Novo Lipogenesis (Palmitate) AcetylCoA->FattyAcids FASN/ACLY PFK PFK-1 Checkpoint (Bypassed)

Caption: The KHK-mediated pathway bypasses PFK-1, allowing rapid flux into the Acetyl-CoA pool for lipogenesis.

Experimental Protocol: The "Cold-Quench" Standard

To ensure data trustworthiness, metabolism must be arrested instantaneously. Fructose turnover is rapid; standard washing steps will result in ATP hydrolysis and metabolite leakage.

Phase A: Cell Culture & Treatment
  • Model System: Primary Hepatocytes or HepG2 (High Aldolase B expression is required).

  • Pre-Conditioning: Starve cells of glucose/fructose for 1 hour using substrate-free DMEM to deplete glycogen reserves (optional but recommended for flux clarity).

  • Labeling Medium:

    • Base: Glucose-free DMEM (dialyzed FBS).

    • Tracer: 5 mM [U-13C6]-Fructose.

    • Co-Substrate: 5 mM Unlabeled Glucose (Physiological relevance: Fructose is rarely consumed in isolation. Glucose is required to maintain the pentose phosphate pathway).

    • Duration:

      • 0-60 mins: Kinetic flux (Glycolysis/TCA entry).

      • 24-48 hours: Macromolecular synthesis (Lipogenesis/Palmitate).

Phase B: Quenching & Extraction (Adherent Cells)

Do not trypsinize cells before quenching.

  • Rapid Wash: Aspirate media. Immediately wash once with ice-cold Ammonium Carbonate (pH 7.4) or PBS (4°C). Perform in <10 seconds.

  • Metabolic Quench: Add -80°C 80% Methanol / 20% Water directly to the plate.

    • Volume: 1 mL per 10cm dish.

    • Mechanism:[3][4] Denatures enzymes instantly, stopping turnover.

  • Scraping: Scrape cells on dry ice. Transfer lysate to pre-chilled tubes.

  • Phase Separation:

    • Vortex vigorously. Centrifuge at 14,000 x g for 10 min at 4°C.

    • Supernatant: Contains polar metabolites (F1P, Citrate, Lactate).

    • Pellet: Contains proteins and lipids (Saponify pellet for fatty acid extraction).

Diagram 2: Integrated Workflow

Visualizing the critical path from treatment to data.

Workflow Step1 Culture (HepG2/Primary) Step2 Tracer Addition [U-13C]Fructose Step1->Step2 Step3 Quench (-80°C MeOH) Step2->Step3 Step4 Extraction (Biphasic) Step3->Step4 Step5A Polar Phase (HILIC-MS) Step4->Step5A Supernatant Step5B Lipid Phase (GC-MS) Step4->Step5B Pellet

Caption: Workflow emphasizing the critical -80°C quenching step to preserve labile intermediates like F1P.

Analytical Platforms & Detection

For fructose tracing, High-Resolution LC-MS (HILIC) is superior for upstream intermediates (F1P, DHAP), while GC-MS remains the gold standard for downstream lipogenesis (Fatty Acids, TCA intermediates) due to superior isomer separation.

LC-MS Configuration (Polar Metabolites)
  • Column: ZIC-pHILIC (Polymeric Hydrophilic Interaction Liquid Chromatography).

  • Mobile Phase: (A) 20 mM Ammonium Carbonate pH 9.0; (B) Acetonitrile.

  • Target: Fructose-1-Phosphate (F1P).[1][2][5][6][7][8]

    • Note: F1P and Fructose-6-Phosphate (F6P) are isomers. They must be chromatographically separated. F1P typically elutes earlier than F6P on ZIC-pHILIC columns.

GC-MS Configuration (Lipogenesis/TCA)
  • Derivatization: MOX-TBDMS (Methoxyamine + tert-butyldimethylsilyl) is preferred for TCA intermediates to prevent thermal degradation. FAME (Fatty Acid Methyl Ester) derivatization is required for lipid analysis.

  • Key Insight: Scrambling of the label in the TCA cycle (via Succinate symmetry) must be accounted for in flux models.

Data Interpretation: MID and Flux

Raw mass spec data (Ion Intensity) must be converted into Mass Isotopomer Distributions (MID) .

The Correction Algorithm (Mandatory)

You must correct for the natural abundance of 13C (1.1%) in the carbon skeleton and derivatizing agents.

  • Tool: Use IsoCor or IsoCorrectoR (R-package).[9]

  • Formula:

    
     (where A is the natural abundance matrix).
    
Interpreting the DNL Signal (U-13C Fructose)

When tracing Fructose -> Palmitate (C16:0):

  • Acetyl-CoA Pool: Fructose generates [1,2-13C2]-Acetyl-CoA.

  • Palmitate Synthesis: Palmitate is built from 8 Acetyl-CoA units.

  • Mass Shift Pattern: You will observe isotopologues at M+2, M+4, M+6... up to M+16.

    • High M+2/M+4: Indicates high dilution by unlabeled glucose/endogenous pools.

    • High M+14/M+16: Indicates the majority of the lipid was synthesized de novo from the fructose tracer.

Diagram 3: De Novo Lipogenesis Logic

Tracing the carbon atoms from Fructose to Palmitate.

DNL_Logic Fruc [U-13C]Fructose (6 Carbons) Pyr Pyruvate (M+3) Fruc->Pyr Glycolysis AcCoA Acetyl-CoA (M+2) Pyr->AcCoA PDH MalCoA Malonyl-CoA (M+2) AcCoA->MalCoA ACACA Palm Palmitate (C16) (M+2, M+4 ... M+16) AcCoA->Palm Primer MalCoA->Palm FASN (x7 Cycles)

Caption: Palmitate is assembled from two-carbon units (Acetyl-CoA). U-13C Fructose yields M+2 Acetyl-CoA blocks.

References

  • Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids. Nature, 554(7691), 177-182. [Link]

  • Zhao, S., et al. (2020). Dietary Fructose Feeds Hepatic Lipogenesis via Microbiota-Derived Acetate. Nature, 579(7800), 586-591. [Link]

  • Egli, L., et al. (2023). Fructose drives de novo lipogenesis affecting metabolic health. Journal of Endocrinology, 232(1). [Link]

  • Heinrich, P., et al. (2018). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. Scientific Reports, 8, 17910. [Link]

  • Softic, S., et al. (2017). Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling. Journal of Clinical Investigation, 127(11), 4059-4074. [Link]

Sources

Technical Guide: Strategic Selection of Fructose Tracers ([1-13C] vs. [2-13C])

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic research, the choice between [1-13C]fructose and [2-13C]fructose is not merely a matter of positional preference; it is a decision that dictates the experimental modality.

  • Select [2-13C]Fructose if: Your primary goal is Hyperpolarized MRI (HP-MRI) or real-time in vivo metabolic imaging. The C2 position (hemiketal) possesses a

    
     relaxation time significantly longer (~16s) than C1, enabling the visualization of rapid uptake and fructolysis.[1]
    
  • Select [1-13C]Fructose if: Your primary goal is traditional NMR-based Metabolic Flux Analysis (MFA) to quantify gluconeogenesis (GNG) and triose phosphate cycling. It provides the canonical C1/C6 glucose isotopomer patterns used to calculate pathway contributions.

This guide details the physical chemistry, metabolic mapping, and experimental protocols required to deploy these tracers effectively.

Part 1: The Physics of Detection (The Divide)

The most critical technical differentiator between these two tracers is their nuclear spin relaxation properties, which determine their suitability for Hyperpolarized (HP)


C-MRI.
Structural Dynamics and Relaxation

In solution, fructose exists primarily in the fructopyranose and fructofuranose forms.

  • [1-13C]Fructose: The C1 carbon is a methylene group (

    
    ). It is directly bonded to two protons. The strong dipole-dipole interaction between the 
    
    
    
    C nucleus and the attached
    
    
    H nuclei causes rapid spin-lattice relaxation.
    • 
       (37°C):  < 2 seconds.
      
    • Implication: Polarization is lost before the substrate can be injected and metabolized. Unsuitable for in vivo HP-MRI.

  • [2-13C]Fructose: The C2 carbon is the anomeric carbon. In the dominant

    
    -D-fructopyranose form, C2 is a hemiketal (quaternary-like character) with no directly attached protons.
    
    • 
       (37°C):  ~16 seconds (at 11.7 T).
      
    • Implication: This "long"

      
       preserves the hyperpolarized signal (enhanced >10,000x) long enough to inject the tracer into a subject and image its conversion to Fructose-1-Phosphate (F1P) in real-time.
      
The "Killer App" for [2-13C]Fructose

Because of the


 advantage, [2-13C]fructose is the gold standard for imaging fructolysis  in cancer models (e.g., prostate, liver) where GLUT5 transporters are upregulated.

Key Reference: Keshari, K. R., et al. (2009).[1] "Hyperpolarized [2-13C]-Fructose: A Hemiketal DNP Substrate for In Vivo Metabolic Imaging." Proceedings of the National Academy of Sciences.

Part 2: The Biochemistry of Flux (Carbon Mapping)

For researchers using mass spectrometry (MS) or thermal NMR (non-hyperpolarized), the choice depends on where the label ends up in downstream metabolites (Glycolysis vs. Gluconeogenesis).

The Fructolysis Pathway

Unlike glucose, fructose bypasses the rate-limiting enzyme Phosphofructokinase (PFK). It is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P), then cleaved by Aldolase B.

Carbon Fate Mapping[2]
  • Fructose Structure: C1(P)-C2(=O)-C3-C4-C5-C6[3]

  • Aldolase B Cleavage:

    • DHAP (Dihydroxyacetone phosphate): Derived from C1-C2-C3 .

    • Glyceraldehyde (GA): Derived from C4-C5-C6 .

Visualization of Carbon Scrambling

The following diagram illustrates how the label from C1 vs. C2 propagates into the Triose Phosphate Pool.

FructoseMapping cluster_tracers Tracer Fate Fruc Fructose (Extracellular) F1P Fructose-1-Phosphate (Intracellular) Fruc->F1P Ketohexokinase (KHK) DHAP DHAP (C1-C2-C3) F1P->DHAP Aldolase B GA Glyceraldehyde (C4-C5-C6) F1P->GA Aldolase B GAP GAP (Glyceraldehyde-3-P) DHAP->GAP Triose Phosphate Isomerase (TPI) GA->GAP Triose Kinase Trace1 [1-13C]Fructose Label on C1 Fate1 Becomes [1-13C]DHAP (Phosphorylated End) Trace1->Fate1 Trace2 [2-13C]Fructose Label on C2 Fate2 Becomes [2-13C]DHAP (Ketone Group) Trace2->Fate2

Figure 1: Carbon atom mapping of fructose metabolism. Note that both C1 and C2 tracers funnel exclusively into the DHAP pool initially, but at different positions.

Gluconeogenesis (GNG) Analysis

When measuring GNG (Fructose


 Glucose), the liver recombines trioses.
  • [1-13C]Fructose: Results in enrichment at C1 and C6 of glucose (due to TPI equilibration of DHAP/GAP). This is the standard pattern for calculating "dilution" by the TCA cycle and pentose phosphate pathway.

  • [2-13C]Fructose: Results in enrichment at C2 and C5 of glucose.

Selection Rule: Use [1-13C]fructose for GNG studies unless you have specific spectral overlap issues in the C1/C6 region of your NMR spectrum.

Part 3: Comparative Data Matrix

Feature[1-13C]Fructose[2-13C]Fructose
Primary Application Metabolic Flux Analysis (NMR/MS)Hyperpolarized MRI / Real-time Kinetics

Relaxation (37°C)
< 2.0 seconds (Fast)~16.0 seconds (Slow)
Chemical Moiety Primary Alcohol (

)
Hemiketal / Ketone (

)
Aldolase Product [1-13C]DHAP[2-13C]DHAP
GNG Glucose Product [1,6-13C]Glucose[2,5-13C]Glucose
Cost LowerHigher (Synthesis is more complex)
In Vivo Detection Requires steady-state infusionSingle-bolus dynamic imaging possible

Part 4: Experimental Protocols

Protocol A: Hyperpolarized MRI with [2-13C]Fructose

Objective: Imaging hepatic fructose uptake and KHK activity.

1. Sample Preparation:

  • Substrate: Prepare a 4.0 M solution of [2-13C]fructose in water.

  • Radical: Add 15 mM OX063 trityl radical.

  • Glassing Agent: No glycerol needed (fructose self-glasses at high concentration).

2. Polarization (DNP):

  • Instrument: HyperSense or SPINlab.

  • Conditions: 1.2 K, 3.35 T.

  • Microwave Frequency: ~94.100 GHz (Optimize sweep).

  • Time: 1–2 hours to reach solid-state polarization >15%.

3. Dissolution & Neutralization:

  • Dissolution Media: Superheated water (4 mL) with added EDTA (chelator).

  • Neutralization: Receiver vessel contains NaOH and Tris buffer to achieve pH 7.4. Final concentration ~80 mM.

4. Injection & Acquisition:

  • Animal Model: TRAMP mice or Rat Liver model.

  • Injection: Tail vein bolus (350 µL) over 12s.

  • Sequence:

    
    C-CSI (Chemical Shift Imaging) or slice-selective spectroscopy.
    
  • Timing: Start acquisition 15s post-injection.

  • Target Signals:

    • [2-13C]Fructose: ~99 ppm (hemiketal).

    • [2-13C]Fructose-1-Phosphate: ~100-101 ppm (shifted).

Protocol B: Steady-State Flux with [1-13C]Fructose

Objective: Quantifying Gluconeogenesis contribution in Hepatocytes.

1. Incubation:

  • Media: Krebs-Henseleit buffer, glucose-free.

  • Tracer: 10 mM [1-13C]fructose.

  • Duration: 120 minutes (to reach isotopic steady state).

2. Extraction:

  • Quench cells with ice-cold perchloric acid (PCA).

  • Neutralize with KOH.

  • Lyophilize supernatant.

3. NMR Analysis:

  • Resuspend in

    
    .
    
  • Acquire proton-decoupled

    
    C-NMR spectra.
    
  • Target Analysis: Compare integral of Glucose C1 vs. C6.

    • Ratio C1/C6 = 1.0 implies full TPI equilibration.

    • Ratio

      
       1.0 implies channeling or incomplete equilibration.
      

References

  • Keshari, K. R., et al. (2009). Hyperpolarized [2-13C]-Fructose: A Hemiketal DNP Substrate for In Vivo Metabolic Imaging. Proceedings of the National Academy of Sciences. [Link]

  • Burelle, Y., et al. (1997). Oxidation of 13C-glucose and 13C-fructose ingested as a preexercise meal.[4] International Journal of Sport Nutrition. [Link]

  • Malaisse, W. J., et al. (2002). Metabolism of D-[1-13C]fructose, D-[2-13C]fructose, and D-[6-13C]fructose in rat hepatocytes.[5] Molecular Genetics and Metabolism. [Link][5]

  • Tolan, D. R. (1995). Aldolase B and Fructose Intolerance. Human Mutation. (Contextual grounding for Aldolase mechanism). [Link]

Sources

D-Fructose-2-13C: Technical Specifications and Application Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-Fructose-2-13C: Molecular Weight, Isotopic Purity, and Metabolic Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Abstract

Stable isotope labeling is the bedrock of modern metabolic flux analysis (MFA) and structural biology.[1] Among hexose tracers, D-Fructose-2-13C (CAS: 117013-19-1) occupies a critical niche.[1] Unlike uniformly labeled isotopomers, the specific placement of Carbon-13 at the C2 position allows for precise discrimination between glycolytic flux, fructolysis, and the pentose phosphate pathway. This guide provides a definitive technical breakdown of the physicochemical properties, quality control protocols, and experimental applications of D-Fructose-2-13C, designed for the senior scientist requiring actionable, high-fidelity data.

Physicochemical Specifications

Accurate stoichiometric calculations in metabolic studies depend on precise molecular weight definitions.[1] When working with isotopically enriched substrates, the distinction between monoisotopic mass and average molecular weight is non-trivial.[1]

Molecular Weight & Mass Spectrometry Data

The introduction of a neutron-heavy isotope shifts the mass signature.[1] Below is the comparative data between natural abundance D-Fructose and D-Fructose-2-13C.

PropertyNatural D-FructoseD-Fructose-2-13CNotes
Molecular Formula C₆H₁₂O₆¹³C₁¹²C₅H₁₂O₆One ¹²C replaced by ¹³C at pos. 2
CAS Number 57-48-7117013-19-1 Unique identifier for the labeled analog
Average MW 180.16 g/mol 181.15 g/mol Used for molarity calculations (weighing)
Monoisotopic Mass 180.06339 Da181.06674 Da Exact mass for MS identification (M+1 peak)
Mass Shift +1.00335 DaThe detectable shift in Mass Spec
Isotopic & Chemical Purity Definitions

For high-sensitivity NMR or MS applications, "purity" is a dual-variable metric:

  • Chemical Purity (>98%): The absence of non-fructose contaminants (e.g., glucose, solvent residues).[1]

  • Isotopic Enrichment (>99 atom % ¹³C): The probability that the C2 position actually contains a ¹³C nucleus.[1]

    • Risk Factor:[1] Lower enrichment (<98%) complicates flux modeling by introducing "natural abundance noise" that mimics unlabeled background.[1]

Synthesis and Stability

Production Methodology

High-grade D-Fructose-2-13C is typically produced via chemo-enzymatic synthesis .[1]

  • Precursor: Often starts with [2-13C]Glucose.[1]

  • Isomerization: The enzyme Glucose Isomerase converts [2-13C]Glucose to [2-13C]Fructose.[1]

  • Purification: Chromatographic separation is required to remove residual glucose.[1][2] This step is critical; commercial preparations must be validated for low glucose content (<0.5%) to prevent metabolic confounding.[1]

Storage and Handling (Hygroscopicity Warning)

Fructose is significantly more hygroscopic than glucose.[1]

  • State: Crystalline powder (white).[1]

  • Storage: -20°C is standard, but room temperature is acceptable if desiccated.

  • Handling: Weighing must be rapid. Extended exposure to humid air leads to deliquescence, altering the effective concentration of prepared stock solutions.[1]

    • Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation.[1]

Analytical Validation: The Self-Validating Protocol

As a senior scientist, you should not rely solely on the Certificate of Analysis (CoA).[1] Implement this two-step internal validation workflow to confirm identity and enrichment.

Step 1: Mass Spectrometry (Enrichment Check)

Use LC-MS (ESI-Negative mode) to verify the isotopic enrichment.[1]

  • Expected Ion: [M-H]⁻ at m/z 180.06 (labeled) vs 179.06 (unlabeled).[1]

  • Validation Logic: The ratio of intensity (180.06 / 179.06) confirms the atom % enrichment.[1]

Step 2: ¹³C-NMR (Positional Integrity)

This is the gold standard.[1] Fructose exists in solution as a tautomeric equilibrium of pyranose and furanose forms.[1]

  • Experiment: Proton-decoupled ¹³C-NMR in D₂O.

  • Observation: You will NOT see a single peak. You will see a cluster of enhanced peaks corresponding to C2 in different tautomers.[1]

    • β-D-Fructopyranose (C2): ~98.6 ppm (Major form, ~70%)[1]

    • β-D-Fructofuranose (C2): ~102.0 ppm (Minor form, ~22%)[1]

    • α-D-Fructofuranose (C2): ~105.0 ppm (Trace form)[1]

  • Failure Mode: If you observe strong signals at ~96 ppm (β-glucose C1) or ~92 ppm (α-glucose C1), the enzymatic conversion was incomplete.[1]

Quality Control Workflow Diagram

QC_Workflow Sample D-Fructose-2-13C Sample Solubility Dissolve in D2O Sample->Solubility MS_Analysis LC-MS (ESI-) Target: m/z 180.06 Solubility->MS_Analysis Aliquot A NMR_Analysis 13C-NMR Target: 98-105 ppm Solubility->NMR_Analysis Aliquot B Decision Data Evaluation MS_Analysis->Decision Check Enrichment % NMR_Analysis->Decision Check Positional Purity & Glucose Absence Pass Release for Metabolic Study Decision->Pass >99% Enrichment No Contaminants Fail Reject / Repurify Decision->Fail <98% Enrichment OR Glucose Detected

Caption: QC Workflow for validating D-Fructose-2-13C prior to metabolic flux experiments. Note the parallel MS and NMR steps to confirm both mass and structural integrity.

Applications in Drug Development & Research[5]

The specific utility of D-Fructose-2-13C lies in its metabolic fate during Fructolysis (liver) versus Glycolysis .[1]

Tracking Aldolase Activity

In the liver, Fructose is phosphorylated to Fructose-1-Phosphate (F1P) by Ketohexokinase (KHK).[1] F1P is then cleaved by Aldolase B.[1]

  • The Cleavage: F1P → Dihydroxyacetone phosphate (DHAP) + Glyceraldehyde.[1]

  • The Fate of C2: The C2 label ends up exclusively in the carbonyl carbon of DHAP .

  • Differentiation: By monitoring the label position in downstream metabolites (like lactate or triglycerides), researchers can distinguish flux derived from fructose (entering at triose level) versus glucose (entering at G6P).[1]

Metabolic Flux Diagram: The Fate of C2

Metabolic_Fate cluster_legend Legend Fru D-Fructose-2-13C (Label at C2) F1P Fructose-1-Phosphate (Label at C2) Fru->F1P Ketohexokinase Aldolase Aldolase B F1P->Aldolase DHAP DHAP (Label at Carbonyl C2) Aldolase->DHAP Contains 13C GA Glyceraldehyde (Unlabeled) Aldolase->GA No Label GAP Glyceraldehyde-3-P DHAP->GAP Triose Phosphate Isomerase Pyruvate Pyruvate (Label at C2) DHAP->Pyruvate Glycolysis GAP->Pyruvate key Red Arrow = Path of 13C Label

Caption: Metabolic fate of the C2 label during fructolysis. The label is conserved in DHAP, eventually marking the C2 position of Pyruvate.

Why Choose 2-13C Over U-13C?
  • Cost Efficiency: Specific labels are often more cost-effective for specific pathway questions than uniform labeling.[1]

  • Scrambling Detection: Using U-13C results in fully labeled trioses.[1] Using 2-13C allows the detection of "scrambling" by Triose Phosphate Isomerase (TPI).[1] If the label appears in unexpected positions, it indicates high TPI activity or gluconeogenic back-flux.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 2723872, D-Fructose.[1] Retrieved from [Link][1]

  • Richards, K. M., et al. (2014).[1][3] 13C-NMR chemical shifts of three forms of fructose in deuterated water. ResearchGate.[1][3] Retrieved from [Link]

  • Antoniewicz, M. R. (2013).[1][4] 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology.[1] Retrieved from [Link]

Sources

An In-depth Technical Guide to Stable Isotope Labeling of Fructose for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deciphering Fructose Metabolism with Precision

Fructose, a simple sugar increasingly prevalent in modern diets, has been implicated in a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[1][2] Unlike glucose, which is metabolized ubiquitously, fructose is primarily processed in the liver, intestine, and kidneys.[3] This distinct metabolic pathway, which bypasses the main rate-limiting step of glycolysis, allows for rapid conversion of fructose into downstream metabolites, significantly impacting central carbon metabolism.[3][4] Understanding the intricate flow, or "flux," of fructose-derived carbons through these metabolic networks is paramount for elucidating disease mechanisms and identifying novel therapeutic targets.

Metabolic Flux Analysis (MFA) using stable isotope tracers has emerged as the gold standard for quantifying intracellular reaction rates.[5][6][7] By introducing a substrate, such as fructose, labeled with a stable isotope like Carbon-13 (¹³C), we can trace the journey of its atoms as they are incorporated into various downstream metabolites.[5][8] This guide provides a comprehensive technical overview of the principles, experimental design, and analytical methodologies for performing ¹³C-fructose based MFA, tailored for researchers, scientists, and drug development professionals.

Part 1: Core Principles of ¹³C-Fructose Metabolic Flux Analysis

At its core, ¹³C-MFA is a quantitative technique that measures the rates of metabolic reactions within a biological system.[6][9] The fundamental premise is that the distribution of ¹³C labels in downstream metabolites is a direct consequence of the relative activities (fluxes) of the metabolic pathways involved.[5][9]

1.1. The Journey of a Labeled Carbon: When cells are cultured with ¹³C-labeled fructose, it is taken up and metabolized. Enzymatic reactions cleave and rearrange the carbon backbone, distributing the ¹³C atoms into specific patterns within downstream metabolites like lactate, amino acids, and fatty acids.[10]

1.2. Measurement and Interpretation: These unique labeling patterns, known as mass isotopomer distributions (MIDs), are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][10] By feeding these MIDs into a computational model of the cell's metabolic network, we can infer the intracellular fluxes that produced them.[11][12] This data redundancy, where numerous isotopomer measurements are used to estimate a smaller number of fluxes, greatly enhances the accuracy and confidence of the results.[5]

1.3. Why Fructose Presents a Unique Case: Fructose metabolism is less tightly regulated than glucose metabolism.[3] In the liver, it bypasses the phosphofructokinase-1 (PFK-1) regulatory step, leading to a rapid influx of carbons into the triose phosphate pool.[3] This can significantly alter pathways like glycolysis, gluconeogenesis, and de novo lipogenesis.[1][3] ¹³C-fructose tracing allows for the precise quantification of these alterations.

Part 2: Strategic Experimental Design

A successful ¹³C-MFA experiment hinges on meticulous planning. The choices made during the design phase directly impact the quality and interpretability of the flux data.

2.1. The Critical Choice: Selecting the Right ¹³C-Fructose Tracer

The selection of the isotopic tracer is a crucial step that dictates which metabolic pathways can be resolved.[10] The goal is to choose a tracer that generates unique labeling patterns for metabolites produced through different pathways.

TracerStructurePrimary ApplicationRationale
[U-¹³C₆]Fructose All 6 carbons are ¹³CGeneral pathway mapping, de novo lipogenesisProvides the highest isotopic enrichment in downstream metabolites, making it ideal for tracing the fate of the entire fructose backbone into fatty acids and other biosynthetic products.[1]
[1-¹³C]Fructose Only carbon-1 is ¹³CResolving glycolysis vs. Pentose Phosphate Pathway (PPP)The C1 of fructose is lost as ¹³CO₂ in the oxidative PPP. The presence or absence of the label in downstream metabolites helps quantify the relative flux through these two major pathways.[13]
[6-¹³C]Fructose Only carbon-6 is ¹³CTracing entry into pyruvate and TCA cycleFollows the "bottom half" of the fructose molecule as it enters the lower part of glycolysis and subsequently the TCA cycle.

Causality in Tracer Selection: The choice between a uniformly labeled tracer like [U-¹³C₆]fructose and a positionally labeled one depends on the research question. To get a broad overview of fructose's fate and its contribution to biomass, [U-¹³C₆]fructose is superior.[1] However, to dissect specific, converging pathways like glycolysis and the PPP, a positionally labeled tracer like [1-¹³C]fructose is necessary to create distinct labeling patterns that the model can resolve.[13]

G cluster_0 Experimental Goal cluster_1 Tracer Choice cluster_2 Rationale Global Fate Global Fate of Fructose (e.g., Lipogenesis) U_Tracer [U-13C6]Fructose Global Fate->U_Tracer Select Specific Pathway Resolve Converging Pathways (e.g., Glycolysis vs. PPP) P_Tracer [1-13C]Fructose or [6-13C]Fructose Specific Pathway->P_Tracer Select U_Rationale Maximizes isotopic enrichment; Traces entire carbon backbone U_Tracer->U_Rationale Reason P_Rationale Creates distinct labeling patterns dependent on pathway activity P_Tracer->P_Rationale Reason

Fig 1. Decision workflow for selecting an appropriate ¹³C-fructose tracer.

2.2. Achieving Isotopic Steady State

For standard MFA, the system must reach both a metabolic and isotopic steady state.[9]

  • Metabolic Steady State: The concentrations of intracellular metabolites and metabolic fluxes are constant over time.[9]

  • Isotopic Steady State: The isotopic labeling pattern of intracellular metabolites is no longer changing.[9][14]

Expert Insight: Achieving true isotopic steady state in slower-turnover pathways (like protein synthesis) can take a significant amount of time. It is crucial to perform a time-course experiment (e.g., harvesting cells at 6, 12, 24, and 48 hours post-labeling) to empirically determine when the labeling of key downstream metabolites, such as TCA cycle intermediates or amino acids, has plateaued.[1] For many mammalian cell lines, 24-48 hours is sufficient for central carbon metabolites.[1]

Part 3: Validated Experimental Protocols

The following protocols represent a self-validating system, with built-in checks to ensure data integrity from cell culture to analysis.

3.1. Cell Culture and Labeling

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest. This minimizes confounding metabolic shifts due to nutrient limitation or contact inhibition.

  • Media Formulation: Prepare custom culture medium where unlabeled fructose is replaced with the desired ¹³C-labeled fructose tracer. Ensure all other nutrient concentrations are identical to the control medium.

  • Label Introduction: Aspirate the standard medium and replace it with the ¹³C-fructose labeling medium. This marks time zero of the experiment.

  • Incubation: Culture the cells for the predetermined duration required to reach isotopic steady state.

3.2. Rapid Quenching and Metabolite Extraction

This is the most critical step for preserving the in vivo metabolic state of the cells. The goal is to instantly halt all enzymatic activity.[15] Failure to do so will result in altered metabolite levels and labeling patterns.

Protocol: Quenching and Extraction for Adherent Cells

  • Preparation: Place a metal tray on a bed of dry ice to pre-chill. Prepare a quenching/extraction solution of 80:20 Methanol:Water (LC-MS grade) and chill it to -80°C.

  • Quenching: Remove the culture plate from the incubator. Immediately aspirate the medium.

  • Washing (Optional but Recommended): Quickly wash the cell monolayer once with ice-cold phosphate-buffered saline (PBS) or ammonium formate to remove extracellular metabolites.[15]

  • Metabolism Arrest: Place the plate on the pre-chilled metal tray. Immediately add the -80°C quenching/extraction solution (e.g., 1 mL for a 6-well plate). The cold solvent instantly halts metabolism.[15][16]

  • Cell Lysis & Extraction: Use a cell scraper to scrape the cells in the cold solvent. Pipette the cell suspension into a pre-chilled microcentrifuge tube.

  • Vortexing: Vortex the tube vigorously for 1 minute to ensure complete cell lysis and metabolite extraction.

  • Centrifugation: Centrifuge at maximum speed (e.g., >13,000 rpm) for 10 minutes at 4°C to pellet protein and cell debris.[17]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Storage: Store the metabolite extract at -80°C until analysis to prevent degradation.[18]

Trustworthiness Check: The use of -80°C methanol is a field-proven method that simultaneously quenches metabolism, lyses cells, and precipitates proteins, minimizing sample handling steps and the potential for metabolic alteration.[17][19]

G Start Cells at Isotopic Steady State Aspirate Aspirate Medium Start->Aspirate Wash Quick Wash with Cold PBS Aspirate->Wash Quench Add -80°C 80% Methanol (on Dry Ice) Wash->Quench Critical Step: Halts Metabolism Scrape Scrape Cells Quench->Scrape Collect Collect Suspension Scrape->Collect Centrifuge Centrifuge at 4°C Collect->Centrifuge Supernatant Collect Supernatant (Metabolite Extract) Centrifuge->Supernatant Store Store at -80°C Supernatant->Store Analyze LC-MS/MS Analysis Store->Analyze

Fig 2. Experimental workflow for quenching and metabolite extraction.

Part 4: Data Acquisition and Flux Analysis

4.1. Analytical Platforms: MS vs. NMR

  • Mass Spectrometry (MS): The dominant technique for MFA.[6] It offers high sensitivity and can be coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) to separate complex metabolite mixtures. MS measures the mass-to-charge ratio (m/z) of ions, allowing for the quantification of different mass isotopomers (e.g., a metabolite with zero, one, two, etc., ¹³C atoms).[20]

  • Nuclear Magnetic Resonance (NMR): Provides positional information about the location of ¹³C atoms within a molecule's carbon skeleton, which can be highly valuable for resolving complex pathways.[21] However, NMR is significantly less sensitive than MS, often requiring larger sample amounts.[21]

4.2. Data Processing: From Raw Data to Flux Maps

  • Peak Integration: Raw LC-MS data is processed to identify and integrate the peaks corresponding to each mass isotopomer of a target metabolite.

  • Natural Abundance Correction: The measured MIDs must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes.

  • Flux Estimation: The corrected MIDs are fed into specialized software (e.g., INCA, METRAN, OpenFLUX).[12][22] This software uses iterative algorithms to find the set of metabolic fluxes that best reproduce the experimentally measured labeling data.

  • Statistical Analysis: A goodness-of-fit test (e.g., chi-squared) is performed to ensure the model accurately describes the data. Confidence intervals are calculated for each estimated flux to assess the precision of the measurement.[14]

Expert Insight: The quality of a flux map is highly dependent on the accuracy of the underlying metabolic network model.[5] It is critical to ensure the model includes all relevant biochemical reactions, cofactors, and cellular compartments for the specific cell type being studied. Any inaccuracies in the model will lead to errors in the flux estimates.

Part 5: Applications in Research and Drug Development

¹³C-fructose MFA is a powerful tool for investigating a variety of biological questions and therapeutic areas.

  • Disease Pathophysiology: Quantifying how fructose metabolism is rewired in diseases like cancer or NAFLD can reveal novel metabolic liabilities.[1][23][24] For example, tracing fructose to lipid synthesis can directly quantify the contribution of dietary fructose to hepatic steatosis.[1]

  • Target Identification and Validation: By identifying key flux control points in a disease-relevant pathway, MFA can pinpoint enzymes that are promising targets for therapeutic intervention.

  • Mechanism of Action Studies: MFA can be used to determine how a drug candidate impacts cellular metabolism, providing critical insights into its on-target and off-target effects. For instance, one could measure how an inhibitor of fructokinase alters the flux of fructose into glycolysis versus the PPP.

Conclusion

Stable isotope labeling of fructose is an indispensable tool for gaining a quantitative and dynamic understanding of its metabolic fate. By moving beyond simple measurements of metabolite concentrations, ¹³C-MFA provides a functional readout of the metabolic phenotype, revealing the intricate rewiring of cellular pathways in response to fructose. The rigorous application of the principles and protocols outlined in this guide will enable researchers to generate high-fidelity flux maps, accelerating discoveries in metabolic research and the development of novel therapeutics for metabolic diseases.

References

  • Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]

  • Various Authors. (2025). 13C-based metabolic flux analysis. Request PDF on ResearchGate. Retrieved from [Link]

  • Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Retrieved from [Link]

  • Du, X., et al. (2015). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Journal of Nutrition and Metabolism. Retrieved from [Link]

  • Horn, P. J., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. Retrieved from [Link]

  • Templeton, N., et al. (2017). 13C metabolic flux analysis identifies limitations to increasing specific productivity in fed-batch and perfusion. Metabolic Engineering. Retrieved from [Link]

  • Waters Corporation. (2018). Automating Metabolic Flux Analysis Workflows in Cancer Research. Waters Blog. Retrieved from [Link]

  • Hellerstein, M. K. (2003). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic Engineering. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. YouTube. Retrieved from [Link]

  • Li, W., et al. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. Journal of the American Chemical Society Au. Retrieved from [Link]

  • You, L., et al. (2021). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites. Retrieved from [Link]

  • Akram, M., & Hamid, A. (2022). Biochemistry, Fructose Metabolism. StatPearls. Retrieved from [Link]

  • Tappy, L., & Rosset, R. (2012). Fructose metabolism in humans – what isotopic tracer studies tell us. Nutrition & Metabolism. Retrieved from [Link]

  • Various Authors. (2025). Isotope tracing of fructose metabolism in liver cancer. ResearchGate. Retrieved from [Link]

  • Teng, Q., et al. (2015). A direct cell quenching method for cell-culture based metabolomics. ResearchGate. Retrieved from [Link]

  • G. La Cava, et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. Retrieved from [Link]

  • Aryal, S. (2023). Fructose Metabolism (Fructolysis): Steps and Importance. Microbe Notes. Retrieved from [Link]

  • McCullagh Group. (2020). Guide to cell extraction, sample normalisation and sample submission for metabolomics. University of Oxford. Retrieved from [Link]

  • Antoniewicz, M. R. (2013). Using multiple tracers for 13C metabolic flux analysis. Methods in Molecular Biology. Retrieved from [Link]

  • Kumar, A., et al. (2015). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of Biomolecular Techniques. Retrieved from [Link]

  • Li, W., et al. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathways of entry of (A) glucose and (B) fructose into the glycolytic pathway of the CNS. Retrieved from [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2012). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic Engineering. Retrieved from [Link]

  • Med School Made Easy. (2019). Fructose Metabolism. YouTube. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]

  • Lane, A. N., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Retrieved from [Link]

  • Kajih, S., et al. (2022). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Metabolites. Retrieved from [Link]

  • Tappy, L. (2017). Fructose Metabolism from a Functional Perspective: Implications for Athletes. Sports Science Exchange. Retrieved from [Link]

  • Society of Nuclear Medicine and Molecular Imaging. (2024). Novel PET Tracer Maps Fructose Metabolism to Identify Cardiac and Neural Disorders. Retrieved from [Link]

  • BCM Metabolomics Core. (n.d.). Metabolomics Sample Extraction Protocols. Retrieved from [Link]

  • Weitzel, M., et al. (2014). Visual workflows for 13C-metabolic flux analysis. Bioinformatics. Retrieved from [Link]

  • Overdier, K. H., et al. (2014). Quenching Methods for the Analysis of Intracellular Metabolites. Methods in Molecular Biology. Retrieved from [Link]

  • MFA Suite. (2014). MFA Suite™. Retrieved from [Link]

  • Li, W., et al. (2023). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv. Retrieved from [Link]

  • Chen, S., et al. (2024). Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Analytical Chemistry. Retrieved from [Link]

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Technical Guide: Differential Isotope Labeling Strategies for Fructolytic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-Fructose-2-13C vs. U-13C Fructose for Glycolysis Tracking Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In metabolic flux analysis (MFA), the choice between Uniformly labeled (U-13C) and Position-specific (e.g., 2-13C) fructose is not merely a matter of cost or availability—it is a decision that dictates the resolution of the biological question.

While U-13C Fructose serves as a "global" tracer effective for quantifying total fructose contribution to downstream pools (lipogenesis, TCA cycle, lactate), D-Fructose-2-13C acts as a "mechanistic" probe. Its utility lies in its ability to distinguish the metabolic fate of the dihydroxyacetone phosphate (DHAP) arm from the glyceraldehyde arm of fructolysis, a distinction critical for dissecting hepatic versus intestinal metabolism and quantifying triose phosphate isomerase (TPI) activity.

This guide details the mechanistic basis, experimental selection criteria, and analytical interpretation for these two tracer paradigms.

Part 1: Mechanistic Basis of Fructose Tracing

To select the correct tracer, one must understand how Aldolase B processes the fructose skeleton differently than glucose.

The Fructolysis Pathway (Hepatic/Intestinal)

Unlike glucose, which is phosphorylated by hexokinase/glucokinase to Glucose-6-Phosphate (G6P), fructose is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P) . This bypasses the rate-limiting enzyme Phosphofructokinase-1 (PFK-1), allowing rapid, unregulated entry into the triose pool.

The Cleavage Event (Aldolase B): Aldolase B cleaves F1P into two distinct trioses:

  • Carbons 1-3: Become Dihydroxyacetone Phosphate (DHAP) .

  • Carbons 4-6: Become Glyceraldehyde (which must be phosphorylated by Triokinase to enter glycolysis as GAP).

Tracer Fate Mapping

The following table summarizes the carbon mapping for the two tracers. Note the asymmetry introduced by the 2-13C label.

Precursor TracerLabel PositionFate in DHAP (C1-C3 branch)Fate in Glyceraldehyde (C4-C6 branch)Fate in PyruvateFate in Acetyl-CoA
U-13C Fructose C1, C2, C3, C4, C5, C6[U-13C] DHAP (M+3)[U-13C] Glyceraldehyde (M+3)[U-13C] Pyruvate (M+3)[1,2-13C] Acetyl-CoA (M+2)
D-Fructose-2-13C C2 only[2-13C] DHAP (M+1)Unlabeled (M+0)[2-13C] Pyruvate (M+1)[1-13C] Acetyl-CoA (M+1)

Critical Insight: D-Fructose-2-13C specifically labels the ketone carbon of DHAP. Because the C4-C6 fragment (Glyceraldehyde) remains unlabeled, this tracer allows you to measure the mixing of the two triose pools via Triose Phosphate Isomerase (TPI).

Pathway Visualization

The diagram below illustrates the divergent fates of the carbon atoms using the two labeling strategies.

FructoseTracing cluster_legend Tracer Specificity (2-13C) Fructose Fructose Input F1P Fructose-1-Phosphate Fructose->F1P Ketohexokinase (KHK) DHAP DHAP (C1-C3) (Contains C2) F1P->DHAP Aldolase B (Cleavage) GA Glyceraldehyde (C4-C6) (No C2) F1P->GA Aldolase B (Cleavage) GAP Glyceraldehyde-3-P DHAP->GAP TPI (Isomerization) Scrambles Label GA->GAP Triokinase (TKFC) Pyruvate Pyruvate GAP->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Legend1 Red Node = Labeled by Fructose-2-13C Legend2 Green Node = Unlabeled by Fructose-2-13C

Caption: Mechanistic flow of Fructose-2-13C. Note that the Glyceraldehyde branch is initially "invisible" (unlabeled) with this tracer, unlike U-13C which labels both branches.

Part 2: Comparative Analysis (When to Use Which)

Scenario A: Total Flux & Lipogenesis Tracking

Recommended Tracer: [U-13C] Fructose

If your goal is to determine how much fructose contributes to the total lipogenic pool (De Novo Lipogenesis - DNL) or mitochondrial oxidation, U-13C is superior.

  • Reasoning: It produces heavy mass shifts (M+2 Acetyl-CoA, M+16 Palmitate). These signals are distinct from natural abundance background noise, providing high sensitivity even at lower enrichment levels.

  • Outcome: You obtain a robust "Fractional Contribution" percentage.

Scenario B: Pathway Mechanics & Symmetry Analysis

Recommended Tracer: [2-13C] Fructose

If your goal is to study the efficiency of Triokinase or the source of Gluconeogenesis , 2-13C is required.

  • Reasoning:

    • Triose Mixing: If TPI is fast, the label from DHAP (M+1) will equilibrate with GAP. If you see M+1 GAP (measured as M+1 DHAP after equilibrium), TPI is active.

    • Gluconeogenesis Source: When Fructose drives gluconeogenesis, DHAP and GAP combine to form Fructose-1,6-Bisphosphate (F1,6BP).

      • If mixing is complete: You get [2,5-13C] Glucose.

      • If mixing is incomplete (e.g., Glyceraldehyde comes from unlabeled sources): You get singly labeled Glucose.

  • Outcome: You obtain flux ratios between the two branches of aldolase cleavage.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol focuses on the extraction and detection of polar metabolites (DHAP, GAP, F1P) using High-Resolution LC-MS, validated for tracking 13C enrichment.

Experimental Setup
  • Cell Culture: Seed HepG2 or primary hepatocytes. Starve cells of glucose/fructose for 1 hour.

  • Labeling Phase: Introduce medium containing 5 mM [2-13C] Fructose (or U-13C). Maintain physiological glucose (5 mM) to prevent metabolic stress.

  • Time Points:

    • Flux Analysis: 5, 15, 30, 60 minutes (Dynamic labeling).

    • Steady State: 24 hours.

Metabolite Extraction (Quenching)

Speed is critical to prevent ATP hydrolysis and triose interconversion.

  • Wash: Rapidly wash cells 2x with ice-cold saline (0.9% NaCl). Do not use PBS as phosphate interferes with MS.

  • Quench: Add 500 µL -80°C Extraction Solvent (80:20 Methanol:Water) directly to the dish.

  • Scrape: Scrape cells on dry ice. Transfer to pre-chilled tubes.

  • Disrupt: Vortex vigorously for 10 min at 4°C.

  • Clarify: Centrifuge at 16,000 x g for 10 min at 4°C. Collect supernatant.

LC-MS/MS Acquisition
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for sugar phosphates. (e.g., Waters BEH Amide).

  • Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in 95:5 Water:Acetonitrile (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 85% B to 40% B over 15 minutes.

  • MS Mode: Negative Ion Mode (ESI-). Sugar phosphates ionize best as [M-H]-.

Workflow Diagram

Protocol Step1 Culture & Starve (1 hr) Step2 Add Tracer (5mM 2-13C Fructose) Step1->Step2 Step3 Quench (-80°C) 80% MeOH Step2->Step3 Step4 HILIC LC-MS (Neg Mode) Step3->Step4 Step5 Data Analysis (Isotopologue Dist.) Step4->Step5

Caption: Optimized workflow for 13C-fructose metabolic flux analysis.

Part 4: Data Interpretation & Calculation

Mass Isotopomer Distribution (MID)

For D-Fructose-2-13C , the data interpretation is binary compared to U-13C.

Target Metabolite: DHAP (C3H7O6P)

  • M+0 (Unlabeled): Represents pre-existing pool or glucose-derived DHAP.

  • M+1 (Labeled): Represents DHAP derived directly from Fructose C1-C3.

  • M+2/M+3: Should be negligible unless significant gluconeogenic recycling and re-entry occurs.

Target Metabolite: Pyruvate (C3H4O3)

  • M+1: Derived from [2-13C]DHAP -> GAP -> Pyruvate.

  • Note: If you see M+0 Pyruvate but high M+1 DHAP, it implies the unlabeled Glyceraldehyde branch is diluting the pool, or glucose is the dominant glycolysis source.

Calculating Fractional Contribution

To calculate the contribution of fructose to the DHAP pool (


):


For U-13C , correction for natural abundance (1.1% per carbon) is mandatory using software like IsoCor or Polari. For 2-13C , the M+1 signal overlaps with the natural C13 isotope of the M+0 peak. You must subtract the theoretical natural abundance M+1 from your measured M+1 intensity.

Troubleshooting Low Enrichment

If using 2-13C and the M+1 signal is weak:

  • Check Enrichment: 2-13C provides only one labeled carbon. If the pool size is large, the signal is easily diluted. U-13C (M+3) is more robust against noise.

  • Check Scrambling: If M+1 appears in metabolites that should be unlabeled (e.g., Serine, if derived strictly from the Glyceraldehyde branch), it confirms rapid TPI activity.

References

  • Jang, C., et al. (2018).[1][2] The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids.[1][3] Cell Metabolism. [Link]

    • Key Finding: Establishes the gut-liver axis for fructose and valid
  • Hui, S., et al. (2020). Quantitative Flux Analysis of Energy Metabolism in Mammals. Nature. [Link]

    • Key Finding: Comprehensive flux analysis methodologies including fructose handling.
  • Herman, M.A., & Birnbaum, M.J. (2021). Molecular aspects of fructose metabolism and metabolic disease. Cell Metabolism. [Link]

    • Key Finding: Review of molecular mechanisms including Aldolase B kinetics.
  • MetaboLights Repository. Protocols for LC-MS Metabolomics. [Link]

    • Key Finding: Standardized protocols for metabolite extraction and MS settings.

Sources

Technical Guide: Metabolic Fate of [2-13C]Fructose in Hepatocytes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the metabolic tracing of [2-13C]fructose in primary hepatocytes, a critical workflow for quantifying fructolysis, gluconeogenesis, and de novo lipogenesis (DNL). Unlike glucose, fructose bypasses the phosphofructokinase (PFK) checkpoint, entering the glycolytic pathway at the triose phosphate level.[1] This unregulated entry is a primary driver of hepatic steatosis.

Using [2-13C]fructose as a tracer provides distinct atom-mapping advantages over [U-13C] or [1-13C] analogs, specifically in distinguishing the fate of the keto-carbon during the aldolase B cleavage and subsequent triose interconversion. This guide provides a validated protocol for experimental design, mass spectrometry (MS) analysis, and flux interpretation.

Part 1: Mechanistic Core & Atom Mapping

The Fructolytic Pathway

Fructose metabolism in hepatocytes is initiated by Ketohexokinase (KHK-C), which phosphorylates fructose to Fructose-1-Phosphate (F1P).[2][3] This step consumes ATP and traps fructose in the hepatocyte.

The critical divergence from glycolysis occurs at the cleavage step:

  • Aldolase B cleaves F1P (6 carbons) into two 3-carbon units:

    • Dihydroxyacetone phosphate (DHAP): Derived from carbons 1, 2, and 3 of fructose.

    • Glyceraldehyde (GA): Derived from carbons 4, 5, and 6 of fructose.

The Fate of Carbon-2

In [2-13C]fructose, the label is located on the keto group.

  • F1P Stage: The label remains at C2.

  • Cleavage: The label segregates exclusively into DHAP at the C2 position (the ketone carbon of DHAP).

  • Triose Equilibration: Triose Phosphate Isomerase (TPI) equilibrates DHAP and Glyceraldehyde-3-Phosphate (GAP). Consequently, the label at C2 of DHAP becomes C2 of GAP.

  • Pyruvate Synthesis: GAP converts to Pyruvate. The C2 of GAP becomes the C2 (carbonyl) carbon of Pyruvate .

  • Acetyl-CoA Formation: Pyruvate Dehydrogenase (PDH) decarboxylates Pyruvate (removing C1). The C2 (carbonyl) of Pyruvate becomes the C1 (carbonyl/thioester) of Acetyl-CoA .

Pathway Visualization

The following diagram maps the specific transition of the 13C label from Fructose C2 to downstream metabolites.

FructoseFate cluster_cleavage Aldolase B Cleavage Fructose [2-13C]Fructose (Label at Keto C2) F1P Fructose-1-P (Label at C2) Fructose->F1P KHK DHAP [2-13C]DHAP (Label at Keto C2) F1P->DHAP GA Glyceraldehyde (Unlabeled) F1P->GA GAP [2-13C]GAP (Label at C2) DHAP->GAP TPI (Scrambling) Glucose [2,5-13C]Glucose (Gluconeogenesis) DHAP->Glucose Gluconeogenesis GA->GAP Triokinase Pyruvate [2-13C]Pyruvate (Label at Carbonyl C2) GAP->Pyruvate Glycolysis GAP->Glucose AcetylCoA [1-13C]Acetyl-CoA (Label at Carbonyl C1) Pyruvate->AcetylCoA PDH (-CO2) Palmitate [1,3,5...-13C]Palmitate (Odd Carbons Labeled) AcetylCoA->Palmitate DNL (FASN)

Figure 1: Atom mapping of [2-13C]Fructose. Note the transition of the label to the carbonyl position of Acetyl-CoA, resulting in odd-carbon labeling in fatty acids.

Part 2: Experimental Protocol

This protocol is designed for primary murine or human hepatocytes. It assumes a "high-dose" fructose challenge (5-10 mM) to mimic post-prandial spillover into the liver, as low doses are primarily cleared by the small intestine [1].

Reagents & Materials
  • Tracer: [2-13C]D-Fructose (99% enrichment, Cambridge Isotope Laboratories or equivalent).

  • Media: DMEM (no glucose, no glutamine, no phenol red) supplemented with 10% dialyzed FBS (to remove endogenous unlabeled substrates).

  • Quenching Solution: 80% Methanol (pre-chilled to -80°C).

Step-by-Step Workflow
  • Hepatocyte Isolation & Plating:

    • Isolate primary hepatocytes via collagenase perfusion.

    • Plate at

      
       cells/well in 6-well collagen-coated plates.
      
    • Allow attachment (4-6 hours) in standard maintenance media.

  • Starvation (Metabolic Reset):

    • Wash cells 2x with PBS.

    • Incubate for 1 hour in glucose-free, serum-free DMEM. This depletes glycogen reserves and maximizes tracer uptake.

  • Tracer Incubation:

    • Replace media with Tracing Media : DMEM + 10 mM [2-13C]Fructose + 5 mM unlabeled Glucose (optional, to mimic physiological mix) + 2 mM Glutamine.

    • Note: If studying pure fructolysis, omit glucose. If studying competition, include it.

    • Timepoints:

      • Flux (Glycolysis): 30, 60 minutes.

      • Lipogenesis (DNL): 6, 12, 24 hours.

  • Metabolite Extraction (Biphasic):

    • Rapidly aspirate media.

    • Immediately add 1 mL -80°C 80% Methanol (Quenches metabolism instantly).

    • Scrape cells and transfer to a tube on dry ice.

    • Add 500 µL Chloroform (for lipid extraction) and 200 µL Water.

    • Vortex vigorously (30 sec) and centrifuge at 14,000 x g for 10 min at 4°C.

    • Result:

      • Upper Phase (Aqueous): Contains polar metabolites (Pyruvate, Lactate, TCA intermediates).

      • Lower Phase (Organic): Contains lipids (Palmitate, Triglycerides).

Part 3: Analytical Workflow & Data Interpretation

Mass Spectrometry Detection
  • Polar Metabolites: Analyze via GC-MS (MOX-TBDMS derivatization) or LC-MS/MS (HILIC column).

  • Lipids: Analyze via GC-MS (FAME derivatization) to detect fatty acid methyl esters.

Mass Isotopomer Distribution (MID) Analysis

The raw data will present as M+0 (unlabeled), M+1 (one 13C), M+2, etc.

Table 1: Expected Labeling Patterns from [2-13C]Fructose
MetabolitePrimary IsotopomerMechanistic Explanation
DHAP M+1Direct cleavage of F1P (C1-C3).
Lactate M+1Derived from M+1 Pyruvate.
Alanine M+1Transamination of M+1 Pyruvate.
Acetyl-CoA M+1Decarboxylation of M+1 Pyruvate retains the label.
Citrate M+1Condensation of M+1 Acetyl-CoA + M+0 OAA.
Palmitate M+1, M+3, M+5...Acetyl-CoA adds C2 units. Since the label is on C1 (carbonyl) of Acetyl-CoA, it appears on odd carbons of the FA chain.
Glucose M+1, M+2Gluconeogenesis combines two trioses. M+1 (one labeled triose) or M+2 (two labeled trioses).
Analytical Logic Diagram

AnalysisWorkflow cluster_extraction Biphasic Extraction Sample Cell Lysate Aqueous Aqueous Phase (Polar) Sample->Aqueous Organic Organic Phase (Lipids) Sample->Organic GCMS_Polar GC-MS / LC-MS (TCA / Glycolysis) Aqueous->GCMS_Polar GCMS_Lipid GC-MS (FAMEs) (Lipogenesis) Organic->GCMS_Lipid Data1 Lactate M+1 (Fructolytic Flux) GCMS_Polar->Data1 Data2 Palmitate Isotopomers (DNL Rate) GCMS_Lipid->Data2

Figure 2: Analytical workflow separating polar metabolic flux from lipid accumulation metrics.

Part 4: Drug Development Applications

Targeting Ketohexokinase (KHK)

Inhibitors of KHK (e.g., for NASH treatment) prevent the formation of F1P.

  • Expected Readout: In the presence of a KHK inhibitor, incubation with [2-13C]fructose should show a drastic reduction in M+1 Lactate and M+1 Acetyl-CoA , with a concurrent increase in M+1 Fructose in the media (failure to trap).

Assessing De Novo Lipogenesis (DNL)

Fructose is a more potent driver of DNL than glucose because it bypasses PFK regulation.

  • Metric: The fractional synthesis rate (FSR) of palmitate can be calculated by modeling the enrichment of the precursor pool (Acetyl-CoA) relative to the product (Palmitate).

  • Advantage: [2-13C]Fructose specifically labels the acetyl-CoA pool derived from fructolysis, allowing researchers to distinguish DNL driven by fructose vs. background glucose metabolism [2].

References

  • Jang, C., Hui, S., Lu, W., Cowan, A. J., Morscher, R. J., Lee, G., ... & Rabinowitz, J. D. (2018).[4] The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids.[5][4] Cell Metabolism, 27(2), 351-361.[4] [Link]

  • Softic, S., Gupta, M. K., Wang, G. X., Fujisaka, S., O’Neill, B. T., Rao, T. N., ... & Kahn, C. R. (2017). Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling. Journal of Clinical Investigation, 127(11), 4059-4074. [Link]

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317-325. [Link]

  • Herman, M. A., & Birnbaum, M. J. (2021).[5] Molecular aspects of fructose metabolism and metabolic disease. Cell Metabolism, 33(12), 2329-2354. [Link]

Sources

Technical Guide: 13C-Fructose Flux Analysis in Oncogenic Reprogramming

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C-Fructose Transport & Metabolic Flux Analysis in Cancer Cells Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The "Stealth" Fuel of Tumorigenesis

While glucose remains the canonical substrate for the Warburg effect, recent data identifies fructose as a potent, alternative metabolic driver in hypoxic and glucose-deprived tumor microenvironments (TME). Unlike glucose, fructose transport is insulin-independent and its catabolism bypasses the rate-limiting phosphofructokinase (PFK) checkpoint. This allows unrestrained carbon flux into lipogenesis and nucleotide synthesis, fueling rapid proliferation in AML, breast, lung, and colorectal cancers.

This guide provides a rigorous framework for characterizing 13C-fructose transport mechanisms and downstream metabolic fate. It moves beyond simple uptake assays to full metabolic flux analysis (MFA), enabling precise mapping of how cancer cells rewire the GLUT5-KHK axis to sustain survival.

Mechanistic Foundation: The GLUT5-KHK Axis

To design effective 13C-tracing experiments, one must understand the specific entry and processing nodes that differentiate fructose from glucose metabolism.

The Gatekeeper: GLUT5 (SLC2A5)

The Solute Carrier Family 2 Member 5 (GLUT5 ) is the primary facilitative transporter for fructose.[1] Unlike GLUT1/3, it has low affinity for glucose.

  • Oncogenic Context: GLUT5 is significantly upregulated in hypoxic cells via HIF-1

    
     and in response to osmotic stress. In Acute Myeloid Leukemia (AML) and lung adenocarcinoma, GLUT5 overexpression correlates directly with poor prognosis.
    
  • Therapeutic Target: Inhibition of GLUT5 restricts fructose availability without affecting systemic glucose homeostasis, offering a high therapeutic index.

The PFK Bypass (The Kinetic Advantage)

Upon entry, fructose is phosphorylated by Ketohexokinase (KHK) (specifically the high-activity isoform KHK-C) to Fructose-1-Phosphate (F1P).

  • Crucial Difference: Glucose metabolism is gated by Phosphofructokinase-1 (PFK-1), which is allosterically inhibited by ATP and citrate.

  • The Bypass: KHK is not subject to this negative feedback. F1P is cleaved by Aldolase B into DHAP and Glyceraldehyde, entering glycolysis below the PFK bottleneck. This results in rapid, unregulated generation of acetyl-CoA and triose phosphates.

Metabolic Divergence
  • Lipogenesis: The unregulated acetyl-CoA pool drives de novo fatty acid synthesis (palmitate), essential for membrane biogenesis in rapidly dividing cells (e.g., Lung Cancer).

  • Nucleotide Synthesis: Fructose carbon fluxes heavily into the non-oxidative Pentose Phosphate Pathway (PPP) via Transketolase (TKT), providing ribose-5-phosphate for DNA/RNA synthesis (e.g., Pancreatic Cancer).

Visualization: The Fructose Bypass Pathway

The following diagram illustrates the mechanistic advantage of fructose metabolism and the tracking of 13C carbons.

FructoseMechanism cluster_legend Legend Fructose_Ext Extracellular 13C-Fructose GLUT5 GLUT5 (SLC2A5) Transporter Fructose_Ext->GLUT5 Fructose_Int Intracellular Fructose GLUT5->Fructose_Int KHK KHK-C (Ketohexokinase) Fructose_Int->KHK F1P Fructose-1-Phosphate KHK->F1P  Bypasses PFK-1 AldolaseB Aldolase B F1P->AldolaseB DHAP DHAP AldolaseB->DHAP GAP GAP AldolaseB->GAP Glucose Glucose G6P G6P Glucose->G6P PFK PFK-1 (Rate Limiting) G6P->PFK F16BP F-1,6-BP PFK->F16BP F16BP->DHAP F16BP->GAP DHAP->GAP Pyruvate Pyruvate GAP->Pyruvate Nucleotides Nucleotides (via TKT/PPP) GAP->Nucleotides  Non-Ox PPP AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Lipids Fatty Acids (Membranes) AcetylCoA->Lipids key1 13C Tracer Flow key2 Regulated Checkpoint

Caption: Mechanistic map showing 13C-fructose entry via GLUT5, bypassing the PFK-1 checkpoint to fuel lipogenesis and nucleotide synthesis.

Strategic Tracer Design

Choosing the correct isotopologue is critical for answering specific biological questions.

TracerTarget ApplicationRationale
[U-13C6]-Fructose Global Flux Analysis Labels all carbon positions. Ideal for measuring total contribution to TCA cycle intermediates, lactate, and fatty acids (palmitate).
[1-13C]-Fructose Pathway Discrimination Differentiates between glycolysis and PPP. If processed via Aldolase B, the label ends up in DHAP (and subsequently C3 of lactate). If processed via PPP, the label distribution shifts.
[U-13C]-Glucose + Unlabeled Fructose Competition Assays Determines if fructose displaces glucose utilization or acts as an additive fuel source.

Protocol: 13C-Fructose Flux Assay

Objective: Quantify the fractional contribution of fructose to downstream metabolites in cancer cells.

Pre-Experimental Preparation
  • Cell Synchronization: Seed cells (e.g., A549, MCF-7) to reach 70% confluency.

  • Media Formulation (Critical): Use glucose-free, fructose-free DMEM base. Supplement with dialyzed FBS (dFBS) to remove background unlabeled sugars.

    • Control: 10 mM [U-13C6]-Glucose.

    • Experimental: 10 mM [U-13C6]-Fructose (or physiological 5 mM).

    • Note: Ensure glutamine is constant (2-4 mM) as it provides the nitrogen backbone.

The Labeling Pulse
  • Wash cells 2x with PBS (warm) to remove residual unlabeled media.

  • Add pre-warmed 13C-tracer media.

  • Incubation:

    • Short-term (Flux): 15, 30, 60 mins (for transport/glycolytic rate).

    • Long-term (Biosynthesis): 24 - 48 hours (for steady-state labeling of lipids/DNA).

Quenching & Extraction (Self-Validating Step)

Speed is essential to prevent metabolite turnover during harvest.

  • Quench: Rapidly aspirate media and wash 1x with ice-cold saline (0.9% NaCl) . Do not use PBS as phosphate interferes with MS.

  • Metabolism Stop: Add 800 µL 80% Methanol (pre-chilled to -80°C) directly to the plate.

  • Lysis: Scrape cells on dry ice. Transfer to Eppendorf tubes.

  • Freeze-Thaw: Vortex 1 min, freeze in liquid N2, thaw on ice (3 cycles) to rupture membranes completely.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant (metabolites).

  • Dry: Evaporate supernatant under nitrogen stream or SpeedVac. Store at -80°C.

LC-MS/MS Analysis
  • Reconstitution: Resuspend in 50% Acetonitrile/Water.

  • Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters XBridge Amide) is required for polar metabolites (F1P, Lactate, Citrate).

  • Mass Spec: Triple Quadrupole (QQQ) in MRM mode or High-Res Orbitrap.

  • Target Transitions: Monitor mass shifts (e.g., Lactate M+0 vs M+3).

Workflow Visualization

ProtocolWorkflow cluster_prep Phase 1: Prep cluster_pulse Phase 2: Pulse cluster_extract Phase 3: Extract cluster_data Phase 4: Data Seed Seed Cells (70% Confluent) Wash PBS Wash (Remove Glucose) Seed->Wash Media Add [U-13C6] Fructose Media Wash->Media Incubate Incubate (24h Steady State) Media->Incubate Quench Quench (-80°C 80% MeOH) Incubate->Quench Scrape Scrape & Cycle (Liq N2 Freeze/Thaw) Quench->Scrape LCMS HILIC LC-MS/MS Scrape->LCMS Analysis Isotopologue Distribution (MID) LCMS->Analysis

Caption: Step-by-step workflow for 13C-fructose metabolic flux analysis, ensuring metabolite integrity from pulse to data acquisition.

Data Interpretation & Validation

Mass Isotopomer Distribution (MID)

The raw data will present as M+0 (unlabeled), M+1, M+2, etc.

  • Fructose to Lactate: If [U-13C6]-Fructose is used, expect M+3 Lactate .

    • Calculation:Fractional Enrichment = (Σ (i * M+i)) / (n * Σ M+i) where n is the number of carbons.

  • Fructose to Palmitate: Look for M+2 units in Palmitate (C16). A high M+16 signal indicates direct synthesis from fructose-derived acetyl-CoA.

Self-Validation Checks
  • Total Pool Size: Compare total metabolite abundance (sum of all isotopologues) between Control and Fructose conditions. If F1P is high but downstream TCA intermediates are low, KHK is active but Aldolase B may be the bottleneck.

  • Natural Abundance Correction: Use software (e.g., IsoCor, Polylode) to correct for naturally occurring 13C (1.1%).

References

  • Chen, W. L., et al. (2020).[2] "GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling." JCI Insight. [Link]

  • Liu, H., et al. (2010). "Fructose induces transketolase flux to promote pancreatic cancer growth." Cancer Research. [Link][3]

  • Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Nature Reviews Cancer. [Link]

  • Włodarczyk, J., et al. (2022). "GLUT5-KHK axis-mediated fructose metabolism drives proliferation and chemotherapy resistance of colorectal cancer."[4] Cancer Letters. [Link]

  • Su, C., et al. (2018). "Fructose promotes glioma cell growth by enhancing the expression of GLUT5." Oncology Letters. [Link]

Sources

Technical Guide: Advantages of C2-Labeled Fructose in Fructolysis Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application of C2-labeled fructose ([2-13C]fructose) in metabolic flux analysis, specifically designed for researchers in hepatology and metabolic drug development.

Precision Tracing of Aldolase B Kinetics and Lipogenic Flux

Executive Summary: The Fructose Specificity Challenge

In metabolic disease research—specifically Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes—fructose is a distinct metabolic driver compared to glucose. Unlike glucose, which is regulated by Phosphofructokinase-1 (PFK-1), fructose bypasses this checkpoint, entering glycolysis at the triose phosphate level via Aldolase B . This unregulated entry fuels rapid de novo lipogenesis (DNL) and ATP depletion.

Standard tracers like [U-13C]fructose create complex isotopomer spectra that can obscure the specific contribution of fructolysis versus glycolysis. [2-13C]fructose offers a unique "molecular scalpel." By labeling the ketone carbon (C2), researchers can specifically track the fate of the dihydroxyacetone phosphate (DHAP) moiety generated by Aldolase B, providing a high-resolution window into hepatic carbon handling without the background noise of non-specific scrambling.

Mechanistic Rationale: Why [2-13C]Fructose?

Carbon Mapping and Aldolase B Specificity

The primary advantage of [2-13C]fructose lies in its cleavage pattern. Fructolysis proceeds through three key steps:

  • Ketohexokinase (KHK): Phosphorylates Fructose to Fructose-1-Phosphate (F1P).

  • Aldolase B: Cleaves F1P into DHAP (derived from C1-C3) and Glyceraldehyde (derived from C4-C6).

  • Triokinase: Phosphorylates Glyceraldehyde to Glyceraldehyde-3-Phosphate (GAP).

The C2 Advantage:

  • [2-13C]Fructose places the label at the C2 position of F1P.

  • Upon cleavage, the label resides exclusively on C2 of DHAP .

  • The Glyceraldehyde fragment (C4-C6) remains unlabeled .

This asymmetry is critical. It allows researchers to distinguish between the "direct" glycolytic entry (via DHAP) and the "indirect" entry (via Glyceraldehyde/Triokinase). If you used [U-13C]fructose, both fragments would be labeled, making it difficult to assess the efficiency of Triokinase or the equilibration rate of Triose Phosphate Isomerase (TPI).

Hyperpolarized MRI Applications

[2-13C]fructose is the gold standard for hyperpolarized 13C-MRI studies of the liver.

  • Non-Carbonyl Probe: C2 is a quaternary carbon in the hemiketal form (in solution) or a ketone. It has a significantly longer

    
     relaxation time (20–40 seconds) compared to C1 or other protonated carbons, allowing for longer imaging windows.
    
  • Real-Time Kinetics: It allows for the real-time visualization of the KHK reaction in vivo, distinguishing healthy hepatocytes from those with KHK upregulation (common in NASH/HCC).

Visualization: The Fate of C2-Labeled Fructose

The following diagram illustrates the carbon atom transitions using [2-13C]fructose. Note how the label (red) segregates specifically into DHAP initially.

Fructolysis_C2_Tracing cluster_legend Legend Fructose [2-13C]Fructose (Label at C2) KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (Label at C2) AldoB Aldolase B F1P->AldoB KHK->F1P DHAP DHAP (Label at C2) AldoB->DHAP C1-C3 Fragment GA Glyceraldehyde (Unlabeled) AldoB->GA C4-C6 Fragment TPI TPI GAP GAP (Label at C2 via TPI) TPI->GAP DHAP->TPI Pyruvate Pyruvate (Label at C2) DHAP->Pyruvate GAP->Pyruvate Lipids De Novo Lipogenesis (Acetyl-CoA) Pyruvate->Lipids Flux to DNL key1 Blue Node: Precursor key2 Green Node: Labeled Product key3 Grey Node: Unlabeled Product

Figure 1: Metabolic fate of [2-13C]fructose. The label (C2) is retained in DHAP but absent in the initial Glyceraldehyde fragment, enabling precise flux calculation across the Aldolase B node.

Experimental Protocols

In Vitro Flux Analysis (Hepatocytes)

Objective: Quantify the contribution of fructose to DNL versus gluconeogenesis.

Protocol:

  • Cell Culture: Seed primary hepatocytes or HepG2 cells in glucose-free, low-insulin medium for 4 hours to deplete glycogen.

  • Tracer Introduction: Replace medium with DMEM containing 5 mM [2-13C]fructose (99% enrichment) and unlabeled glucose (5 mM) to mimic post-prandial portal vein conditions.

  • Incubation: Incubate for 4–6 hours.

  • Extraction:

    • Metabolites:[1][2][3] Quench with ice-cold methanol:acetonitrile:water (40:40:20).

    • Lipids: Extract using chloroform:methanol (Folch method).

  • Derivatization (GC-MS):

    • Derivatize polar metabolites with MOX/TBDMS to stabilize keto-groups (critical for DHAP/Fructose analysis).

    • Derivatize fatty acids to FAMEs (Fatty Acid Methyl Esters).

  • Analysis: Analyze via GC-MS (e.g., Agilent 5977B). Monitor m/z shifts.

Data Interpretation (Mass Isotopomers)

When interpreting GC-MS data for [2-13C]fructose tracing, look for specific mass shifts in the TBDMS derivatives:

MetaboliteFragment (Unlabeled)[2-13C] ShiftInterpretation
DHAP M+0M+1 Direct cleavage product of F1P (C1-C3).
Glyceraldehyde M+0M+0 C4-C6 fragment (unlabeled).
Lactate M+0M+1 Derived from [2-13C]DHAP -> Pyruvate.
Palmitate M+0M+2, M+4... Indicates incorporation of labeled Acetyl-CoA into lipids (DNL).
Glucose (Gluconeogenesis) M+0M+1, M+2 M+1 indicates one triose labeled; M+2 indicates recombination of two labeled trioses.

Key Metric: The ratio of M+1 Lactate to M+0 Lactate (corrected for natural abundance) provides a direct readout of fructolytic flux relative to glycolytic flux (if unlabeled glucose is present).

Drug Development Application: Target Validation

Case Study: KHK vs. Aldolase B Inhibition in NASH

In the development of therapeutics for NASH, distinguishing between Ketohexokinase (KHK) inhibition and Aldolase B inhibition is vital.

  • KHK Inhibition: Prevents F1P formation. Using [2-13C]fructose, you will see a lack of M+1 DHAP and high levels of M+1 Fructose in the extracellular media (excretion).

  • Aldolase B Inhibition: Leads to F1P accumulation (toxic). Using [2-13C]fructose, you will observe accumulation of M+1 F1P intracellularly and a depletion of M+1 DHAP.

Why C2 is superior here: If using [U-13C]fructose, the mass spectra of F1P (M+6) and its breakdown products become highly complex due to recycling. C2 labeling provides a binary "on/off" signal for the cleavage step, significantly simplifying the pharmacokinetic/pharmacodynamic (PK/PD) modeling of Aldolase B inhibitors.

References

  • Aldolase B Structure and Mechanism

    • Structure of human brain fructose 1,6-(bis)
    • Source:

  • Hyperpolarized [2-13C]Fructose Imaging

    • Hyperpolarized [2-13C]Fructose: A new probe for in vivo metabolic imaging.[4]

    • Source:

  • Fructose in NAFLD/NASH

    • The Contribution of Dietary Fructose to Non-alcoholic Fatty Liver Disease.[5][6]

    • Source:

  • 13C Metabolic Flux Analysis Methodology

    • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism. (Principles applicable to mammalian systems)
    • Source:

  • Fructose Tracing in Adipocytes

    • Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate associ
    • Source:

Sources

Methodological & Application

Application Note: Precision Metabolic Flux Analysis (MFA) using D-Fructose-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Fructose metabolism has emerged as a critical therapeutic target in metabolic dysfunction-associated steatotic liver disease (MASLD) and hepatocellular carcinoma (HCC). Unlike glucose, fructose bypasses the phosphofructokinase (PFK) checkpoint, fueling unregulated lipogenesis and nucleotide synthesis.

This protocol details the application of [2-13C]D-Fructose for Metabolic Flux Analysis (MFA). While [U-13C]fructose is common, the [2-13C] isotopomer is superior for specific mechanistic inquiries:

  • Hyperpolarization Compatibility: The C2 hemiketal carbon has a long

    
     relaxation time (~16s), enabling real-time magnetic resonance metabolic imaging (MRSI).
    
  • Pathway Discrimination: It allows precise atom mapping to distinguish between the fructolytic (KHK) and glycolytic (HK) utilization of fructose—a distinction vital for developing selective kinase inhibitors.

Scientific Foundation: The Dual Fate of Fructose

To design a valid MFA experiment, one must understand the bifurcation of fructose metabolism. The tracer [2-13C]Fructose reveals which "gate" the substrate enters.

The Two Entry Points
  • The Hepatocyte/Kidney Route (Fructolysis):

    • Enzyme: Ketohexokinase (KHK-C).[1]

    • Mechanism: Phosphorylates Fructose ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      Fructose-1-Phosphate (F1P) .[2][3]
      
    • Cleavage: Aldolase B cleaves F1P ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       DHAP + Glyceraldehyde.[3]
      
    • Flux Implication: Rapid ATP depletion; high lipogenic flux.

  • The Tumor/Muscle Route (Glycolysis):

    • Enzyme: Hexokinase (HK1/HK2).

    • Mechanism: Phosphorylates Fructose

      
      Fructose-6-Phosphate (F6P) .[2][3][4][5]
      
    • Flux Implication: Feeds directly into standard glycolysis; regulated by PFK.

Atom Mapping Logic

The [2-13C] label provides a unique spectral signature in downstream metabolites.

  • Input: Fructose (Label at C2).

  • Cleavage (Aldolase A or B):

    • DHAP: Inherits C1-C3 of fructose. The C2 label becomes the carbonyl carbon (C2) of DHAP .

    • GAP/Glyceraldehyde: Inherits C4-C6 of fructose (Unlabeled).

  • Isomerization: Triose Phosphate Isomerase (TPI) equilibrates DHAP

    
     GAP.
    
    • Result: The triose pool becomes ~50% enriched at the central carbon.

  • TCA Entry:

    • Pyruvate (C2-labeled)

      
       Acetyl-CoA (C1-labeled, carbonyl).
      
    • Detection: The C1-labeled Acetyl-CoA is easily resolved in Citrate m+1 by LC-MS.

Fructose_Fate_Mapping cluster_Liver Liver / Kidney (Fructolysis) cluster_Tumor Tumor / Muscle (Glycolysis) Fructose [2-13C]Fructose (Extracellular) KHK Enzyme: KHK Fructose->KHK HK Enzyme: Hexokinase Fructose->HK F1P Fructose-1-P (C2 Labeled) KHK->F1P AldoB Aldolase B F1P->AldoB GA Glyceraldehyde (Unlabeled) AldoB->GA DHAP DHAP (C2 Labeled) AldoB->DHAP F6P Fructose-6-P (C2 Labeled) HK->F6P F16BP F-1,6-BP (C2 Labeled) F6P->F16BP AldoA Aldolase A F16BP->AldoA AldoA->DHAP GAP GAP (Unlabeled) AldoA->GAP DHAP->GAP TPI Pyruvate Pyruvate (C2 Labeled) GAP->Pyruvate Glycolysis AcCoA Acetyl-CoA (C1 Labeled) Pyruvate->AcCoA PDH

Figure 1: Atom mapping of [2-13C]Fructose. Note that KHK activity is distinguished by the accumulation of labeled F1P, whereas HK activity generates labeled F6P.

Experimental Protocol

Phase I: Experimental Design & Tracer Selection

Tracer Specification:

  • Compound: D-Fructose [2-13C][6][5]

  • Enrichment: >99%

  • Form: Pyranose/Furanose equilibrium in solution.

  • Concentration: Physiological (0.5 – 2.0 mM) for mechanistic studies; High Load (5.0 – 10.0 mM) for challenge tests (mimicking high-fructose diet).

Control Groups:

  • Unlabeled Control: To establish natural abundance baseline.

  • [U-13C]Glucose Control: To normalize glycolytic flux capacity relative to fructolysis.

Phase II: Cell Culture & Labeling (Adherent Cells)

Step-by-Step Methodology:

  • Seeding: Plate cells (e.g., HepG2, Huh7, or primary hepatocytes) in 6-well plates (

    
     cells/well).
    
  • Adaptation: Incubate for 24h in standard DMEM (5 mM Glucose, 10% dialyzed FBS). Note: Dialyzed FBS is crucial to remove background unlabeled sugars.

  • Wash: Aspirate media and wash 2x with warm PBS (37°C) to remove residual glucose/lactate.

  • Pulse Labeling:

    • Add tracer medium: DMEM (No Glucose, No Glutamine) + 5 mM [2-13C]Fructose .

    • Optional: Add 2 mM [12C]Glutamine if assessing TCA anaplerosis.

  • Time Course:

    • T=0: Immediate quench (background).

    • T=15 min: Early glycolytic intermediates (F1P, F6P).

    • T=60 min: TCA cycle entry (Citrate, Malate).

    • T=24h: Macromolecular synthesis (Lipids/Biomass).

Phase III: Metabolite Extraction (Quenching)

Criticality: F1P and F6P are heat-labile and turn over in seconds. Speed is paramount.

  • Quench: Rapidly aspirate media. Immediately place plate on dry ice/ethanol slurry or liquid nitrogen.

  • Wash: Add 1 mL ice-cold saline (0.9% NaCl, 4°C) to rinse. Aspirate immediately.

  • Extraction:

    • Add 500 µL Ice-Cold Extraction Solvent (80% Methanol / 20% Water, -80°C).

    • Scrape cells while keeping plate on ice.

  • Lysis: Transfer suspension to Eppendorf tubes. Vortex 30s. Freeze-thaw 3x (Liquid N2

    
     37°C bath) to ensure complete membrane disruption.
    
  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Drying: Transfer supernatant to glass vial. Evaporate under Nitrogen stream at 30°C. Store at -80°C until analysis.

Phase IV: LC-MS/MS Analysis

Instrument: Q-Exactive Orbitrap or Triple Quadrupole (QQQ). Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for separating polar sugar phosphates (F1P vs F6P).

LC Conditions:

  • Column: Waters BEH Amide or SeQuant ZIC-pHILIC.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 9.0 (Water).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 85% B to 40% B over 15 mins.

Targeted MS Transitions (Negative Mode):

MetabolitePrecursor (m/z)Fragment (m/z)Retention TimeDiagnostic Value
Fructose-1-P 259.0297.0 (Phosphate)Early EluterMarker of KHK Activity
Fructose-6-P 259.0297.0 (Phosphate)Late EluterMarker of HK Activity
DHAP 169.0097.0-Glycolytic Split
Pyruvate 87.0043.0-TCA Entry
Citrate 191.01111.0-TCA Flux

Note: F1P and F6P are isomers. They have identical mass. They MUST be separated chromatographically. F1P typically elutes earlier than F6P on Amide columns.

Data Analysis & Flux Calculation

Mass Isotopomer Distribution (MID) Correction

Raw MS data must be corrected for natural isotope abundance (C, H, O, N, P) using software like IsoCor or Polly .

Calculate the Fractional Enrichment (FE):



Where 

is the abundance of the isotopomer with

labeled carbons, and

is the total carbon number.
Self-Validating the Pathway (The "Fructose Trap" Check)

To validate your data, calculate the F1P/F6P Ratio :

  • Ratio > 10: Indicates dominant Fructolysis (Liver/Kidney phenotype).

  • Ratio < 1: Indicates dominant Glycolysis (Tumor/Muscle phenotype).

  • Validation: If you treat HepG2 cells (Liver) and see Ratio < 1, the cells may have dedifferentiated (lost KHK expression), a common artifact in culture. This is a critical QC step.

References

  • Tappy, L., & Le, K. A. (2010). Metabolic effects of fructose and the worldwide increase in obesity.[7] Physiological Reviews. Link

  • Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids.[8] Cell Metabolism. Link

  • Keshari, K. R., et al. (2009). Hyperpolarized [2-13C]-Fructose: A Hemiketal DNP Substrate for In Vivo Metabolic Imaging.[5] Journal of the American Chemical Society. Link

  • Cambridge Isotope Laboratories. (2023). Metabolic Tracing Application Notes. Link

  • Aldolase B and Fructose Metabolism in Cancer. (2024).[1] Frontiers in Oncology. Link

Sources

Application Note: High-Resolution 13C NMR Spectroscopy of D-Fructose-2-13C for Metabolic Research and Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of 13C Nuclear Magnetic Resonance (NMR) spectra for D-Fructose isotopically labeled at the C2 position (D-Fructose-2-13C). D-fructose, a central player in cellular metabolism, exists in a complex equilibrium of five tautomeric forms in solution. The strategic placement of a 13C label at the anomeric C2 carbon provides a powerful spectroscopic probe to unambiguously identify and quantify these forms, offering critical insights for researchers in drug development, metabolomics, and carbohydrate chemistry. We present a detailed, field-tested protocol for sample preparation and NMR data acquisition, alongside an in-depth analysis of the resulting chemical shifts, grounded in authoritative literature.

Introduction: The Significance of Fructose Tautomerism and 13C Labeling

D-fructose is a key monosaccharide whose metabolic pathways are of intense interest in fields ranging from diabetes and obesity research to oncology. In aqueous solutions, D-fructose does not exist as a single structure but as a dynamic equilibrium of five different isomers, or tautomers: β-D-fructopyranose, α-D-fructopyranose, β-D-fructofuranose, α-D-fructofuranose, and a small fraction of the open-chain keto form.[1][2] The relative populations of these tautomers can be influenced by environmental factors such as solvent and temperature, and their distinct conformations can affect their interaction with enzymes and transporters.[3][4][5]

Standard 1H NMR spectroscopy of carbohydrates is often hampered by significant signal overlap due to a narrow chemical shift range and complex spin-spin coupling.[2][6] In contrast, 13C NMR offers a much wider chemical shift dispersion (~200 ppm), which greatly simplifies the spectrum.[6][7][8] However, the low natural abundance of the 13C isotope (1.1%) results in a low signal-to-noise ratio, often requiring long acquisition times.

Isotopic labeling, specifically with 13C, overcomes this sensitivity limitation. By enriching a specific carbon position, the corresponding signal in the 13C NMR spectrum is dramatically enhanced. D-Fructose-2-13C is particularly strategic because the C2 carbon is the anomeric center, and its chemical shift is highly sensitive to the ring structure (pyranose vs. furanose) and the stereochemistry of the anomeric hydroxyl group (α vs. β).[9][10] This allows for precise identification and quantification of all major tautomers in solution.[1][11]

This guide provides the necessary protocols and reference data for researchers to leverage the power of 13C NMR with D-Fructose-2-13C for their specific applications.

Tautomeric Equilibrium of D-Fructose

When D-fructose is dissolved in a solvent like deuterium oxide (D₂O), it undergoes mutarotation to establish an equilibrium between its cyclic hemiacetal and open-chain forms. The predominant forms are the six-membered pyranose rings and the five-membered furanose rings, each existing as α and β anomers.

Fructose_Tautomers β-D-fructopyranose β-D-fructopyranose Keto form (open-chain) Keto form (open-chain) β-D-fructopyranose->Keto form (open-chain) α-D-fructopyranose α-D-fructopyranose Keto form (open-chain)->α-D-fructopyranose β-D-fructofuranose β-D-fructofuranose Keto form (open-chain)->β-D-fructofuranose α-D-fructofuranose α-D-fructofuranose Keto form (open-chain)->α-D-fructofuranose

Figure 1: Tautomeric equilibrium of D-fructose in solution, interconverting through the open-chain keto form.

At equilibrium in D₂O at 20°C, the approximate distribution is:

  • β-pyranose: ~68%

  • β-furanose: ~22%

  • α-furanose: ~6%

  • α-pyranose: ~3%

  • keto form: ~0.5%[2]

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

Rationale for Experimental Choices
  • Solvent: Deuterium oxide (D₂O) is the solvent of choice for biological relevance and its lack of interfering proton signals. It readily dissolves fructose and mimics an aqueous physiological environment.

  • Concentration: A concentration of 50-100 mM is recommended. This provides a good balance between achieving a strong signal for the labeled C2 carbon in a reasonable time and avoiding viscosity effects that can broaden spectral lines.

  • Temperature: Maintaining a constant temperature (e.g., 25°C or 298 K) is critical, as the tautomeric equilibrium is temperature-dependent.[2] Precise temperature control ensures reproducibility.

  • Spectrometer Frequency: A higher field strength (e.g., 125 or 150 MHz for 13C) provides better signal dispersion and sensitivity, which is beneficial for resolving the signals of the less abundant tautomers.

  • Proton Decoupling: Broad-band proton decoupling is essential to simplify the spectrum by collapsing all 1H-13C couplings into single sharp lines for each carbon. This also provides a Nuclear Overhauser Effect (NOE) enhancement, which boosts the signal intensity of protonated carbons.[8]

Step-by-Step Methodology
  • Sample Preparation: a. Weigh 9-18 mg of D-Fructose-2-13C. b. Dissolve the sample in 1.0 mL of high-purity D₂O (99.9 atom % D). c. Vortex briefly to ensure complete dissolution. d. Transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the D₂O solvent. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal. d. Set the sample temperature to 298 K (25 °C) and allow it to equilibrate for at least 5-10 minutes.

  • Acquisition Parameters (for a 125 MHz Spectrometer):

    • Experiment: 1D 13C with proton decoupling (e.g., zgpg30 on a Bruker system).

    • Spectral Width (SW): 240 ppm (approx. 30,000 Hz).

    • Transmitter Frequency Offset (O1p): Centered at ~100 ppm.

    • Acquisition Time (AQ): ~1.0 - 1.5 seconds.

    • Relaxation Delay (D1): 2.0 seconds. A longer delay may be needed for highly accurate quantification, but 2s is a good starting point for routine analysis.

    • Pulse Angle (P1): 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

    • Number of Scans (NS): Start with 128 scans. Increase as needed to achieve the desired signal-to-noise ratio, especially for observing the natural abundance signals.

  • Data Processing: a. Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the spectrum manually to obtain a flat baseline. d. Calibrate the chemical shift scale. While internal standards can be used, it is common practice to reference the spectrum to a known solvent signal or an external standard. For simplicity, we will reference to the major β-fructopyranose C2 signal. e. Integrate the signals of interest to determine the relative populations of the tautomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh D-Fructose-2-13C prep2 Dissolve in D₂O prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Set Temperature acq1->acq2 acq3 Acquire 1D 13C Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 Final Spectrum & Analysis Final Spectrum & Analysis proc3->Final Spectrum & Analysis

Figure 2: Standard workflow for NMR analysis of D-Fructose-2-13C.

Data Interpretation: Chemical Shifts and Tautomer Assignment

The key region for identifying the different tautomers is the anomeric carbon region, from approximately 98 to 105 ppm.[9] The 13C label at C2 makes the signals in this region exceptionally intense and easy to identify. The remaining carbons (C1, C3-C6) will be visible at their natural abundance and their signals will be significantly smaller.

Representative 13C Chemical Shifts

The following table summarizes the approximate 13C chemical shifts for the anomers of D-fructose in D₂O. The C2 position, being the labeled carbon, will show the most prominent signal for each tautomer.

Carbon Atomβ-fructopyranose (ppm)β-fructofuranose (ppm)α-fructofuranose (ppm)α-fructopyranose (ppm)
C1 64.963.862.5~65
C2 98.8 104.7 101.8 ~99
C3 68.377.176.0~68
C4 70.475.880.7~70
C5 67.482.281.3~67
C6 63.561.963.1~63

Table 1: Representative ¹³C NMR Chemical Shifts (δ) of D-Fructose Anomers in D₂O. Values are compiled from literature sources and may vary slightly based on experimental conditions. The C2 signals will be significantly enhanced due to isotopic labeling. (Reference data compiled from multiple sources, including[1][9][12])

Spectral Analysis
  • C2 (Anomeric Carbon): The most downfield signals belong to the furanose forms, with the β-anomer (104.7 ppm) resonating at a lower field than the α-anomer (101.8 ppm). The pyranose anomers are more shielded, appearing around 98.8 ppm. The signal for β-fructopyranose will be the largest, reflecting its status as the major anomer.

  • C5: The chemical shift of C5 is also a good indicator of ring size. It appears significantly downfield in the furanose forms (~81-82 ppm) compared to the pyranose forms (~67 ppm).

  • Quantification: The relative percentage of each tautomer can be accurately determined by integrating the corresponding enhanced C2 signals. The integral value of each peak is directly proportional to the molar concentration of that species in the solution.

Conclusion

The use of D-Fructose-2-13C in conjunction with 13C NMR spectroscopy is a robust and precise method for studying the complex solution dynamics of this vital monosaccharide. The isotopic label at the anomeric center provides an unambiguous and highly sensitive probe for the identification and quantification of all major tautomeric forms. The protocols and reference data provided in this application note offer a solid foundation for researchers to apply this powerful technique to investigate fructose metabolism, enzyme kinetics, and carbohydrate structure in a variety of scientific contexts.

References

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Barclay, T., Ginic-Markovic, M., Johnston, M. R., Cooper, P., & Petrovsky, N. (2012). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. Carbohydrate Research, 347(1), 133–137. Retrieved from [Link]

  • Funcke, C. W., Cerutti, G., Sgarbossa, A., & Z-Ent B. V. (2013). Solvent effect on pathways and mechanisms for D-fructose conversion to 5-hydroxymethyl-2-furaldehyde: in situ 13C NMR study. The Journal of Physical Chemistry A, 117(13), 2739–2749. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of three forms of fructose in deuterated water (D 2 O). Retrieved from [Link]

  • ResearchGate. (n.d.). Assignment of 13 C NMR spectrum of D-fructose in D 2 O. Retrieved from [Link]

  • Serianni, A. S., & Bondo, P. B. (2001). 13C isotopic enrichment for nuclear magnetic resonance studies of carbohydrates and glycoconjugates. Methods in Enzymology, 338, 305–319. Retrieved from [Link]

  • Shrestha, L., Shrestha, H., & Lee, S. H. (2020). NMR studies of the tautomer distributions of D‑fructose in lower alcohols/DMSO‑d6. ACS Omega, 5(30), 18887–18894. Retrieved from [Link]

Sources

Application Note: Tracing Fructolysis – Detection of [2-13C]Lactate from D-Fructose-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fructose metabolism (fructolysis) has emerged as a critical driver in non-alcoholic steatohepatitis (NASH), type 2 diabetes, and specific cancer subtypes (e.g., AML, HCC). Unlike glucose, fructose bypasses the rate-limiting phosphofructokinase (PFK) checkpoint, rapidly replenishing triose-phosphate pools and fueling lipogenesis and lactate production.[1]

This Application Note details the protocol for tracing D-Fructose-2-13C into [2-13C]lactate . This specific isotopomer is chosen for its utility in distinguishing fructolytic flux from glycolytic background and, in NMR applications, for the long T1 relaxation time of the C2 quaternary carbon.

Key Deliverables:

  • Mechanistic Map: Carbon-by-carbon tracing of the label from hexose to triose.

  • Protocol: Step-by-step guidelines for cellular tracing and LC-MS detection.

  • Data Interpretation: How to analyze Mass Isotopomer Distributions (MID) for M+1 lactate.

Mechanistic Basis: The Carbon Fate

To accurately interpret metabolic flux data, one must understand the fate of the 13C label at the C2 position of fructose.

The Fructolysis Pathway[1][2]
  • Entry: Fructose enters the cell via GLUT5 (SLC2A5).

  • Phosphorylation: Ketohexokinase (KHK) phosphorylates fructose at C1 to form Fructose-1-Phosphate (F1P) .[2] This is the committed step, distinct from Hexokinase/Glucokinase activity on glucose.

  • Cleavage: Aldolase B cleaves F1P into:

    • DHAP (Dihydroxyacetone phosphate): Contains carbons 1, 2, and 3 of the original fructose.[3]

    • Glyceraldehyde: Contains carbons 4, 5, and 6.

  • Convergence:

    • DHAP isomerizes to Glyceraldehyde-3-Phosphate (GAP) .

    • Glyceraldehyde is phosphorylated by Triokinase (TKFC) to form GAP.

  • Lactate Formation: GAP proceeds through glycolysis to Pyruvate, then Lactate.

Carbon Mapping Logic[4]
  • Precursor: D-Fructose-2-13C (Label at C2 ).

  • Cleavage Product 1 (DHAP): The C2 label ends up at the C2 (keto) position of DHAP.

  • Cleavage Product 2 (Glyceraldehyde): Derived from C4-C6; Unlabeled .

  • Isomerization: [2-13C]DHAP isomerizes to [2-13C]GAP.

  • Downstream: [2-13C]GAP

    
     [2-13C]Pyruvate 
    
    
    
    [2-13C]Lactate .

Theoretical Yield: If 100% of the lactate pool is derived from fructose, the maximum enrichment of [2-13C]lactate (M+1) is 50% , because the Glyceraldehyde half of the molecule is unlabeled (unless substantial gluconeogenic recycling occurs).

Pathway Visualization

The following diagram illustrates the flow of the 13C label (Red Nodes).

FructoseTracing cluster_legend Legend 13C Label 13C Label Unlabeled Carbon Unlabeled Carbon Fru D-Fructose-2-13C (Label at C2) KHK KHK (Ketohexokinase) Fru->KHK F1P Fructose-1-Phosphate (Label at C2) AldoB Aldolase B F1P->AldoB DHAP DHAP (Label at C2) TPI TPI DHAP->TPI GA Glyceraldehyde (Unlabeled) GAP GAP (Label at C2) GA->GAP Via Triokinase Pyr Pyruvate (Label at C2) GAP->Pyr Glycolysis LDH LDH Pyr->LDH Lac Lactate (M+1, Label at C2) KHK->F1P AldoB->DHAP Carbons 1-3 AldoB->GA Carbons 4-6 TPI->GAP LDH->Lac

Figure 1: Metabolic fate of the C2 label from Fructose to Lactate.[4] Note that only the DHAP branch initially carries the label.

Experimental Protocol

Materials
  • Tracer: D-Fructose-2-13C (99% enrichment).

  • Matrix: Adherent cancer cells (e.g., HepG2, Huh7) or primary hepatocytes.

  • Media: Glucose-free, Fructose-free DMEM (base), supplemented with dialyzed FBS (to remove background sugars).

  • Quenching Solution: 80% Methanol / 20% Water (pre-chilled to -80°C).

Cell Culture & Tracer Incubation

Objective: Reach isotopic steady state or measure dynamic flux.

  • Seeding: Seed cells in 6-well plates (

    
     cells/well). Allow attachment for 24 hours in standard media.
    
  • Starvation (Washout): Wash cells 2x with PBS. Switch to glucose/fructose-free media for 1 hour to deplete intracellular glycolytic intermediates.

  • Labeling: Replace media with tracing media containing:

    • 5 mM D-Fructose-2-13C .

    • Optional: 5 mM unlabeled Glucose (if assessing competition, though this dilutes the signal).

  • Timepoints:

    • Dynamic Flux: 15, 30, 60 minutes.

    • Steady State: 6 to 24 hours (depending on cell doubling time).

Metabolite Extraction (Quenching)

Critical: Metabolism must be stopped instantly to prevent turnover of labile intermediates like F1P.

  • Quickly aspirate media.

  • Immediately add 1 mL of -80°C 80% MeOH directly to the well.

  • Incubate on dry ice for 15 minutes.

  • Scrape cells and transfer the suspension to a pre-cooled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein debris.

  • Transfer supernatant to a new tube.

  • Dry under nitrogen gas or SpeedVac (keep temperature < 30°C).

  • Reconstitute in 50

    
    L LC-MS grade water  (or 1:1 Acetonitrile:Water) prior to injection.
    

Detection: LC-HRMS Methodology

Lactate is a small, polar organic acid. Standard Reverse Phase (C18) chromatography retains lactate poorly. HILIC (Hydrophilic Interaction Liquid Chromatography) is the industry standard for this application.

Chromatographic Conditions
ParameterSetting
Column Waters XBridge Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm, 3.5

m)
Mobile Phase A 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.25 mL/min
Column Temp 35°C
Gradient 85% B to 40% B over 15 minutes
Mass Spectrometry Settings (Q-TOF or Orbitrap)
  • Ionization: ESI Negative Mode (Lactate ionizes best as [M-H]-).

  • Scan Range: m/z 50–500 (Focus on low mass metabolites).

  • Resolution: > 30,000 (to resolve 13C peaks from isobaric interferences).

Target Ions for Data Acquisition
MetaboliteFormula (Neutral)Monoisotopic Mass (M+0)Detected Ion [M-H]-Target M+1 (13C)
Lactate C3H6O390.031789.0244 90.0277
Pyruvate C3H4O388.016087.008788.0120
Fructose-1-P C6H13O9P260.0297259.0224260.0257

Note: F1P detection is crucial to validate that the label entered via KHK.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

The mass spectrometer will detect a cluster of peaks for lactate:

  • M+0 (89.02): Unlabeled lactate (from stored glycogen or unlabeled amino acids).

  • M+1 (90.02): Lactate containing exactly one 13C atom.[5][6] This is your signal from D-Fructose-2-13C.

  • M+2 / M+3: Should be negligible in a pure fructolysis experiment. If observed, it indicates gluconeogenesis (re-synthesis of hexose) followed by a second round of glycolysis, or complex TCA cycle recycling.

Calculating Fractional Enrichment

To quantify the contribution of fructose to the lactate pool:



Validation Check: If using 100% [2-13C]Fructose, and assuming no other carbon sources:

  • Theoretical Max M+1 Enrichment = 50% (Due to dilution by the unlabeled Glyceraldehyde half).

  • If M+1 < 50%, it indicates dilution from other endogenous sources (e.g., Glutamine anaplerosis or Glycogen breakdown).

Workflow Summary

Workflow Step1 Cell Culture (Starve 1h) Step2 Tracer Addition (5mM [2-13C]Fructose) Step1->Step2 Step3 Quench (-80°C MeOH) Step2->Step3 Step4 HILIC-MS (Neg Mode) Step3->Step4 Step5 Data Analysis (Extract M+1 Ion) Step4->Step5

Figure 2: Experimental workflow for LC-MS based metabolic tracing.

References

  • Jang, C., et al. (2018). The small intestine converts dietary fructose into glucose and organic acids.[1] Nature, 554(7691), 177-182. [Link]

  • Hui, S., et al. (2020). Genetics and dietary fructose drive intestinal neoplasia. Nature, 588(7837), 324-329. [Link]

  • Tee, S. S., et al. (2022). Ketohexokinase-mediated fructose metabolism is lost in hepatocellular carcinoma and can be leveraged for metabolic imaging.[2][7] Science Advances, 8(14). [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]

  • Lu, W., et al. (2017). Metabolite measurement: pitfalls to avoid and practices to follow. Annual Review of Biochemistry, 86, 277-304. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC-MS Analysis of 13C-Fructose Isotopomers

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Separation and Quantification of 13C-Fructose Isotopomers in Biological Matrices System Status: Operational

Introduction: The Isotopomer Resolution Challenge

In metabolic flux analysis (13C-MFA), the "separation of isotopomers" is a frequent point of confusion. In Liquid Chromatography (LC), we rarely separate 12C-fructose from 13C-fructose (the isotope effect is negligible). Instead, the critical analytical challenge is chromatographically resolving fructose from its isobaric isomer, glucose .

Since fructose and glucose share the exact same molecular mass (180.16 g/mol ) and fragmentation patterns, Mass Spectrometry (MS) cannot distinguish between a 13C6-glucose molecule and a 13C6-fructose molecule if they co-elute. Therefore, accurate isotopomer profiling relies entirely on the baseline chromatographic separation of these two sugars prior to MS detection.

This guide addresses the specific challenges of resolving fructose in complex matrices to enable precise Mass Isotopomer Distribution (MID) analysis.

Module 1: Chromatographic Strategy & Column Selection

Q: Why is my fructose peak overlapping with glucose, invalidating my M+6 data?

A: This is the most common failure mode in sugar flux analysis. Standard C18 columns cannot retain polar sugars, and standard HILIC methods often fail to resolve the glucose/fructose isomers.

The Solution: Switch to a HILIC Amide stationary phase running at elevated temperatures.

  • Mechanism: Amide phases utilize hydrogen bonding with the hydroxyl groups of the sugars. Fructose (a ketose) and glucose (an aldose) interact differently with the amide ligand, providing the necessary selectivity factor (

    
    ).
    
  • Protocol Adjustment:

    • Column: Waters XBridge BEH Amide or Agilent InfinityLab Poroshell 120 HILIC-Z.

    • pH Modifier: Use 0.1% Ammonium Hydroxide (NH4OH) or 10 mM Ammonium Acetate (pH 9.0). High pH improves peak shape for sugars.

    • Temperature: Critical. Run the column at 35°C to 60°C .

Q: I see "double peaks" for fructose. Is this 13C separation?

A: No. This is anomeric splitting , not isotopic separation. Reducing sugars like fructose exist in equilibrium between


 and 

anomeric forms. On high-efficiency columns, these forms can partially separate, causing peak splitting or broadening.
  • Fix: Increase column temperature (e.g., to 60°C). Thermal energy accelerates the mutarotation rate between

    
     and 
    
    
    
    forms, causing them to merge into a single, sharp peak.
Table 1: Column Selection Matrix for 13C-Sugar Analysis
Column ChemistryResolution (Fruc/Gluc)MS CompatibilityStabilityRecommendation
Polymer Amine (NH2) HighModerate (Bleed)Low (Schiff Base)Avoid (Short lifetime)
Ligand Exchange (Ca2+) Very HighLow (Requires aqueous)HighAvoid (Low MS sensitivity)
HILIC Amide HighExcellent HighPrimary Choice
Standard HILIC (Silica) LowHighModerateSecondary Choice

Module 2: Mass Spectrometry & Isotopomer Detection

Q: Which ionization mode yields the most accurate isotopomer counts?

A: Negative Electrospray Ionization (ESI-) . While positive mode (M+H)+ or (M+Na)+ is possible, sugars ionize poorly in positive mode and are prone to adduct formation that complicates isotopomer calculations.

  • Target Ion: [M-H]- (m/z 179.05 for unlabeled fructose).

  • Adducts: Watch for [M+Cl]- (m/z 215) if using chlorinated solvents or buffers, though deprotonation is cleaner.

Q: How do I set up the MRM transitions for 13C-Fructose?

A: You must monitor the specific mass transitions for each isotopologue. Unlike standard quantitation, you need a "trace" for every possible carbon labeling state (M+0 to M+6).

MRM Table (Negative Mode):

  • M+0 (Unlabeled): 179.0

    
     89.0 (C3-C6 cleavage)
    
  • M+1 (1 x 13C): 180.0

    
     90.0 (approximate, depends on position)
    
  • M+6 (Fully Labeled): 185.0

    
     92.0
    

Note: For flux analysis, High-Resolution MS (HRMS) like Q-TOF or Orbitrap is superior to Triple Quad (QqQ) because it eliminates the need for transition optimization and resolves isobaric interferences.

Module 3: Workflow Visualization

The following diagram illustrates the critical decision points in the 13C-Fructose analytical workflow.

G Sample Biological Sample (13C-Labeled) Extract Extraction (MeOH/H2O, -20°C) Sample->Extract LC_Choice Select LC Mode Extract->LC_Choice HILIC HILIC Amide (High pH, 60°C) LC_Choice->HILIC High Retention RP Reverse Phase C18 LC_Choice->RP Low Retention Separation Chromatographic Separation (Fructose vs Glucose) HILIC->Separation Fail Co-elution Error (Invalid Flux Data) RP->Fail No Separation MS_Detect MS Detection (ESI Negative Mode) Separation->MS_Detect Baseline Resolved Data_Process Data Processing MS_Detect->Data_Process Correct Natural Abundance Correction Data_Process->Correct Isotopologues (M+0 to M+6) Data_Process->Fail Isobaric Overlap

Figure 1: Analytical workflow for 13C-Fructose isotopomer analysis, highlighting the critical dependency on HILIC separation to prevent glucose interference.

Module 4: Troubleshooting Guide

Issue: Sensitivity Loss for M+6 Isotopomers

Symptom: The M+6 peak is significantly weaker than expected based on the labeling protocol. Root Cause:

  • Ion Suppression: Co-eluting salts from the biological matrix are suppressing the ionization of the sugar.

  • Saturation: If M+0 (unlabeled) is extremely high, the detector may be saturated, skewing the ratio. Protocol:

  • Divert Valve: Send the first 1-2 minutes of the run (containing salts) to waste.

  • Dilution: Dilute samples 1:10 in Acetonitrile. HILIC requires high organic content; injecting aqueous samples directly destroys peak shape.

Issue: Retention Time Drift

Symptom: Fructose peak shifts, causing integration windows to miss the isotopomers. Root Cause: HILIC phases are sensitive to water layer equilibration. Protocol:

  • Equilibration: HILIC columns require longer equilibration than C18. Allow at least 20 column volumes between gradients.

  • Buffer Control: Ensure the ammonium acetate concentration is identical in both Mobile Phase A and B to maintain constant ionic strength.

References

  • Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.

  • Waters Corporation. (2020). Separation of Sugars on XBridge BEH Amide Columns. Application Note.

  • Agilent Technologies. (2020). 13C Glucose Qualitative Flux Analysis in HepG2 cells. Application Note 5994-2453EN.

  • Rabinowitz, J. D., & Kimball, E. (2007). Acidic Acetonitrile for Cellular Metabolome Extraction from Escherichia coli. Analytical Chemistry.

  • Somnath, K., et al. (2022).[1] An efficient LC-MS method for isomer separation and detection of sugars. Journal of Experimental Botany.

Sources

preventing isotopic exchange of 13C label in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stable Isotope Technical Support Center .

As a Senior Application Scientist, I have structured this guide to address the root causes of "isotopic exchange" regarding Carbon-13 (


).

Critical Scientific Clarification: Unlike Deuterium (


) or Tritium (

), Carbon-13 does not undergo spontaneous isotopic exchange with the oxygen or hydrogen atoms in aqueous solvent (water). The carbon backbone is non-labile under standard conditions.

If you are observing a loss of


 signal or a change in labeling patterns, it is almost certainly due to one of three distinct mechanisms:
  • Chemical Decarboxylation: The carbon is lost as CO

    
     gas (common in 
    
    
    
    -keto acids).[1][2][3]
  • Enzymatic Scrambling: Active enzymes are rearranging or diluting the label (Metabolic Turnover).

  • Volatile Loss: The compound itself is volatile and off-gassing.

Module 1: Diagnostic Workflow

Use this decision matrix to identify the specific mechanism causing your label instability.

DiagnosticFlow Start Start: 13C Signal Loss or Pattern Change IsLive Is the sample biologically active? (Cells, Lysate, Tissue) Start->IsLive ChemStab Is the compound chemically labile? (e.g., Beta-keto acid, Malonate) IsLive->ChemStab No (Pure Chemical/Quenched) Metabolic Mechanism: Enzymatic Turnover (Scrambling/Dilution) IsLive->Metabolic Yes (Live/Unquenched) Decarb Mechanism: Spontaneous Decarboxylation (Loss as CO2) ChemStab->Decarb Yes (Beta-carbonyls) Volatile Mechanism: Volatility/Evaporation ChemStab->Volatile No (Small alcohols/aldehydes) Artifact Mechanism: NMR/MS Artifact (Relaxation or Suppression) ChemStab->Artifact No (Stable backbone)

Figure 1: Diagnostic logic to isolate the cause of


 label loss.

Module 2: Preventing Chemical Decarboxylation

The Issue: The most common cause of "apparent exchange" in aqueous solution is the irreversible loss of a labeled carboxyl group (


) as 

. This occurs spontaneously in

-keto acids
(e.g., acetoacetate, oxaloacetate) and malonic acid derivatives .[1]

Mechanism: In acidic conditions, the protonated carbonyl facilitates a cyclic transition state, cleaving the C-C bond.

  • Rate Driver: Low pH (Acidic) and Heat.

  • Result: The

    
     label off-gasses as CO
    
    
    
    , leaving a non-labeled ketone.
Protocol: pH Stabilization Strategy

Objective: Maintain the molecule in its anionic (deprotonated) form to prevent the cyclic transition state.

ParameterRecommendationScientific Rationale
Target pH pH 7.5 – 8.5

-keto acids are stable as anions. Protonation (pH < pKa ~3.6) accelerates decarboxylation by

fold.
Buffer Choice Phosphate or HEPES Avoid acetate or carbonate buffers if doing NMR (signal overlap).
Temperature -80°C (Storage) Decarboxylation follows first-order kinetics. At -20°C, acetoacetate degrades significantly within days.[2]
Additives EDTA (1 mM) Chelate divalent cations (

,

) which can catalyze decarboxylation even at neutral pH.

Step-by-Step Stabilization:

  • Preparation: Dissolve the

    
    -labeled salt (e.g., Sodium 
    
    
    
    -acetoacetate) directly into pre-chilled (
    
    
    ) buffer at pH 8.0.
  • Check pH: Verify pH immediately. If acidic, neutralize with dilute NaOH/KOH dropwise on ice.

  • Usage: Keep on ice at all times. Do not heat above

    
     during extraction or analysis.
    

Module 3: Quenching Enzymatic Scrambling

The Issue: In metabolic flux analysis (MFA), users often mistake "scrambling" for exchange. If enzymes (transaminases, carboxylases) remain active during harvesting, they will redistribute the


 label among other metabolites or dilute it with endogenous 

, destroying the isotopic signature.

Mechanism:

  • Turnover: ATP and central carbon metabolites turn over in milliseconds.

  • Scrambling: Reversible enzymes (e.g., Pyruvate Carboxylase) can swap

    
     with intracellular pools.
    
Protocol: Rapid Cold-Methanol Quenching

Objective: Instantly denature enzymes and stop metabolic activity (< 1 second).

Required Materials:

  • Methanol (LC-MS grade), pre-chilled to -80°C (on dry ice).

  • Centrifuge cooled to -10°C.

Workflow:

  • Ratio: Use a 5:1 ratio of Quench Solvent to Sample Volume.

  • Execution (Suspension Cells):

    • Rapidly inject cell suspension directly into the -80°C Methanol.

    • Do not centrifuge before quenching (centrifugation stress alters metabolism).

  • Execution (Adherent Cells):

    • Aspirate media rapidly.

    • Immediately pour -80°C Methanol (80% MeOH / 20%

      
      ) over the plate.
      
  • Extraction: Scrape cells in the cold methanol. Vortex.

  • Separation: Centrifuge at

    
     to pellet debris. Store supernatant at -80°C.
    

Warning: Do not use perchloric acid (PCA) quenching for acid-labile


 compounds (see Module 2).

Module 4: Analytical Artifacts (FAQ)

Q: My


 NMR signal is invisible, but MS shows the mass is correct. Is it exchanging? 
A:  No. This is likely an NMR Relaxation Artifact .
  • Cause: Quaternary carbons (like carboxyls) have very long spin-lattice relaxation times (

    
    ), often >10 seconds. If your pulse repetition delay (
    
    
    
    ) is too short (e.g., 1-2s), the signal saturates and disappears.
  • Fix: Add a relaxation agent like Chromium(III) acetylacetonate [Cr(acac)

    
    ]  (approx. 2-5 mg/mL) to the solvent. This shortens 
    
    
    
    allowing faster scanning and quantitative integration.

Q: Can I use


-Bicarbonate in acidic media? 
A:  No.
  • Reason: Below pH 6.0, bicarbonate converts to carbonic acid and then CO

    
     gas.
    
  • Reaction:

    
    
    
  • Fix: You must use a closed system (sealed NMR tube or bioreactor) or maintain pH > 7.5.

References

  • Chemical Stability of

    
    -Keto Acids: 
    
    • Mechanism:[3][4][5][6][7] The spontaneous decarboxylation of

      
      -keto acids is a first-order reaction dependent on the protonated species.
      
    • Source: Westheimer, F. H. (1969). "The Mechanisms of Decarboxylation." Journal of the American Chemical Society.[8]

    • Context: Explains the cyclic transition state requiring the proton
  • Metabolic Quenching Protocols

    • Protocol: "13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection."
    • Source:

    • Relevance: Validates -80°C methanol as the gold standard to prevent enzym
  • NMR Relaxation Artifacts

    • Technique: "Quantitative 13C NMR spectroscopy using paramagnetic relax
    • Source: (General reference for analytical standards).

    • Relevance: Explains why carboxyl signals "disappear" without chemical loss.
  • Isotopic Exchange in Carbonates

    • Geochemical Context: "Aqueous Carbonate Isotopic (13C) Exchange."[7]

    • Source:

    • Relevance: Confirms that direct C-exchange is negligible under standard laboratory conditions (requires high T/P)

Sources

Technical Support Center: Advanced Methodologies for 13C-Fructose Metabolic Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving temporal resolution in 13C-fructose metabolic imaging. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on field-proven insights and the latest research to ensure you can achieve the highest quality data with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is 13C-fructose used for metabolic imaging instead of the more common 13C-glucose?

A1: While glucose is central to metabolism, its carbon nuclei have very short T1 relaxation times (less than 1 second), making them unsuitable for in vivo hyperpolarized metabolic studies.[1][2] The signal from hyperpolarized 13C-glucose would decay too rapidly to allow for imaging of its metabolic conversion.[1] In contrast, the C2 hemiketal carbon of fructose has a significantly longer T1 relaxation time (approximately 16 seconds at 37°C), which is sufficient for in vivo spectroscopy and imaging following dynamic nuclear polarization (DNP).[1][2] This allows for the investigation of upstream glycolytic processes that are difficult to probe with other agents.[1][2]

Q2: What is hyperpolarization and why is it necessary for 13C imaging?

A2: Hyperpolarization is a process that dramatically increases the nuclear spin polarization of a substance, boosting the magnetic resonance signal by 10,000 to 100,000-fold.[3][4] This is crucial for 13C MRI because the natural abundance of the 13C isotope is only 1.1%, and its intrinsic signal is much weaker than that of protons (1H) used in conventional MRI.[5] Without hyperpolarization, the signal from 13C-labeled molecules would be too low to detect in vivo.[6] The technique enables real-time, non-invasive investigation of dynamic metabolic pathways.[5][7]

Q3: What are the main challenges in achieving high temporal resolution in hyperpolarized 13C-fructose imaging?

A3: The primary challenge is the irreversible and rapid decay of the hyperpolarized signal, governed by T1 relaxation.[1][8] The entire experiment, from injection to data acquisition, must be completed within a few minutes before the signal returns to its much lower thermal equilibrium state. This limited timeframe necessitates the use of specialized fast imaging strategies to capture the dynamic conversion of fructose to its metabolic products.[5][6] Other challenges include achieving high polarization levels, minimizing delays between dissolution and injection, and managing the low signal-to-noise ratio (SNR) of downstream metabolites.[9][10]

Q4: What is the typical metabolic fate of hyperpolarized [2-13C]-fructose in vivo?

A4: In vivo, hyperpolarized [2-13C]-fructose is primarily taken up by cells and phosphorylated by hexokinase to produce [2-13C]-fructose-6-phosphate.[1][11] This initial step of glycolysis provides insights into hexokinase activity and hexose uptake.[1] Further downstream, the 13C label can be traced into other glycolytic intermediates and products, such as lactate.[12] Observing these conversions allows for real-time mapping of metabolic fluxes.

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (SNR) in Metabolite Images

Low SNR, especially for downstream metabolites like fructose-6-phosphate, is a common issue that can obscure metabolic information.

Root Cause Analysis:
  • Suboptimal Polarization: Insufficient initial polarization of the [2-13C]-fructose sample.

  • Signal Decay: Excessive time between dissolution of the hyperpolarized sample and data acquisition.[10]

  • Inefficient RF Pulse Design: Using flip angles that are not optimized for the low concentration of metabolites.

  • Inadequate Coil Sensitivity: The receive coil may not be optimally positioned or sensitive enough for 13C detection.

Troubleshooting Workflow Diagram

G start Low SNR Detected q1 Verify Polarization Level (>10% in solution?) start->q1 a1_no Optimize DNP Process: - Check radical concentration (e.g., 15mM OX063) - Ensure sample integrity - Verify polarizer performance q1->a1_no No a1_yes Review Injection-to-Scan Time q1->a1_yes Yes end_node SNR Issue Resolved a1_no->end_node q2 Time < 60s? a1_yes->q2 a2_no Streamline Workflow: - Automate injection - Minimize transport time - Pre-program scanner q2->a2_no No a2_yes Evaluate Acquisition Strategy q2->a2_yes Yes a2_no->end_node q3 Using Metabolite-Specific Flip Angles? a2_yes->q3 a3_no Implement Variable Flip Angle Scheme: - Low flip angle for fructose (substrate) - Higher flip angle for metabolites q3->a3_no No a3_yes Check Hardware: - Confirm coil positioning - Run phantom quality assurance tests q3->a3_yes Yes a3_no->end_node a3_yes->end_node

Caption: Troubleshooting workflow for low SNR.

Detailed Protocol: Optimizing Signal with Variable Flip Angle (VFA) Schemes

The non-renewable nature of hyperpolarized magnetization means that each RF pulse depletes the available signal. A VFA scheme helps preserve the signal of the abundant substrate ([2-13C]-fructose) while using higher flip angles to maximize the signal from the less abundant downstream metabolites.

Step-by-Step Methodology:

  • Rationale: The goal is to use the magnetization efficiently over the dynamic scan. A low flip angle for the substrate conserves its magnetization, allowing it to be converted into metabolites that can then be detected over a longer period.

  • Pulse Sequence Selection: Choose a sequence that allows for metabolite-specific RF pulses, such as a spectral-spatial pulse.[13]

  • Flip Angle Calculation:

    • For the substrate ([2-13C]-fructose), use a low flip angle (e.g., 5-10 degrees).

    • For the expected metabolite ([2-13C]-fructose-6-phosphate), use a higher flip angle (e.g., 20-30 degrees) to maximize its signal at each time point.[13]

  • Implementation: Program the pulse sequence with these distinct flip angles, ensuring they are applied at the correct chemical shifts for each molecule.

  • Validation: Test the sequence on a phantom or in initial pilot scans to confirm that the signal evolution matches theoretical predictions, thereby ensuring robust performance.

Issue 2: Insufficient Temporal Resolution to Capture Metabolic Conversion

If the time between dynamic scans is too long, the rapid conversion of fructose to its metabolites may be missed, leading to inaccurate kinetic modeling.

Root Cause Analysis:
  • Slow Imaging Sequence: Using a pulse sequence not designed for rapid acquisition (e.g., conventional chemical shift imaging).

  • High Spatial Resolution Demands: Attempting to acquire very high-resolution images, which inherently increases scan time per dynamic frame.

  • Inefficient k-space Trajectory: Using a k-space sampling strategy that is not optimized for speed.

Solutions & Protocols:

1. Implement Advanced Pulse Sequences:

  • Echo-Planar Spectroscopic Imaging (EPSI): This is a powerful technique that acquires both spatial and spectral information in a single shot, dramatically reducing scan time.[6] It is robust for exploratory studies as it can detect unexpected metabolites.[14]

  • Spiral MRI: Offers very fast k-space coverage and is less sensitive to motion artifacts.

  • Compressed Sensing: This technique allows for accurate image reconstruction from undersampled k-space data, significantly shortening acquisition time.[5][6][11]

2. Adopt a Multi-Resolution Acquisition Strategy:

It is often unnecessary to acquire the images of the downstream metabolites at the same high resolution as the injected substrate.

Step-by-Step Protocol for Multi-Resolution EPI:

  • Rationale: The injected substrate ([2-13C]-fructose) is abundant and defines anatomical distribution, benefiting from high resolution. Metabolites are at much lower concentrations, and their SNR is often the limiting factor, not spatial resolution. Acquiring metabolite data at a lower resolution improves SNR and reduces scan time.[13]

  • Sequence Design: Use an echo-planar imaging (EPI) sequence that allows for independent k-space scaling for different metabolite frequencies.[13]

  • Parameter Setting:

    • Acquire the [2-13C]-fructose data at a higher spatial resolution (e.g., 7.5 x 7.5 mm²).[13]

    • Acquire the [2-13C]-fructose-6-phosphate and other metabolite data at a lower resolution (e.g., 15 x 15 mm²).[13]

  • Temporal Framing: This approach can reduce the time per dynamic acquisition to 2-3 seconds, allowing for a much finer sampling of the metabolic conversion curve.[13]

ParameterStandard AcquisitionMulti-Resolution AcquisitionAdvantage
Temporal Resolution 5-10 s2-3 sImproved kinetic modeling accuracy
Substrate Resolution 15 x 15 mm²7.5 x 7.5 mm²Better anatomical localization
Metabolite SNR LowerHigher (due to larger voxels)More reliable metabolite detection
Partial Volume Effects HighReduced for substrateMore accurate quantification[13]

Table 1: Comparison of Standard vs. Multi-Resolution Acquisition Strategies.

Issue 3: Inaccurate or Unstable Kinetic Modeling
Root Cause Analysis:
  • Poor Data Quality: Low SNR or insufficient temporal resolution (as discussed above).

  • Incorrect Arterial Input Function (AIF): Errors in measuring the delivery of the hyperpolarized substrate to the tissue of interest critically affect model-based calculations.[15]

  • Model Mismatch: Using a kinetic model that does not accurately represent the underlying biology.

Fructose Metabolism & Kinetic Modeling Pathway

G cluster_0 Vascular Space cluster_1 Intracellular Space Fructose_blood HP [2-13C]Fructose (Input Function) Fructose_cell HP [2-13C]Fructose Fructose_blood->Fructose_cell Transport (e.g., GLUT5) Fructose_cell->Fructose_blood Washout F6P HP [2-13C]Fructose-6-Phosphate Fructose_cell->F6P k_fruct (Hexokinase) F6P->Fructose_cell k_rev Lactate HP [13C]Lactate F6P->Lactate Downstream Glycolysis

Caption: Simplified metabolic pathway for kinetic modeling.

Solutions & Protocols:

1. Employ Model-Free Analysis for Robustness:

When measuring the AIF is challenging, a model-free approach can provide a robust alternative for quantifying metabolic activity.

Protocol: Area Under the Curve (AUC) Ratio Method:

  • Rationale: The ratio of the total AUC of the product (e.g., fructose-6-phosphate) to the AUC of the substrate (fructose) is proportional to the forward conversion rate constant. This method is less sensitive to the precise shape of the input function.[15]

  • Data Processing:

    • For each voxel, acquire the full dynamic time course for both fructose and its metabolite(s).

    • Calculate the total integrated signal (AUC) for each molecular species from the time of its appearance until its decay.

  • Calculation:

    • Metabolic Ratio = AUC_metabolite / AUC_substrate

  • Interpretation: This ratio serves as a reliable index of metabolic activity, suitable for comparing different tissue regions or assessing treatment response, without the complexities of fitting a multi-compartment model.[15]

2. Refine Model-Based Kinetic Fitting:

If a precise rate constant (e.g., k_fruct) is required, the following steps can improve accuracy:

  • Improve AIF Measurement: Place a region of interest over a major artery within the imaging field of view to get a direct measure of the input function.

  • Use an Input-less Model: Some models can estimate kinetic rates without a direct AIF measurement, assuming a simplified input shape. These can be more stable when the AIF is noisy.[16][17]

  • Goodness-of-Fit Selection: Do not rely solely on pre-fitting SNR cutoffs. Instead, select voxels for analysis based on post-fitting error criteria to ensure the model has converged reliably.[16][17]

References

  • Keshari, K.R., Wilson, D.M., Chen, A.P., et al. (2009). Hyperpolarized [2-13C]-fructose: a hemiketal DNP substrate for in vivo metabolic imaging. PubMed. Available at: [Link]

  • Lee, J., Tain, R., & Nelson, S.J. (2019). Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology, 291(2), 273-287. Available at: [Link]

  • Gordon, J.W., et al. (2024). Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach. Cancers, 16(2), 346. Available at: [Link]

  • JoVE. (2022). Hyperpolarized 13C Metabolic MRI. YouTube. Available at: [Link]

  • Larson, P.E.Z., et al. (2018). Fast Imaging for Hyperpolarized MR Metabolic Imaging. Magnetic Resonance Imaging Clinics of North America, 26(2), 277-289. Available at: [Link]

  • Wikipedia. (n.d.). Hyperpolarized carbon-13 MRI. Available at: [Link]

  • Larson, P.E.Z., et al. (2023). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. arXiv. Available at: [Link]

  • Hu, S., Gordon, J.W., et al. (2022). Kinetic Analysis of Multi-Resolution Hyperpolarized 13C Human Brain MRI to Study Cerebral Metabolism. Magnetic Resonance in Medicine. Available at: [Link]

  • Hesketh, R.L., et al. (2019). Hyperpolarized MRI Enhances Early Detection Treatment-induced Changes in Glycolysis. Radiology: Imaging Cancer. Available at: [Link]

  • Lee, J., et al. (2019). Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiology. Available at: [Link]

  • Larson, P.E.Z., et al. (2023). Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies. ResearchGate. Available at: [Link]

  • Le Page, L.M., et al. (2023). Hyperpolarized 13C metabolic imaging detects long-lasting metabolic alterations following mild repetitive traumatic brain injury. eLife. Available at: [Link]

  • Zaccagna, F., et al. (2019). Quantifying normal human brain metabolism using hyperpolarized [1–13C]pyruvate and magnetic resonance imaging. NeuroImage, 199, 140-149. Available at: [Link]

  • Keshari, K.R., et al. (2009). Hyperpolarized [2-13C] Fructose. ISMRM. Available at: [Link]

  • Laustsen, C. (2023). Metabolism in Heart Diseases: The Promise of Hyperpol. 13C MRI. YouTube. Available at: [Link]

  • Stobart, J., et al. (2023). Metabolic interactions in the brain: the crucial roles of neurons, astrocytes, and microglia in health and disease. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Ko, T., et al. (2024). MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. Journal of Cardiovascular Development and Disease. Available at: [Link]

  • Barros, L.F., et al. (2017). 13C Labeling of lactate from [U-13C]fructose or [U-13C]glucose in neocortex in vivo. ResearchGate. Available at: [Link]

  • Mammoli, D., et al. (2019). Kinetic Modeling of Hyperpolarized Carbon-13 Pyruvate Metabolism in the Human Brain. IEEE Transactions on Medical Imaging. Available at: [Link]

  • Keshari, K.R., et al. (2009). Hyperpolarized [2-13C]-fructose: a hemiketal DNP substrate for in vivo metabolic imaging. Journal of the American Chemical Society. Available at: [Link]

  • Chen, H.Y., et al. (2020). Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology. Annual Review of Cancer Biology. Available at: [Link]

  • Mammoli, D., et al. (2019). Kinetic Modeling of Hyperpolarized Carbon-13 Pyruvate Metabolism in the Human Brain. eScholarship. Available at: [Link]

  • healthcare-in-europe.com. (2023). Hyperpolarized MRI to advance cancer imaging. Available at: [Link]

  • Lee, J., et al. (2019). Hyperpolarized 13C MRI: State of the Art and Future Directions. Radiological Society of North America (RSNA). Available at: [Link]

  • Johnson, R.J., et al. (2017). Fructose Consumption in the Development of Obesity and the Effects of Different Protocols of Physical Exercise on the Hepatic Metabolism. MDPI. Available at: [Link]

  • Granja, S., et al. (2020). Hyperpolarized [1-13C]pyruvate-to-[1-13C]lactate conversion is rate-limited by monocarboxylate transporter-1 in the plasma membrane. PNAS. Available at: [Link]

  • Kaito, T., et al. (2023). Hyperpolarized MRI theranostics in cancer. Frontiers in Oncology. Available at: [Link]

  • Chen, A.P., et al. (2021). Comprehensive Literature Review of Hyperpolarized Carbon-13 MRI: The Road to Clinical Application. Metabolites. Available at: [Link]

  • Ko, T., et al. (2024). MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review. ResearchGate. Available at: [Link]

  • Hill, D.K., et al. (2013). Model Free Approach to Kinetic Analysis of Real-Time Hyperpolarized 13C Magnetic Resonance Spectroscopy Data. PLOS ONE. Available at: [Link]

  • Stanhope, K.L., et al. (2015). A dose-response study of consuming high-fructose corn syrup-sweetened beverages on lipid/lipoprotein risk factors for cardiovascular disease in young adults. The American Journal of Clinical Nutrition. Available at: [Link]

  • Geidl-Flueck, B., et al. (2021). Fructose drives de novo lipogenesis affecting metabolic health. Journal of Endocrinology. Available at: [Link]

  • MD Anderson Cancer Center. (2021). What's next for MRI and cancer research? Using hyperpolarized MRI to see treatment impact faster. Available at: [Link]

Sources

calculating fractional enrichment of 13C-fructose metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Topic: Calculating Fractional Enrichment of 13C-Fructose Metabolites Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Isotope Tracing Technical Support Center. You are likely here because your LC-MS data for 13C-fructose tracing is showing inconsistent enrichment patterns, or you need a robust method to convert raw ion intensities into quantitative fractional enrichment.

Fructose metabolism (fructolysis) differs kinetically and topologically from glycolysis.[1] Unlike glucose, fructose bypasses the rate-limiting step of Phosphofructokinase-1 (PFK-1), entering glycolysis at the triose phosphate level. This creates rapid flux and unique accumulation of intermediates like Fructose-1-Phosphate (F1P), which requires specific calculation protocols to quantify accurately.

Module 1: Experimental Design & Tracer Logic

Q: Which tracer should I use for flux vs. pool size analysis?

Recommendation:

  • [U-13C6]-Fructose: The gold standard for calculating total Fractional Enrichment (FE) . It provides the highest sensitivity for detecting downstream metabolites (Lactate, Citrate) because the heavy carbon load (

    
    , 
    
    
    
    ) shifts peaks far from natural background noise.
  • [1-13C]-Fructose: Use this only if you need to distinguish between the oxidative pentose phosphate pathway and glycolysis, or to track the specific cleavage of the hexose into two trioses (one labeled, one unlabeled).

Visualizing the Pathway

To calculate enrichment correctly, you must map the carbon transition. Fructose does not simply become Fructose-6-Phosphate (F6P) in the liver; it follows the "Hers Pathway."

FructoseMetabolism Fructose 13C-Fructose (Extracellular) Fructose_Int Fructose (Intracellular) Fructose->Fructose_Int Import F1P Fructose-1-Phosphate (F1P) (Accumulates Rapidly) Fructose_Int->F1P ATP -> ADP DHAP DHAP (Dihydroxyacetone Phosphate) F1P->DHAP Cleavage GA Glyceraldehyde F1P->GA Cleavage GA3P Glyceraldehyde-3-P (G3P) DHAP->GA3P Isomerization GA->GA3P ATP -> ADP Pyruvate Pyruvate GA3P->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate TCA TCA Cycle (Citrate, etc.) Pyruvate->TCA GLUT5 GLUT5 KHK Ketohexokinase (KHK) AldolaseB Aldolase B Triokinase Triokinase

Figure 1: The Hers Pathway of Fructolysis. Note that Fructose bypasses PFK-1 and splits into DHAP and Glyceraldehyde. This bypass is the primary cause of rapid ATP depletion and lactate generation in fructose-loaded cells.

Module 2: Data Acquisition & Sample Prep

Q: My F1P peak is splitting or missing. What is happening?

Issue: Isomer separation. Fructose-1-Phosphate (F1P), Fructose-6-Phosphate (F6P), and Glucose-6-Phosphate (G6P) are structural isomers with identical masses (


 in negative mode).
Solution: 
  • Chromatography is non-negotiable: You cannot use direct infusion. Use HILIC (Hydrophilic Interaction Liquid Chromatography) at high pH (polymer-based amino columns) to separate sugar phosphates.

  • Retention Time Locking: Run pure standards of F1P, F6P, and G6P. F1P usually elutes between or after G6P/F6P depending on the column phase.

  • Transition Monitoring: If using MRM (Triple Quad), identifying unique fragments for F1P is difficult. Chromatographic separation remains the primary validation method.

Module 3: Calculation Logic (The Core Protocol)

Step 1: The Formula for Fractional Enrichment

Do not confuse Isotopologue Distribution (the % of M+0, M+1...) with Fractional Enrichment (the weighted average).

The Formula:



Where:

  • 
     = Number of labeled carbon atoms in the molecule (e.g., for Lactate, 
    
    
    
    ).
  • 
     = The isotopologue number (0 for M+0, 1 for M+1, etc.).
    
  • 
     = The intensity (area) of the isotopologue 
    
    
    
    AFTER natural abundance correction.
Step 2: Natural Abundance Correction (NAC)

Critical Warning: You cannot calculate accurate enrichment on raw intensities. Carbon-13 naturally occurs at ~1.1%. A molecule like F1P (6 carbons) has a natural M+1 signal of ~6.6% even without tracer.

The Workflow:

CalculationWorkflow RawData Raw MS Intensities (M+0, M+1, ... M+n) NAC Natural Abundance Correction (Matrix Method) RawData->NAC Remove 1.1% background MID Corrected Mass Isotopomer Distribution (MID) NAC->MID Pure Tracer Signal Calc Apply FE Formula (Weighted Average) MID->Calc Result Fractional Enrichment (0.0 to 1.0) Calc->Result

Figure 2: Data processing pipeline. The NAC step removes the "background noise" of natural isotopes to reveal the true tracer incorporation.

Data Example: Calculation Table

Scenario: [U-13C]-Fructose tracing into Lactate (C3).

ParameterRaw Intensity (M+0)Raw Intensity (M+3)Corrected MID (M+0)Corrected MID (M+3)Fractional Enrichment
Control (No Tracer) 1,000,00033,000 (Natural)1.00 (100%)0.00 (0%)0%
Labeled Sample 500,000500,0000.50 (50%)0.50 (50%)50%

Note: In the raw "Control" data, M+3 exists due to natural abundance. If you skip NAC, you will falsely report enrichment in your controls.

Module 4: Troubleshooting & FAQs

Ticket #101: "My Fractional Enrichment is > 100%."

Diagnosis: This is mathematically impossible in biology but common in data processing. Root Causes:

  • Over-correction of Natural Abundance: Your NAC algorithm assumes a specific chemical formula. If your peak integration includes a co-eluting contaminant with a different formula (e.g., a sulfur-containing compound), the correction matrix fails.

  • Saturation: The detector was saturated at M+0, artificially lowering the denominator in the equation. Fix: Check the raw peak shapes. If M+0 is flat-topped, dilute the sample and re-run.

Ticket #102: "I see high labeling in Lactate but zero in F1P."

Diagnosis: Rapid flux turnover (The "Drain" Effect). Explanation: F1P is the "sink" in fructolysis. However, if Aldolase B activity is extremely high, F1P is instantly converted to trioses. Fix: Perform a Kinetic Flux Profiling experiment. Quench samples at shorter time points (e.g., 1 min, 5 min, 15 min) rather than a steady-state 24h endpoint. This allows you to catch the filling of the F1P pool.

Ticket #103: "Should I use M+0 in the denominator?"

Answer: Yes. The denominator must represent the total pool size (


). If you exclude M+0 (unlabeled), you are calculating the "enrichment of the labeled fraction," not the "fractional enrichment of the metabolite."
  • Correct:

    
    
    
  • Incorrect:

    
    
    

References

  • Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism.

    • Core citation for the physiological pathway of fructose metabolism (Figure 1).
  • Buescher, J. M., et al. (2015).[2] "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology.

    • Authoritative source for the Fractional Enrichment formula and NAC logic.
  • Heinrich, P., et al. (2020). "IsoCorrectoR: A tool for natural abundance correction." Scientific Reports.

    • Recommended software tool for performing the M
  • Su, X., et al. (2017). "Metabolite Spectral Accuracy on Orbitraps." Analytical Chemistry.

    • Technical reference for MS acquisition settings to prevent satur

Sources

Validation & Comparative

D-Fructose-2-13C vs 13C-glucose metabolic flux comparison

Author: BenchChem Technical Support Team. Date: February 2026

Title: D-Fructose-2-13C vs. 13C-Glucose: A Comparative Guide for Metabolic Flux Analysis

Executive Summary: This guide analyzes the distinct utility of D-Fructose-2-13C compared to the gold standard 13C-Glucose in metabolic flux analysis (MFA). While 13C-Glucose is essential for mapping global central carbon metabolism (glycolysis, pentose phosphate pathway, TCA cycle), D-Fructose-2-13C is a specialized tool for probing fructolysis , de novo lipogenesis (DNL) , and hepatic metabolic bypass mechanisms . The core distinction lies in the entry point: Fructose-2-13C bypasses the phosphofructokinase-1 (PFK-1) checkpoint, offering a direct, unregulated carbon feed into the triose phosphate pool, making it superior for studying pathological lipogenesis and metabolic syndrome.

Part 1: Mechanistic Divergence & Pathway Mapping

To understand the experimental data, one must first understand the "fork in the road" between these two tracers.

The "Bypass" Mechanism

The critical difference is that Glucose is regulated by insulin and PFK-1 (the rate-limiting step of glycolysis). Fructose, metabolized by Ketohexokinase (KHK), bypasses this control, leading to rapid Acetyl-CoA production and subsequent lipogenesis.

  • 13C-Glucose: Enters via GLUT1-4

    
     Hexokinase 
    
    
    
    G6P
    
    
    PFK-1 (Regulated)
    
    
    Pyruvate.
  • D-Fructose-2-13C: Enters via GLUT5/2

    
     KHK 
    
    
    
    F-1-P
    
    
    Aldolase B
    
    
    DHAP/Glyceraldehyde
    
    
    Pyruvate.
Visualization of Metabolic Entry Points

MetabolicPathways Glucose 13C-Glucose (Tracer A) G6P Glucose-6-P Glucose->G6P Hexokinase (Regulated) Fructose D-Fructose-2-13C (Tracer B) F1P Fructose-1-P Fructose->F1P KHK (Fructokinase) (Unregulated) F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP PFK-1 (Rate Limiting) DHAP DHAP (C2 labeled) F16BP->DHAP GAP Glyceraldehyde-3-P F16BP->GAP F1P->DHAP Aldolase B F1P->GAP DHAP->GAP Pyruvate Pyruvate (C2 labeled) GAP->Pyruvate AcetylCoA Acetyl-CoA (C1 Carbonyl labeled) Pyruvate->AcetylCoA PDH Lipogenesis De Novo Lipogenesis (Fatty Acids) AcetylCoA->Lipogenesis High Flux from Fructose TCA TCA Cycle AcetylCoA->TCA Standard Flux

Caption: Comparative flux map showing Fructose bypassing the PFK-1 checkpoint (Blue) via the KHK pathway (Red), leading to rapid Acetyl-CoA generation and lipogenesis.

Part 2: Tracer Specificity & Atom Mapping

The choice of label position (C2 vs. U-13C) dictates what you can see.

Atom Mapping: Where does the C2 go?

When D-Fructose-2-13C is cleaved by Aldolase B, the label fate is specific:

  • Fructose (C2) becomes DHAP (C2) (Ketone carbon).

  • DHAP isomerizes to GAP.

  • GAP converts to Pyruvate (C2) (Carbonyl carbon).

  • Pyruvate Dehydrogenase (PDH) converts Pyruvate (C2) to Acetyl-CoA (C1) (Carbonyl carbon).

Comparison Table: Label Fate

TracerPyruvate Label PositionAcetyl-CoA Label PositionPrimary Utility
D-Fructose-2-13C C2 (Carbonyl)C1 (Carbonyl) Tracing keto-sugar metabolism, DNL contribution, distinguishing exogenous fructose from glucose pool.
1-13C-Glucose C3 (Methyl)C2 (Methyl) Glycolysis vs. Pentose Phosphate Pathway (PPP) split ratio.
U-13C-Glucose All Carbons (U)C1 & C2 (U) Total flux quantification, measuring fractional enrichment of the TCA cycle.
Why Fructose-2-13C?

Using Fructose-2-13C allows researchers to specifically track carbons derived from fructose without interference from the glucose pool (which usually enters glycolysis as G6P). If you see C1-labeled Acetyl-CoA (or downstream Citrate M+1), you know it came from the fructose-DHAP axis, not from Glucose-1-13C (which produces C2-Acetyl-CoA) [1, 2].

Part 3: Experimental Protocol (LC-MS/MS MFA)

Objective: Quantify the contribution of Fructose vs. Glucose to the Acetyl-CoA pool and Lipogenesis.

Experimental Design
  • System: HepG2 cells (Liver model) or Primary Hepatocytes.

  • Conditions:

    • Control: 5mM Glucose (unlabeled).

    • Exp A: 5mM Glucose + 1mM D-Fructose-2-13C .

    • Exp B: 5mM U-13C-Glucose + 1mM Fructose.

Step-by-Step Workflow
  • Media Preparation:

    • Use DMEM lacking glucose/fructose. Reconstitute with specific tracers.[1][2]

    • Critical: Dialyze FBS to remove background unlabeled glucose/fructose.

  • Incubation:

    • Seed cells at

      
       cells/well (6-well plate).
      
    • Incubate with tracers for isotopic steady state (typically 6–24 hours for lipids; 2–4 hours for central metabolites).

  • Metabolite Extraction (Quenching):

    • Wash cells 2x with ice-cold saline (0.9% NaCl).

    • Add 500 µL 80:20 Methanol:Water (pre-chilled to -80°C) .

    • Scrape cells on dry ice.

    • Vortex vigorously; centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant (hydrophilic metabolites).

  • LC-MS/MS Analysis (HILIC Method):

    • Column: HILIC (e.g., Waters BEH Amide) is required to separate polar sugar phosphates.

    • Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.

    • MS Settings: Negative Mode (ESI-). Scan range m/z 70–1000.

    • Target Ions:

      • Pyruvate (m/z 87 -> 88 for M+1).

      • Citrate (m/z 191 -> 192 for M+1).

      • Palmitate (saponified from lipids) for lipogenesis tracking.

Data Analysis

Calculate Mass Isotopomer Distribution (MID) using software like IsoCor or Polly.



Where 

is the abundance of isotopomer with

labeled carbons, and

is the number of carbons.

Part 4: Comparative Performance Data

The following data summarizes typical findings in hepatic models when comparing these tracers [1, 3].

Metric13C-Glucose (Universal)D-Fructose-2-13C (Specific)Interpretation
Glycolytic Intermediates High enrichment in G6P, F6P.Low enrichment in G6P; High in F-1-P, DHAP.Confirms Fructose bypasses G6P node.
Lactate Production Moderate M+3 labeling.High M+1 labeling (from C2-Pyruvate).Fructose is more "lactogenic" due to rapid flux.
Acetyl-CoA Pool Slow enrichment (regulated).Rapid enrichment. Fructose floods the Acetyl-CoA pool faster than Glucose.
De Novo Lipogenesis ~10-20% contribution to Palmitate.~30-50% contribution to Palmitate. Fructose is a more potent lipogenic substrate.
TCA Cycle Anaplerosis High (via Pyruvate Carboxylase).Lower relative to Glucose.[3]Glucose balances the cycle; Fructose drives Acetyl-CoA output.

Part 5: Application Scenarios

When to use D-Fructose-2-13C:

  • NAFLD/NASH Research: To prove that liver fat accumulation is driven by dietary fructose rather than glucose.

  • Cancer Metabolism: Some tumors (e.g., pancreatic) upregulate GLUT5 to scavenge fructose when glucose is limited.

  • KHK Inhibitor Screening: To validate the efficacy of drugs targeting Ketohexokinase (a target for metabolic syndrome).

When to use 13C-Glucose:

  • General Bioenergetics: Measuring ATP production rates.

  • Warburg Effect: Studying aerobic glycolysis in cancer.

  • PPP Flux: Specifically using 1,2-13C-Glucose to measure NADPH production.

References

  • Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Nature. Available at: [Link]

  • Zhao, S., et al. (2020). "Dietary Fructose Feeds Hepatic Lipogenesis via Microbiota-Derived Acetate." Nature. Available at: [Link]

  • Trefely, S., et al. (2020). "Compartmentalised Acyl-CoA Metabolism and Signalling." Nature Reviews Molecular Cell Biology. Available at: [Link]

  • Lu, W., et al. (2018). "Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to a Stand Alone Orbitrap Mass Spectrometer." Nature Protocols. Available at: [Link]

Sources

Navigating Metabolic Fates: A Comparative Guide to Isotopic Discrimination Effects in D-Fructose-2-¹³C Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, the choice of an isotopic tracer is a critical decision that dictates the precision and depth of experimental outcomes. This guide provides a comprehensive comparison of D-Fructose-2-¹³C as a metabolic tracer, examining its performance against alternative tracers and elucidating the isotopic discrimination effects that are crucial for accurate data interpretation. Authored from the perspective of a Senior Application Scientist, this document integrates technical details with practical insights to empower researchers in designing and executing robust metabolic studies.

The Principle of Isotopic Discrimination in Fructose Metabolism

The kinetic isotope effect (KIE) is a fundamental principle underpinning the use of stable isotopes in metabolic tracing. Enzymes often exhibit preferential processing of lighter isotopes (e.g., ¹²C) over heavier ones (e.g., ¹³C), leading to what is known as isotopic discrimination. This phenomenon, if not accounted for, can introduce bias in metabolic flux analysis. The position of the ¹³C label on the fructose molecule is therefore not trivial; it determines which enzymatic steps will be subject to the most significant isotopic effects and, consequently, what metabolic questions can be most accurately answered.

D-Fructose-2-¹³C: A Strategic Choice for Probing Fructolysis

The selection of D-Fructose-2-¹³C as a tracer is a strategic one, primarily aimed at investigating the initial steps of fructose metabolism and its entry into glycolysis.

Causality Behind the Experimental Choice

Fructose is primarily metabolized in the liver via the fructolysis pathway, which bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase-1.[1] The initial step is the phosphorylation of fructose to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. Labeling at the C2 position allows for the direct tracking of this carbon as it flows through these initial enzymatic reactions.

A key advantage of the C2-labeling lies in its utility for specific analytical techniques. For instance, in hyperpolarized ¹³C NMR spectroscopy, the C2 of fructose, being a hemiketal, exhibits a relatively longer T1 relaxation time compared to other carbon positions in glucose.[2] This longer relaxation time is critical for in vivo metabolic imaging, as it allows for a longer window to observe the metabolic conversion of the tracer.[2]

Comparative Analysis of D-Fructose-2-¹³C with Alternative Tracers

The utility of D-Fructose-2-¹³C is best understood in comparison to other commonly used isotopic tracers.

D-Fructose-2-¹³C vs. D-Fructose-1-¹³C: Unveiling Isotopic Discrimination

A pivotal study comparing the metabolism of D-[1-¹³C]fructose and D-[2-¹³C]fructose in rat liver cells revealed significant isotopic discrimination.[3] The output of ¹³C-enriched D-glucose was notably lower from D-[1-¹³C]fructose compared to D-[2-¹³C]fructose.[3] Conversely, the generation of ¹³C-enriched L-lactate and L-alanine was higher from D-[1-¹³C]fructose.[3] These findings strongly suggest isotopic discrimination at the level of phosphoglucoisomerase, which interconverts glucose-6-phosphate and fructose-6-phosphate.[3] This enzymatic step shows a preference for the ¹²C at the C1 position of fructose-6-phosphate. This inherent bias is a critical consideration for researchers, as the choice between C1 and C2 labeling will directly impact the observed distribution of the label in downstream metabolites.

Table 1: Comparative Metabolic Fate of D-[1-¹³C]fructose vs. D-[2-¹³C]fructose in Rat Liver Cells

MetaboliteRelative Output from D-[1-¹³C]fructoseRelative Output from D-[2-¹³C]fructoseImplied Isotopic DiscriminationReference
¹³C-D-GlucoseLowerHigherAt phosphoglucoisomerase[3]
¹³C-L-LactateHigherLowerAt phosphoglucoisomerase[3]
¹³C-L-AlanineHigherLowerAt phosphoglucoisomerase[3]
D-Fructose-2-¹³C vs. Uniformly Labeled Fructose ([U-¹³C₆]-Fructose)

Uniformly labeled fructose, where all six carbon atoms are ¹³C, provides a comprehensive overview of the distribution of all fructose-derived carbons into various metabolic pathways. This makes it an excellent tool for discovering unexpected metabolic fates of fructose.[4] However, for dissecting specific enzymatic steps and quantifying fluxes through particular pathways, position-specific tracers like D-Fructose-2-¹³C can offer greater resolution. The complexity of interpreting mass isotopomer distributions from uniformly labeled substrates can sometimes obscure subtle changes in flux through a specific reaction. D-Fructose-2-¹³C, by focusing on a single carbon, simplifies the analysis and provides a clearer picture of the initial steps of fructolysis.

D-Fructose-2-¹³C vs. ¹³C-Glucose Tracers: A Tale of Two Sugars

The metabolic pathways of fructose and glucose are distinct, particularly in their initial uptake and phosphorylation.[5][6] While glucose is metabolized ubiquitously, fructose metabolism is predominantly hepatic.[1] This fundamental difference makes the choice between a ¹³C-fructose and a ¹³C-glucose tracer dependent on the specific biological question.

  • To study pathways unique to fructose metabolism , such as fructolysis, D-Fructose-2-¹³C is the superior choice.

  • To investigate glycolysis and the pentose phosphate pathway in most cell types , ¹³C-glucose tracers are more appropriate.[7]

Comparative studies have shown that fructose is oxidized faster than glucose.[8] Co-ingestion of glucose and fructose can lead to a higher total carbohydrate oxidation rate compared to glucose alone, particularly during exercise.[3][9] A study on individuals with type 1 diabetes found that muscle glycogen oxidation was significantly lower with glucose-fructose co-ingestion compared to glucose alone.[3]

Table 2: Quantitative Comparison of Fructose and Glucose Metabolism

ParameterFructoseGlucoseConditionsReference
Mean Oxidation Rate (non-exercising)45.0% ± 10.7 (SD)-3-6 hours post-ingestion[8][10]
Mean Conversion to Glucose41% ± 10.5 (SD)-3-6 hours post-ingestion[8][10]
Initial Hepatic Concentration (in vivo)~35 mM~15 mMPost-bolus injection[6]
Muscle Glycogen Oxidation (Type 1 Diabetes, exercise)Lower with Glu-Fru co-ingestionHigherDuring exercise[3]
Exogenous Carbohydrate Oxidation (Endurance Athletes)Higher with Glu-Fru co-ingestionLowerDuring exercise[9]

Experimental Protocols

A self-validating experimental design is paramount for trustworthy results. The following protocols provide a framework for conducting metabolic tracing studies with ¹³C-labeled fructose.

Experimental Workflow for ¹³C Fructose Metabolic Tracing

Caption: A generalized workflow for in vitro metabolic tracing studies using ¹³C-labeled fructose.

Detailed Protocol: In Vitro D-Fructose-2-¹³C Labeling and GC-MS Analysis

This protocol is adapted from a study using uniformly labeled fructose and can be applied to D-Fructose-2-¹³C with appropriate adjustments to the analysis of mass isotopomer distributions.[11]

1. Cell Culture and Tracer Administration:

  • Culture cells (e.g., primary hepatocytes or adipocytes) to the desired confluency.
  • Replace the standard culture medium with a medium containing a known concentration of D-Fructose-2-¹³C. A common approach is to use the labeled fructose at 10% of the total fructose concentration in the medium.[11]
  • Incubate the cells for a predetermined period (e.g., 48 hours) to allow for the incorporation of the tracer into intracellular metabolites.[11]

2. Sample Collection and Metabolite Extraction:

  • Collect the cell culture medium and centrifuge to remove any detached cells.[11]
  • Wash the adherent cells with ice-cold phosphate-buffered saline (PBS).
  • Quench metabolic activity by adding ice-cold methanol.
  • Scrape the cells and collect them.
  • Perform a metabolite extraction, for example, using a methanol/chloroform/water procedure.[8]

3. Sample Preparation for GC-MS Analysis:

  • For ¹³CO₂ Analysis: Transfer an aliquot of the culture medium to a GC vial. Add 0.1 M NaHCO₃ followed by 1.0 M HCl to release CO₂ into the headspace for analysis.[11]
  • For Metabolite Analysis (e.g., amino acids, organic acids): Dry the aqueous phase of the metabolite extract. Derivatize the metabolites to increase their volatility for GC-MS analysis (e.g., methoximation followed by silylation).[8]

4. GC-MS Analysis:

  • Inject the prepared samples into a GC-MS system.
  • Acquire data in a mode that allows for the determination of mass isotopomer distributions (e.g., selected ion monitoring or full scan mode).

5. Data Analysis:

  • Calculate the fractional enrichment of ¹³C in the metabolites of interest.
  • Use the isotopic enrichment data to perform metabolic flux analysis, which involves fitting the data to a metabolic model to estimate intracellular fluxes.

Visualizing the Metabolic Pathway of D-Fructose-2-¹³C

The following diagram illustrates the primary metabolic route of the ¹³C label from D-Fructose-2-¹³C.

fructose_metabolism Fructose_2_13C D-Fructose-2-13C F1P Fructose-1-Phosphate (13C at C2) Fructose_2_13C->F1P Fructokinase DHAP Dihydroxyacetone Phosphate F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde (13C at C2) F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate (13C at C2) Glyceraldehyde->G3P Triose Kinase G3P->Glycolysis TCA TCA Cycle Glycolysis->TCA FattyAcids Fatty Acid Synthesis TCA->FattyAcids Citrate Shuttle

Caption: Metabolic fate of the ¹³C label from D-Fructose-2-¹³C.

Conclusion and Future Directions

The choice of an isotopic tracer is a nuanced decision that requires careful consideration of the biological question, the metabolic pathways of interest, and the analytical techniques to be employed. D-Fructose-2-¹³C offers a powerful tool for dissecting the initial steps of fructose metabolism and for in vivo metabolic imaging, particularly with hyperpolarized NMR. However, researchers must be cognizant of the potential for isotopic discrimination, especially when comparing data obtained with different positionally labeled tracers.

Future research will likely focus on the development of more sophisticated analytical methods and computational models to more accurately account for isotopic discrimination effects. The use of multiple, strategically chosen isotopic tracers in parallel experiments will also provide a more comprehensive and robust understanding of metabolic networks. As our ability to probe the intricacies of metabolism continues to advance, the informed selection and application of tracers like D-Fructose-2-¹³C will be instrumental in driving new discoveries in health and disease.

References

  • Varma, V., Boros, L. G., Nolen, G. T., Chang, C. W., Wabitsch, M., Beger, R. D., & Kaput, J. (2015). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Metabolomics, 11(3), 529–544. [Link]

  • Varma, V., Boros, L. G., Nolen, G. T., Chang, C. W., Wabitsch, M., Beger, R. D., & Kaput, J. (2015). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Metabolomics, 11(3), 529–544. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 19, 12–23. [Link]

  • van den Bergh, M. N., van den Broek, N. M., van der Kemp, W. J., & Klomp, D. W. (2023). Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging. Frontiers in Physiology, 14, 1248813. [Link]

  • Akram, M., & Hamid, A. (2022). Biochemistry, Fructose Metabolism. In StatPearls. StatPearls Publishing. [Link]

  • Le, K. A., Ith, M., Kreis, R., Faeh, D., Bortolotti, M., Tran, C., Boesch, C., & Tappy, L. (2009). Fructose overconsumption causes dyslipidemia and ectopic lipid deposition in healthy subjects with and without a family history of type 2 diabetes. The American journal of clinical nutrition, 89(6), 1760–1765. [Link]

  • Alonso, A. P., & Shachar-Hill, Y. (2006). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical biochemistry, 353(2), 209–218. [Link]

  • Riera, C. E., & Dillin, A. (2015). Tipping the metabolic scales: the neuronal control of peripheral metabolism. Nature medicine, 21(10), 1164–1174. [Link]

  • Kunjapur, A. (2020, April 9). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

  • Gopher, A., Vaisman, N., Mandel, H., & Lapidot, A. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences of the United States of America, 87(14), 5449–5453. [Link]

  • Marx, A., de Graaf, A. A., Wiechert, W., Eggeling, L., & Sahm, H. (1996). Comparative Metabolic Flux Analysis of Lysine-Producing Corynebacterium glutamicum Cultured on Glucose or Fructose. Applied and Environmental Microbiology, 62(7), 2434–2441. [Link]

  • Moser, O., Eckstein, M. L., McCarthy, O., & Riddell, M. C. (2021). Metabolic Effects of Glucose-Fructose Co-Ingestion Compared to Glucose Alone during Exercise in Type 1 Diabetes. Nutrients, 13(10), 3617. [Link]

  • Mishkovsky, M., Kurhanewicz, J., & Vigneron, D. B. (2013). Hyperpolarized [2-13C]-Fructose: A Hemiketal DNP Substrate for In Vivo Metabolic Imaging. Magnetic resonance in medicine, 70(4), 899–904. [Link]

  • Sun, S. Z., & Empie, M. W. (2012). Fructose metabolism in humans - what isotopic tracer studies tell us. Nutrition & metabolism, 9(1), 89. [Link]

  • Consonni, R., & Cagliani, L. R. (2019). Assignment of 13 C NMR spectrum of D-fructose in D 2 O. ResearchGate. [Link]

  • Cocuron, J. C., Ross, Z., & Alonso, A. P. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13 C-Labeling in Sugars. Metabolites, 10(1), 29. [Link]

  • Crown, S. B., Ahn, W. S., & Antoniewicz, M. R. (2016). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system. Metabolic engineering, 38, 144–153. [Link]

  • Gonzalez, J. T., & Jeukendrup, A. E. (2023). Comparing the Effects of Glucose-Fructose versus Glucose on the Oxidation Rate: A Systematic Review and Meta-Analysis. Sports Medicine, 53(10), 1895–1907. [Link]

  • Sun, S. Z., & Empie, M. W. (2012). Fructose metabolism in humans--what isotopic tracer studies tell us. Nutrition & metabolism, 9(1), 89. [Link]

  • Girard, J., & Tappy, L. (2002). Structural characterization by 13C-NMR spectroscopy of products synthesized in vitro by polysaccharide synthases using 13C-enriched glycosyl donors: application to a UDP-glucose:(1→3)-β-d-glucan synthase from blackberry (Rubus fruticosus) cells. Glycobiology, 12(1), 1–9. [Link]

  • Lewis, I. A., Schommer, S. C., & Markley, J. L. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical chemistry, 82(11), 4588–4592. [Link]

  • Scano, P., & Murgia, A. (2022). NMR-Based Approaches in the Study of Foods. Molecules (Basel, Switzerland), 27(22), 7906. [Link]

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A Comparative Guide to D-Fructose-2-¹³C and Deuterium-Labeled Fructose for Metabolic Kinetics Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research and pharmaceutical development, the choice of an isotopic tracer is a critical decision that dictates the precision and depth of experimental outcomes. This guide offers a detailed, objective comparison between two powerful tools for tracing fructose metabolism: D-Fructose-2-¹³C and deuterium-labeled fructose. By understanding their distinct characteristics, researchers can strategically select the optimal tracer to elucidate metabolic pathways, quantify fluxes, and accelerate the development of novel therapeutics.

The Principle of Isotopic Labeling in Metabolic Research

Stable isotope labeling is a cornerstone of metabolic analysis, enabling researchers to track the journey of molecules through complex biochemical networks.[1] By replacing an atom in a molecule with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or ²H for ¹H), the "labeled" molecule can be distinguished from its unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This allows for the precise measurement of metabolic rates and the identification of metabolic fates of specific substrates, providing invaluable insights into cellular physiology and disease pathogenesis.[3]

Head-to-Head Comparison: D-Fructose-2-¹³C vs. Deuterium-Labeled Fructose

The selection between a ¹³C-labeled and a deuterium-labeled fructose tracer hinges on the specific research question, the metabolic pathways of interest, and the available analytical instrumentation.

FeatureD-Fructose-2-¹³CDeuterium-Labeled Fructose
Isotope Carbon-13 (¹³C)Deuterium (²H)
Traced Atom CarbonHydrogen
Primary Metabolic Entry Phosphorylation to fructose-1-phosphate by fructokinase, or to fructose-6-phosphate by hexokinase.[4][5]Enters metabolic pathways similarly to unlabeled fructose.
Analytical Detection Primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6][7]Primarily Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).[8]
Kinetic Isotope Effects (KIEs) Generally exhibits smaller, often negligible, kinetic isotope effects.[9]Can exhibit significant kinetic isotope effects due to the larger mass difference between deuterium and protium, potentially altering reaction rates.[10]
Label Retention The ¹³C label is stably incorporated into the carbon backbone and is generally retained unless the carbon-carbon bond is broken.Deuterium labels can be lost through exchange with protons in aqueous environments, particularly in certain enzymatic reactions.[11]
Cost Generally more expensive than deuterium-labeled counterparts.[12]Typically more cost-effective than ¹³C-labeled compounds.[12]

Causality Behind Experimental Choices: Why Choose One Over the Other?

The decision to use D-Fructose-2-¹³C or a deuterium-labeled fructose is not arbitrary; it is a strategic choice based on the inherent properties of each tracer and the specific metabolic questions being addressed.

Choose D-Fructose-2-¹³C for:

  • Precise Carbon Backbone Tracing: When the primary goal is to follow the carbon skeleton of fructose through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, ¹³C is the superior choice.[6] The C-C bonds are more stable than C-H bonds, minimizing the risk of label loss.

  • Metabolic Flux Analysis (MFA): ¹³C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic pathways.[7][13] By analyzing the distribution of ¹³C in downstream metabolites, researchers can construct detailed models of cellular metabolism. The specific labeling at the C-2 position of fructose provides unique insights into the activity of enzymes like aldolase.[14]

  • Minimal Kinetic Isotope Effects: The smaller mass difference between ¹³C and ¹²C results in minimal kinetic isotope effects (KIEs), meaning the labeled fructose behaves almost identically to its natural counterpart, providing a more accurate representation of in vivo metabolism.[9]

Choose Deuterium-Labeled Fructose for:

  • Probing Hydrogen Transfer Reactions: Deuterium labeling is ideal for studying reactions involving the transfer of hydrogen atoms, such as those catalyzed by dehydrogenases. The significant KIE observed with deuterium can be a powerful tool to investigate reaction mechanisms.[15]

  • Deuterium Metabolic Imaging (DMI): DMI is an emerging in vivo imaging technique that utilizes the NMR signal of deuterium to map metabolic processes non-invasively.[11][12] Deuterium-labeled substrates, including fructose, can be used to visualize metabolic activity in real-time within living organisms.[16]

  • Cost-Effective Tracer Studies: When the research budget is a consideration and the potential for label exchange is manageable or can be accounted for, deuterium-labeled compounds offer a more economical option.[12]

Visualizing Fructose Metabolism and Experimental Workflow

To better understand the metabolic fate of fructose and the experimental approach to studying its kinetics, the following diagrams illustrate the key pathways and a typical workflow.

FructoseMetabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle Fructose Fructose F1P F1P Fructose->F1P Fructokinase F6P F6P Fructose->F6P Hexokinase DHAP_Glyceraldehyde DHAP + Glyceraldehyde F1P->DHAP_Glyceraldehyde Aldolase B FBP FBP F6P->FBP PFK-1 G3P G3P DHAP_Glyceraldehyde->G3P Glyceraldehyde Glyceraldehyde Glyceraldehyde->G3P Triose Kinase Pyruvate Pyruvate G3P->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG ... Glutamate Glutamate aKG->Glutamate

Caption: Metabolic fate of fructose entering glycolysis and the TCA cycle.

ExperimentalWorkflow cluster_protocol Experimental Protocol cluster_analysis Analytical Phase cluster_data Data Interpretation TracerAdmin Tracer Administration (D-Fructose-2-13C or 2H-Fructose) SampleCollection Sample Collection (e.g., Plasma, Tissue) TracerAdmin->SampleCollection MetaboliteExtraction Metabolite Extraction SampleCollection->MetaboliteExtraction MS_Analysis Mass Spectrometry (MS) - Isotope Ratio Analysis MetaboliteExtraction->MS_Analysis NMR_Analysis NMR Spectroscopy - Positional Isotopomer Analysis MetaboliteExtraction->NMR_Analysis KineticModeling Kinetic Modeling and Metabolic Flux Analysis MS_Analysis->KineticModeling NMR_Analysis->KineticModeling

Caption: A generalized experimental workflow for tracer-based metabolic studies.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for conducting kinetic studies using either D-Fructose-2-¹³C or deuterium-labeled fructose. These are generalized and should be optimized for specific experimental systems.

Protocol 1: ¹³C Tracer Analysis in Cell Culture
  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Replace the growth medium with a medium containing a known concentration of [U-¹³C₆]-D-fructose or another ¹³C-labeled fructose isotopologue.[17][18] A typical tracer concentration is 10% of the total fructose concentration.[17]

  • Incubation: Incubate the cells for a defined period (e.g., 48 hours) to allow for the incorporation of the tracer into downstream metabolites.[17]

  • Sample Collection: Collect both the cell culture medium and the cell lysates.[17] Flash-freeze the samples in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction: Extract metabolites using a cold solvent mixture, such as 80% methanol.

  • Sample Preparation for MS: Dry the extracts and derivatize them if necessary for gas chromatography-mass spectrometry (GC-MS) analysis.[7]

  • Mass Spectrometry Analysis: Analyze the samples using GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distribution of key metabolites.[19][20]

  • Data Analysis: Use the mass isotopomer distribution data to calculate metabolic fluxes through relevant pathways.[17]

Protocol 2: In Vivo Deuterium Metabolic Imaging (DMI)
  • Animal Preparation: Anesthetize the animal (e.g., a mouse) and position it within the MRI scanner.

  • Tracer Administration: Administer a bolus injection or a slow infusion of a deuterium-labeled substrate, such as [6,6'-²H₂]fructose.[12][16]

  • DMI Data Acquisition: Acquire dynamic deuterium MR spectra from the tissue of interest (e.g., the liver) over time.[12]

  • Data Processing and Analysis: Process the acquired spectra to quantify the signal intensity of the deuterated substrate and its metabolic products (e.g., deuterated water, glucose/glycogen) over time.[12] The decay of the fructose signal and the appearance of product signals provide information on the kinetics of fructose uptake and metabolism.[16]

Quantitative Data Summary

The following table summarizes key kinetic parameters that can be derived from studies using these tracers. The values are illustrative and will vary depending on the biological system and experimental conditions.

ParameterD-Fructose-2-¹³C Study (Illustrative)Deuterium-Labeled Fructose Study (Illustrative)
Fructose Uptake Rate Measured by the rate of disappearance of labeled fructose and appearance of labeled intracellular metabolites.Measured by the decay of the in vivo deuterium NMR signal of fructose.[12]
Glycolytic Flux Quantified by the rate of ¹³C incorporation into lactate and pyruvate.Can be inferred from the production of deuterated lactate.[8]
TCA Cycle Activity Determined by the ¹³C enrichment in TCA cycle intermediates like citrate and glutamate.[17]Inferred from the production of deuterated water and labeled downstream metabolites like glutamate.[8]
Fructose to Glucose Conversion Can be precisely quantified by measuring the appearance of ¹³C-labeled glucose in plasma.[21]Can be observed by the appearance of a deuterated glucose/glycogen signal in DMI.[12]
Mean Oxidation Rate Approximately 45% in non-exercising subjects within 3-6 hours.[22][23]Not directly measured as a primary endpoint in typical DMI studies.

Conclusion: A Strategic Approach to Tracer Selection

The choice between D-Fructose-2-¹³C and deuterium-labeled fructose is a critical determinant of the success and scope of a metabolic study. D-Fructose-2-¹³C offers high fidelity for tracing carbon metabolism with minimal isotopic effects, making it the gold standard for metabolic flux analysis. Deuterium-labeled fructose, while potentially subject to kinetic isotope effects and label exchange, provides a cost-effective and powerful tool for in vivo imaging and for probing specific enzymatic mechanisms. By carefully considering the experimental objectives and the inherent properties of each tracer, researchers can unlock a deeper understanding of fructose metabolism, paving the way for innovative diagnostic and therapeutic strategies in a range of metabolic diseases.

References

  • Lu, M., et al. (2023). [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer. bioRxiv. Available at: [Link]

  • Varghese, S., et al. (2015). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Metabolomics, 11(4), 829-841. Available at: [Link]

  • Varghese, S., et al. (2015). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Metabolomics, 11(4), 829-841. Available at: [Link]

  • van de Velde, S. F. A., et al. (2023). Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging. Frontiers in Physiology, 14, 1205315. Available at: [Link]

  • Malaisse, W. J., et al. (2004). Metabolism of 13C-enriched D-fructose in hepatocytes from Goto-Kakizaki rats. International Journal of Molecular Medicine, 14(1), 93-100. Available at: [Link]

  • Gopher, A., et al. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences, 87(14), 5449-5453. Available at: [Link]

  • Sun, S. Z., & Empie, M. W. (2012). Fructose metabolism in humans–what isotopic tracer studies tell us. Nutrition & metabolism, 9(1), 1-10. Available at: [Link]

  • Matthews, D. E., et al. (1991). Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers. Acta Diabetologica, 28(2), 179-184. Available at: [Link]

  • Wikipedia. (n.d.). Kinetic isotope effect. Available at: [Link]

  • Hasenour, C. M., et al. (2015). Mass spectrometry-based microassay of 2H and 13C plasma glucose labeling to quantify liver metabolic fluxes in vivo. American Journal of Physiology-Endocrinology and Metabolism, 309(2), E191-E203. Available at: [Link]

  • de Graaf, R. A., et al. (2019). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Journal of Cerebral Blood Flow & Metabolism, 39(11), 2244-2256. Available at: [Link]

  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Available at: [Link]

  • van de Velde, S. F. A., et al. (2023). Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging. Frontiers in Physiology, 14, 1205315. Available at: [Link]

  • Harris, T. K., & Schramm, V. L. (2000). Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer Catalyzed by Glycerol-3-Phosphate Dehydrogenase. Biochemistry, 39(8), 2139-2145. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of fructose (a), glucose (b), sucrose (c), and... Available at: [Link]

  • van Eyk, J. E., et al. (2018). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual-Isotope Studies. Analytical Chemistry, 90(1), 933-940. Available at: [Link]

  • Medicosis Perfectionalis. (2019, July 18). Fructose Metabolism. YouTube. Available at: [Link]

  • Fan, T. W. M., et al. (2012). Stable isotope-resolved metabolomics and applications for drug development. Pharmacology & therapeutics, 133(3), 366-391. Available at: [Link]

  • Sun, S. Z., & Empie, M. W. (2012). Fructose metabolism in humans-what isotopic tracer studies tell us. Nutrition & metabolism, 9, 89. Available at: [Link]

  • Alonso, A. P., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical biochemistry, 429(2), 148-155. Available at: [Link]

  • ResearchGate. (n.d.). Metabolism of fructose in B-cells: A 13 C NMR spectroscopy based stable isotope tracer study. Available at: [Link]

  • Dieuaide-Noubhani, M., et al. (2020). Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars. Metabolites, 10(1), 29. Available at: [Link]

  • ResearchGate. (n.d.). Simultaneous utilization of 2 H and 13 C tracers provides insights into... Available at: [Link]

  • Wallis, G. A., et al. (2022). Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. International Journal of Sport Nutrition and Exercise Metabolism, 32(5), 381-392. Available at: [Link]

  • ResearchGate. (n.d.). Schematic of the 13 C labeled fructose-derived metabolites in... Available at: [Link]

  • Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Available at: [Link]

  • Certara. (2018, August 7). Application of Tracer Kinetics in Drug Development A Valuable but Underused Tool in Clinical Pharmac. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Metabolic fate of dietary fructose carbons. The data are obtained... Available at: [Link]

  • Cabrera, R., et al. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers in Cardiovascular Medicine, 8, 769522. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Complete Solid State 13C NMR Chemical Shift Assignments for α-D-Glucose, α-D-Glucose-H2O and β-D-Glucose. Available at: [Link]

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  • ResearchGate. (n.d.). The use of stable isotopes in drug metabolism studies. Available at: [Link]

  • Yuan, J., et al. (2008). Metabolomics and isotope tracing. Current opinion in biotechnology, 19(1), 34-38. Available at: [Link]

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 169-176. Available at: [Link]

  • Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Available at: [Link]

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Precision Validation of Metabolic Models: The Positional 13C Fructose Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Era of Uniform Labeling is Insufficient. For decades, [U-13C]glucose has been the gold standard for Metabolic Flux Analysis (MFA). However, in the context of Non-Alcoholic Fatty Liver Disease (NAFLD) and metabolic syndrome, fructose metabolism presents a unique kinetic challenge that uniform tracers cannot resolve. Fructose bypasses the primary glycolytic gatekeeper (PFK-1), entering downstream at the triose phosphate stage.

This guide provides a technical comparison and validation workflow for using positional 13C fructose isotopomers ([1-13C] vs. [6-13C]). Unlike uniform tracers, positional isotopomers provide orthogonal constraints required to validate metabolic models of hepatic and intestinal fructolysis, specifically resolving the flux split at the Aldolase B node and the reversibility of Triose Phosphate Isomerase (TPI).

Part 1: The Metabolic Challenge

The "Blind Spot" of Uniform Labeling

When validating a metabolic model, the objective is to minimize the residual sum of squared errors (SSR) between simulated and measured mass isotopomer distributions (MIDs).

  • [U-13C]Glucose: Excellent for determining global glycolytic flux but fails to distinguish fructose-specific entry points or quantify the contribution of fructolysis to the triose pool relative to glycolysis.

  • [U-13C]Fructose: While it tracks total fructose uptake, it generates a "block" of labeled carbons (M+3 or M+6) that obscures the scrambling events occurring at the triose phosphate level.

The Solution: Positional isotopomers ([1-13C]Fructose and [6-13C]Fructose) act as "chiral probes." Because Aldolase B cleaves Fructose-1-Phosphate (F1P) asymmetrically, the position of the label dictates its immediate metabolic fate. This asymmetry is the key to validating model topology.

Part 2: Comparative Analysis of Tracers

The following table compares the resolution capabilities of standard tracers versus positional fructose variants for validating liver metabolic models.

Feature[U-13C] Glucose[U-13C] Fructose[1-13C] Fructose[6-13C] Fructose
Primary Utility Global Glycolysis & TCA FluxTotal Fructose UptakeDHAP Specificity GAP Specificity
Aldolase B Resolution Low (Indirect)Low (Symmetric M+3)High (Labels DHAP only)High (Labels Glyceraldehyde only)
TPI Validation N/AImpossible (Symmetric)Critical (Tests equilibration)Critical (Tests equilibration)
Gluconeogenesis StandardStandardAsymmetric Isotopomers Asymmetric Isotopomers
Cost LowMediumHighHigh
Mechanistic Insight: The Aldolase B Split

To validate a model, one must understand the atom mapping. Aldolase B cleaves F1P (6 carbons) into two 3-carbon units:

  • Carbons 1-3 become Dihydroxyacetone Phosphate (DHAP) .[1]

  • Carbons 4-6 become Glyceraldehyde (which is then phosphorylated to GAP).

  • Model Validation Check: If you use [1-13C]Fructose, the label must appear initially in DHAP. If your model predicts label appearance in GAP without TPI activity, the model topology is incorrect.

Part 3: Visualization of Atom Mapping

The following diagram illustrates the differential fate of C1 and C6 labeled fructose, a critical concept for designing validation experiments.

Fructolysis_Pathway cluster_legend Tracer Fate Fructose Fructose (Extracellular) F1P Fructose-1-Phosphate (F1P) Fructose->F1P Ketohexokinase (KHK) Aldolase Aldolase B (Cleavage) F1P->Aldolase DHAP DHAP (Carbons 1-3) Aldolase->DHAP [1-13C] Label Path GA Glyceraldehyde (Carbons 4-6) Aldolase->GA [6-13C] Label Path GAP Glyceraldehyde-3-P (GAP) DHAP->GAP TPI (Isomerization) GA->GAP Triokinase Pyruvate Pyruvate GAP->Pyruvate Glycolysis key1 Red Path = Fate of C1 Label key2 Green Path = Fate of C6 Label

Caption: Differential atom mapping of Fructose carbons at the Aldolase B node. Note that [1-13C] tracks to DHAP (Red), while [6-13C] tracks to Glyceraldehyde (Green).

Part 4: Experimental Protocol for Model Validation

This protocol is designed to generate the high-resolution MID data necessary to validate the stoichiometric constraints of a liver metabolic model.

Phase 1: Tracer Selection & Preparation
  • Objective: Distinguish between direct oxidation and gluconeogenic recycling.

  • Tracer: [1-13C]Fructose (99% enrichment).

  • Control: [U-13C]Glucose (to quantify background glycolysis).

  • Dose: 0.5 g/kg (oral gavage) for in vivo mouse studies, or 5 mM for hepatocyte culture. Note: High doses (>1g/kg) cause spillover to the colon, altering the model boundaries [1].

Phase 2: The "Quench" (Critical Step)

Metabolic turnover rates in fructolysis are rapid (seconds). Improper quenching invalidates the model by allowing post-sampling scrambling.

  • Culture: Aspirate media and immediately add -80°C 80:20 Methanol:Water .

  • Tissue: Clamp freeze liver/intestine in liquid nitrogen immediately upon excision (<5 seconds ischemia time).

Phase 3: Mass Spectrometry (LC-MS)

To validate the model, you must detect specific fragment ions.

  • Instrument: Q-Exactive or Triple Quadrupole (QQQ).

  • Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) at pH 9.0 to separate sugar phosphates.

  • Target Metabolites:

    • F1P: Confirm uptake.

    • DHAP vs. GAP: These isomers are difficult to separate chromatographically. Validation Tip: Use chemical derivatization (e.g., with phenylhydrazine) to separate DHAP and GAP if your model requires distinct pool sizes.

    • Lactate/Pyruvate: Measure M+1 enrichment.

Phase 4: The Validation Loop (Data to Flux)
  • Input: Feed the model the measured MIDs of F1P.

  • Simulation: Run the MFA software (e.g., INCA or 13C-Flux2) assuming specific TPI reversibility.

  • Validation Check:

    • Hypothesis: If TPI is infinitely fast, [1-13C]Fructose should yield equal M+1 enrichment in DHAP and GAP moieties.

    • Test: If the data shows asymmetric labeling (e.g., higher enrichment in glycerol-3-phosphate derived from DHAP than in downstream pyruvate), the "Infinite TPI" assumption is invalid . You must refine the model to include a TPI flux constraint.

Part 5: Workflow Visualization

The following diagram outlines the iterative process of using positional isotopomers to refine metabolic models.

Validation_Workflow Start Initial Metabolic Model Exp Experiment: [1-13C]Fructose Tracer Start->Exp Measure Measure MIDs: (DHAP, GAP, Pyruvate) Exp->Measure Compare Compare: Simulated vs. Measured Measure->Compare Refine Refine Topology: Adjust TPI/Aldolase Constraints Compare->Refine SSR > Threshold Validate Validated Model Compare->Validate SSR < Threshold Refine->Start New Constraints

Caption: The iterative validation loop. Mismatches between [1-13C] data and simulation drive topological refinement of the model.

References

  • Jang, C., et al. (2018).[2][3] The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids.[2][3] Cell Metabolism, 27(2), 351-361.[2]

  • Trefely, S., et al. (2020). Compartmentalised metabolism in health and disease. Nature Reviews Molecular Cell Biology.

  • Antoniewicz, M. R. (2015).[4] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.

  • Hui, S., et al. (2020). Quantitative Fluxomics of Circulating Metabolites. Cell Metabolism.

Sources

Cross-Validation of 13C-MFA Results with Gene Expression Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic engineering and drug discovery, a critical analytical gap exists between genotype (what the cell can do) and phenotype (what the cell is doing).

This guide objectively compares and integrates 13C-Metabolic Flux Analysis (13C-MFA) —the gold standard for quantifying intracellular flux—with Transcriptomics (RNA-seq) . While gene expression data is often used as a proxy for metabolic activity due to lower cost and higher throughput, experimental evidence confirms that transcript abundance correlates poorly with actual metabolic flux in central carbon metabolism.

This document outlines the mechanistic reasons for this divergence, provides a rigorous protocol for cross-validating these datasets, and demonstrates how to use 13C-MFA to error-check transcriptomic-based flux predictions.

Part 1: The Discrepancy – Why mRNA Flux

Before attempting cross-validation, researchers must accept a fundamental biological reality: Metabolic flux is a system property, not a gene property.

The "Gerosa Paradigm"

Seminal work by Gerosa et al. (2015) and subsequent studies have established that in central carbon metabolism (glycolysis, TCA cycle), changes in gene expression often do not result in proportional changes in flux.

Regulatory LayerMechanismImpact on Correlation
Transcriptional mRNA abundanceLow. Sets the upper limit (Vmax) but does not determine actual velocity.
Post-Translational Phosphorylation, AcetylationHigh. Modifies enzyme activity without changing protein abundance.
Allosteric Feedback inhibition (e.g., ATP inhibiting PFK)Critical. Can shut down flux despite high enzyme concentration.
Thermodynamic

/ Mass Action
Absolute. Flux direction and magnitude are constrained by metabolite concentrations, ignored by RNA-seq.

Key Insight: Transcriptomics measures the capacity of the metabolic network. 13C-MFA measures the utilization of that capacity. Cross-validation is the process of calculating the utilization ratio.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the two methodologies when used for flux estimation.

Feature13C-MFA (The Validator) Transcriptomics-Inferred Flux (The Proxy)
Direct Measure Carbon bond breakage/formation rates (Flux).mRNA transcript counts.[1][2]
Scope Central Carbon Metabolism (Glycolysis, PPP, TCA).[1]Genome-scale (thousands of reactions).[1]
Precision High (Self-consistent via mass balance).Low (High false-positive rate for active fluxes).
Cost/Throughput High cost / Low throughput.Moderate cost / High throughput.
Blind Spots Peripheral pathways with low carbon flow.Allosteric regulation, futile cycles, reaction directionality.
Primary Output Net Flux (

).
Relative Expression (TPM/FPKM).

Part 3: Protocol for Cross-Validation

To scientifically cross-validate 13C-MFA with gene expression, you cannot simply compare datasets from different experiments. You must generate a Self-Validating Dataset using the following protocol.

Phase 1: The Chemostat Setup (Mandatory)

Batch cultures are unsuitable for rigorous cross-validation because RNA turnover (minutes) is faster than the isotopic steady state (hours).

  • System: Continuous culture (Chemostat) at fixed dilution rate (

    
    ).
    
  • Requirement: Maintain steady state for

    
     residence times.
    
  • Validation: Constant optical density (OD) and extracellular metabolite concentrations.

Phase 2: Parallel Sampling Workflow

To ensure data integrity, sampling for both omics layers must occur simultaneously.

  • 13C-Labeling Initiation: Switch feed to 13C-labeled substrate (e.g., [1,2-13C]glucose).

  • Isotopic Steady State: Wait for 3-5 residence times to ensure proteome turnover and metabolite labeling saturation.

  • Simultaneous Quench:

    • Sample A (Flux): Rapid filtration (<30s) of supernatant for extracellular rates; rapid quench of biomass for LC-MS/GC-MS isotopomer analysis.

    • Sample B (RNA): Instant flash-freezing in liquid nitrogen or RNAlater to arrest transcriptional machinery.

Phase 3: Computational Integration

Do not look for linear correlation (


). Instead, use Constraint-Based Cross-Validation :
  • Generate Flux Map: Solve the 13C-MFA model to get vector

    
    .
    
  • Generate Expression Vector: Process RNA-seq to get vector

    
    .
    
  • Calculate Consistency Score (

    
    ): 
    For each reaction 
    
    
    
    :
    
    
    • Note: If

      
       is unknown, use relative changes between conditions.
      
  • Interpretation:

    • High Consistency: Transcriptional control drives flux.

    • Low Consistency (High RNA / Low Flux): Enzyme is underutilized (allosteric inhibition or thermodynamic bottleneck).

    • Low Consistency (Low RNA / High Flux): High catalytic efficiency or post-translational activation.

Part 4: Visualization of Mechanisms

Diagram 1: The Regulatory Disconnect

This diagram illustrates why RNA-seq and Flux data diverge, highlighting the "Invisible" regulation layers that 13C-MFA detects but RNA-seq misses.

RegulatoryDisconnect Gene Gene (DNA) mRNA Transcript (mRNA) (Measured by RNA-seq) Gene->mRNA Transcription Protein Enzyme (Protein) mRNA->Protein Translation ActiveEnzyme Active Enzyme (Post-Translational Mod) Protein->ActiveEnzyme Activation/Phosphorylation Flux Metabolic Flux (Measured by 13C-MFA) ActiveEnzyme->Flux Catalysis Metabolites Metabolite Pool Metabolites->ActiveEnzyme Feedback Allostery Allosteric Regulation (e.g., FBP, ATP) Allostery->ActiveEnzyme Inhibition/Activation Thermo Thermodynamics (Gibbs Energy) Thermo->Flux Constraints

Caption: The flow of biological information vs. metabolic activity. Note that RNA-seq captures only the second step (mRNA), while 13C-MFA captures the final output (Flux), accounting for the "invisible" allosteric and thermodynamic constraints.

Diagram 2: The Cross-Validation Workflow

A step-by-step experimental design to ensure data compatibility.

Workflow cluster_Sampling Parallel Sampling (t = Steady State) Culture Chemostat Culture (Steady State) Tracer Switch to 13C-Glucose Culture->Tracer SampleA Sample A: Quench & Extract Tracer->SampleA SampleB Sample B: Flash Freeze Tracer->SampleB AnalysisA GC-MS / LC-MS (Isotopomers) SampleA->AnalysisA AnalysisB RNA-Sequencing (Transcripts) SampleB->AnalysisB ModelA 13C-MFA Modeling (INCA / OpenFlux) AnalysisA->ModelA ModelB Expression Analysis (DESeq2) AnalysisB->ModelB Validation Cross-Validation (Consistency Score) ModelA->Validation ModelB->Validation

Caption: Integrated experimental workflow. Critical control point: simultaneous sampling of the same steady-state culture to minimize temporal variance.

Part 5: Case Study Data (Simulated)

The following table represents a typical cross-validation result for E. coli shifting from Glucose to Acetate carbon sources (based on trends observed in Gerosa et al., 2015).

PathwayGenemRNA Fold Change (Acetate/Glucose)13C-Flux Fold Change (Acetate/Glucose)Correlation StatusInterpretation
Glycolysis pfk (Phosphofructokinase)-1.2x (Stable)-95% (Reversed/Off)Discordant Allosteric inhibition by PEP/ADP dominates; gene expression is constitutive.
TCA Cycle gltA (Citrate Synthase)+2.5x (Up)+2.1x (Up)Concordant Transcriptional regulation drives flux increase (Demand-driven).
Gluconeogenesis pck (PEPCK)+50x (Massive Up)+100% (Activated)Concordant Switch-like transcriptional activation is required for reverse flux.
Pentose Phosphate zwf (G6PDH)-1.1x (Stable)-40% (Down)Discordant Flux reduced by NADPH feedback inhibition, not transcription.

Conclusion from Data: 13C-MFA validates that transcriptional changes (RNA-seq) are predictive only for pathways undergoing massive directionality shifts (like Gluconeogenesis). For fine-tuning central metabolism (Glycolysis/PPP), 13C-MFA reveals that the cell relies on allostery, rendering RNA-seq a poor predictor of flux in those sectors.

References

  • Gerosa, L., et al. (2015). Pseudo-transition Analysis Identifies the Key Regulators of Dynamic Metabolic Adaptations from Steady-State Data. Cell Systems.[1]

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology.

  • Chubukov, V., et al. (2014). Coordination of microbial metabolism. Nature Reviews Microbiology.

  • Wintermute, E. H., et al. (2013). Objective function selection for constraint-based models. Nature Protocols.

  • Machado, D., & Herrgård, M. (2014). Systematic evaluation of methods for integration of transcriptomic data into constraint-based models of metabolism. PLOS Computational Biology.

Sources

A Comparative Guide to D-Fructose-2-13C Tracer Retention in Hypoxic vs. Normoxic Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Emerging Role of Fructose Metabolism in Hypoxic Cancer Cells

Cellular metabolism in cancerous tissues is dramatically reprogrammed to support rapid proliferation and survival in harsh tumor microenvironments characterized by low oxygen levels (hypoxia). While the Warburg effect, the preference for glycolysis even in the presence of oxygen, is a well-established hallmark of cancer, recent research has illuminated the critical role of fructose as an alternative fuel source, particularly under hypoxic conditions.

Hypoxia-inducible factor 1-alpha (HIF-1α), a master transcriptional regulator of the cellular response to low oxygen, orchestrates a metabolic shift that enhances the uptake and utilization of fructose.[1][2] This adaptation provides a significant advantage to cancer cells, allowing them to bypass key regulatory steps in glucose metabolism and sustain energy production and biosynthesis.[2] Understanding the dynamics of fructose metabolism in hypoxia is therefore crucial for developing novel therapeutic strategies that target these metabolic vulnerabilities.

This guide focuses on the use of D-fructose-2-13C, a stable isotope tracer, to probe the differential retention and metabolic fate of fructose in hypoxic versus normoxic cells. The 13C label at the C2 position allows for the tracking of the fructose carbon backbone as it is incorporated into various downstream metabolites, providing a quantitative measure of fructose-driven metabolic fluxes.

Hypoxic Reprogramming of Fructose Metabolism: A Mechanistic Overview

Under normoxic conditions, most cells exhibit a modest capacity for fructose metabolism. However, in response to hypoxia, a significant upregulation of the fructose metabolic pathway is observed. This reprogramming is primarily driven by the stabilization of HIF-1α, which transcriptionally activates key genes involved in fructose transport and catabolism.

Two critical players in this process are:

  • GLUT5 (SLC2A5): The primary facilitative transporter for fructose. Hypoxia leads to a significant increase in GLUT5 expression, enhancing the cell's ability to import fructose from the extracellular environment.[1]

  • Ketohexokinase (KHK): The first enzyme in fructose metabolism, which phosphorylates fructose to fructose-1-phosphate (F1P). KHK expression is also upregulated in response to hypoxia, committing fructose to its metabolic fate.

The entry of fructose into glycolysis via F1P bypasses the rate-limiting enzyme phosphofructokinase-1 (PFK-1), which is a major regulatory point in glucose metabolism. This allows hypoxic cells to maintain a high glycolytic flux even when ATP levels, which allosterically inhibit PFK-1, are relatively high.

Signaling Pathway and Metabolic Fate of D-Fructose-2-13C

The metabolic journey of the 13C label from D-fructose-2-13C provides a clear window into the altered metabolic landscape of hypoxic cells.

Fructose_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria Fructose_ext D-Fructose-2-13C Fructose_int D-Fructose-2-13C Fructose_ext->Fructose_int GLUT5 (Upregulated in Hypoxia) F1P Fructose-1-Phosphate (13C at C2) Fructose_int->F1P KHK (Upregulated in Hypoxia) DHAP DHAP F1P->DHAP G3P Glyceraldehyde-3-Phosphate (13C at C2) F1P->G3P Aldolase Glycolysis Glycolysis DHAP->Glycolysis Glycerol Glycerol Synthesis DHAP->Glycerol G3P->Glycolysis Serine Serine Biosynthesis G3P->Serine Pyruvate Pyruvate (13C at C2) Glycolysis->Pyruvate PPP Pentose Phosphate Pathway (PPP) Glycolysis->PPP Lactate Lactate (13C at C2) Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA (13C at C1) Pyruvate->AcetylCoA PDH Ribose5P Ribose-5-Phosphate PPP->Ribose5P TCA TCA Cycle AcetylCoA->TCA Citrate Citrate TCA->Citrate

Caption: Metabolic fate of D-fructose-2-13C in normoxic vs. hypoxic cells.

Comparative Analysis: Expected Outcomes of D-Fructose-2-13C Tracer Retention

Based on the known metabolic reprogramming induced by hypoxia, we can predict the differential retention of the 2-13C label in key metabolite pools when comparing hypoxic and normoxic cells.

Metabolite PoolExpected 13C Retention in Hypoxic Cells vs. Normoxic CellsRationale
Intracellular Fructose-1-Phosphate Significantly HigherIncreased uptake via upregulated GLUT5 and rapid phosphorylation by upregulated KHK.[1]
Glycolytic Intermediates (e.g., DHAP, G3P) HigherBypass of PFK-1 regulation leads to increased flux into the lower part of glycolysis.
Lactate Significantly HigherEnhanced glycolytic flux and the Warburg effect lead to increased lactate production and secretion.
Pentose Phosphate Pathway (PPP) Intermediates HigherFructose carbons can be shunted into the non-oxidative PPP to support nucleotide biosynthesis, a critical process for proliferating cells. Studies have shown a 2.7-fold increase in transketolase (TKT) expression under acute hypoxia.[3] Another study in pancreatic cancer cells treated with fructose showed a 200% increase in TKT protein expression and a 250% higher metabolic rate of 13C labeled fructose compared to glucose via TKT.[4][5]
TCA Cycle Intermediates LowerIn line with the Warburg effect, hypoxic cells often exhibit reduced mitochondrial respiration and a decreased reliance on the TCA cycle for ATP production.
Amino Acids (e.g., Serine, Glycine) HigherIncreased glycolytic flux provides precursors for the synthesis of non-essential amino acids that are crucial for cell growth.
Lipids HigherFructose-derived carbon can be channeled into de novo lipogenesis to support membrane biosynthesis and signaling.

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a D-fructose-2-13C tracer experiment to compare metabolic flux in hypoxic and normoxic cells.

Experimental Workflow

Experimental_Workflow cluster_setup Cell Culture & Hypoxia Induction cluster_labeling 13C Labeling cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A1 Seed cells in parallel plates A2 Incubate one set in normoxia (21% O2) A1->A2 A3 Incubate one set in hypoxia (1% O2) A1->A3 B1 Replace media with D-fructose-2-13C containing media A2->B1 A3->B1 B2 Incubate for defined time points B1->B2 C1 Quench metabolism (e.g., cold methanol) B2->C1 C2 Scrape and collect cell lysates C1->C2 C3 Separate polar metabolites C2->C3 D1 Inject samples into LC-MS/MS C3->D1 D2 Quantify 13C enrichment in target metabolites D1->D2 E1 Calculate fractional enrichment D2->E1 E2 Compare hypoxic vs. normoxic conditions E1->E2

Caption: A streamlined workflow for 13C tracer experiments.

I. Cell Culture and Hypoxia Induction
  • Cell Seeding: Seed your cancer cell line of interest (e.g., HeLa, HCT116, A549) in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Prepare duplicate plates for normoxic and hypoxic conditions.

  • Normoxic Control: Culture one set of plates in a standard cell culture incubator at 37°C, 5% CO2, and 21% O2.

  • Hypoxia Induction: Place the second set of plates in a hypoxic chamber or incubator flushed with a gas mixture of 1% O2, 5% CO2, and balanced with N2. Incubate for 24-48 hours to allow for the induction of the hypoxic response.

II. D-Fructose-2-13C Labeling
  • Media Preparation: Prepare fresh culture medium containing a defined concentration of D-fructose-2-13C (e.g., 10 mM) and dialyzed fetal bovine serum to minimize the presence of unlabeled hexoses.

  • Labeling: Remove the culture medium from both normoxic and hypoxic plates and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the D-fructose-2-13C containing medium to the cells.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the 13C label into different metabolite pools.

III. Metabolite Extraction
  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the wells.

  • Cell Lysis: Place the plates on a rocker at 4°C for 10 minutes to ensure complete cell lysis.

  • Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube for analysis.

IV. LC-MS/MS Analysis
  • Instrumentation: Utilize a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system for the separation and detection of 13C-labeled metabolites.

  • Chromatography: Employ a suitable chromatography column (e.g., HILIC for polar metabolites) to achieve optimal separation of the target analytes.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use a targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) method to quantify the different isotopologues of each metabolite.

Data Interpretation and Quantitative Analysis

The primary output of the LC-MS/MS analysis will be the relative abundance of different isotopologues for each metabolite of interest. This data can be used to calculate the fractional enrichment of 13C, which represents the proportion of a given metabolite pool that is labeled with 13C.

Fractional Enrichment (%) = (Sum of intensities of 13C-labeled isotopologues) / (Sum of intensities of all isotopologues) x 100

By comparing the fractional enrichment of key metabolites in hypoxic versus normoxic cells at different time points, you can quantitatively assess the impact of hypoxia on fructose metabolism.

Expected Changes in Key Metabolic Enzyme Expression
GeneProteinFunctionExpected Fold Change in Hypoxia
SLC2A5GLUT5Fructose TransporterUpregulated[1]
KHKKetohexokinaseFructose PhosphorylationUpregulated
ALDOA/CAldolase A/CCleavage of Fructose-1-PhosphateUpregulated
TKTTransketolasePentose Phosphate Pathway~2.7-fold increase (acute hypoxia)[3]
LDHALactate Dehydrogenase APyruvate to Lactate ConversionUpregulated

Conclusion

The use of D-fructose-2-13C as a metabolic tracer provides a powerful tool to dissect the intricate metabolic reprogramming that occurs in cells under hypoxic conditions. The expected increase in the retention of the 13C label in glycolytic and biosynthetic pathways in hypoxic cells highlights the critical role of fructose as a fuel source for cancer cell survival and proliferation. The experimental framework provided in this guide offers a robust methodology for quantitatively assessing these metabolic alterations, which can aid in the identification of novel therapeutic targets and the development of more effective anti-cancer strategies.

References

  • Fructose Metabolism in Cancer. (2020). MDPI. Retrieved from [Link]

  • Fructose Metabolism in Cancer. (2020). PMC. Retrieved from [Link]

  • A roadmap for interpreting 13C metabolite labeling patterns from cells. (n.d.). PMC. Retrieved from [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (2022). Frontiers. Retrieved from [Link]

  • Metabolic effects of fructose 1,6-bisphosphate in normoxic and hypoxic states of MG63 osteosarcoma cells. (2011). PubMed. Retrieved from [Link]

  • Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications. (n.d.). PMC. Retrieved from [Link]

  • (13)C Tracer Studies of Metabolism in Mouse Tumor Xenografts. (2018). ResearchGate. Retrieved from [Link]

  • Effects of cyclic acute and chronic hypoxia on the expression levels of metabolism related genes in a pancreatic cancer cell line. (2018). NIH. Retrieved from [Link]

  • Hypoxia-scored cancer cell lines. (A) Heatmap of the fold change of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Genome-wide analysis discloses reversal of the hypoxia-induced changes of gene expression in colon cancer cells by zinc supplementation. (2011). Oncotarget. Retrieved from [Link]

  • GLUT5-overexpression-related tumorigenic implications. (2024). PMC. Retrieved from [Link]

  • Oscillatory Hypoxia Induced Unfolded Protein Folding Response Gene Expression Predicts Low Survival in Human Breast Cancer Patients. (2024). bioRxiv. Retrieved from [Link]

  • Fold-change in gene expression of selected hypoxia target genes under... (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. (2016). SpringerLink. Retrieved from [Link]

  • Quantitative MS‐Based Proteomics: Comparing the MCF‐7 Cellular Response to Hypoxia and a 2‐Oxoglutarate Analogue. (2014). ResearchGate. Retrieved from [Link]

  • Metabolomic studies in fructose- and glucose-treated pancreatic (Panc-1... (n.d.). ResearchGate. Retrieved from [Link]

  • Oscillatory Hypoxia Induced Unfolded Protein Folding Response Gene Expression Predicts Low Survival in Human Breast Cancer Patients. (2024). PMC. Retrieved from [Link]

  • (PDF) Fructose Metabolism in Cancer. (2020). ResearchGate. Retrieved from [Link]

  • Fructose-induced metabolic reprogramming of cancer cells. (2024). Frontiers. Retrieved from [Link]

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2023). PMC. Retrieved from [Link]

  • Metabolic flux and flux balance analyses indicate the relevance of metabolic thermogenesis and aerobic glycolysis in cancer cells. (2023). bioRxiv. Retrieved from [Link]

Sources

A Comparative Guide to 13C Mass Isotopomer Distribution Analysis: Fructose vs. Glucose

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intricate metabolic pathways of nutrient utilization is paramount. Stable isotope tracers, particularly 13C-labeled substrates, have become indispensable for quantifying metabolic fluxes and elucidating cellular reprogramming in health and disease.[1][2][3] This guide provides an in-depth comparison of 13C mass isotopomer distribution analysis when using fructose versus glucose as a tracer. We will delve into the biochemical rationale, experimental design, analytical methodologies, and data interpretation, offering field-proven insights to empower your research.

Introduction: Why Compare Fructose and Glucose Metabolism?

Glucose is the canonical fuel for most cells, with its metabolism being tightly regulated. Fructose, while calorically equivalent, follows a distinct and less-regulated metabolic path, primarily in the liver, intestine, and kidneys.[4][5][6] This divergence has significant implications for cellular bioenergetics, biosynthesis, and redox balance. In pathologies like cancer, cells can reprogram their metabolism to utilize alternative fuels like fructose to sustain rapid proliferation, making the comparison of these two sugars a critical area of investigation.[7][8][9]

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique that uses 13C-labeled substrates to trace the flow of carbon atoms through metabolic networks.[10][11] By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) in downstream metabolites using mass spectrometry, we can quantify the activity of various pathways.[11][12]

Biochemical Divergence: The Foundation of Distinct Isotopomer Patterns

The key to understanding the differences in 13C isotopomer distributions from labeled glucose versus fructose lies in their distinct entry points into central carbon metabolism.

Glucose Metabolism:

  • Entry: Enters glycolysis via phosphorylation to glucose-6-phosphate (G6P) by hexokinase.

  • Regulation: Tightly regulated at the phosphofructokinase-1 (PFK1) step.

  • Key Pathways: G6P is a central hub, feeding into glycolysis, the Pentose Phosphate Pathway (PPP), and glycogen synthesis.[13][14][15]

Fructose Metabolism:

  • Primary Entry (Liver, Kidney, Intestine): Phosphorylated by fructokinase to fructose-1-phosphate (F1P).[5] Aldolase B then cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

  • Bypassing Regulation: This pathway bypasses the PFK1 regulatory checkpoint of glycolysis, allowing for a rapid and unregulated influx of carbons into the triose phosphate pool.[5][16]

  • Alternative Entry (Muscle, Adipose Tissue): Fructose can be phosphorylated by hexokinase to fructose-6-phosphate, but this is competitively inhibited by glucose.[5][17]

This fundamental difference in entry and regulation is the primary driver of the unique 13C labeling patterns observed in downstream metabolites.

Diagram: Metabolic Entry of Glucose vs. Fructose

Metabolic entry points of Glucose and Fructose. cluster_glucose Glucose Metabolism cluster_fructose Fructose Metabolism (Liver) Glucose [U-13C6]Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP PFK1 PFK1 (Rate-Limiting) F6P->PFK1 F16BP Fructose-1,6-Bisphosphate PFK1->F16BP Glycolysis Glycolysis F16BP->Glycolysis Fructose [U-13C6]Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP DHAP F1P->DHAP Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde G3P Glyceraldehyde-3-Phosphate DHAP->G3P Glyceraldehyde->G3P G3P->Glycolysis

Caption: Distinct entry points of glucose and fructose into central carbon metabolism.

Experimental Design and Protocol

A robust experimental design is crucial for obtaining meaningful and reproducible data. This section outlines a comprehensive workflow for comparing 13C-glucose and 13C-fructose metabolism in cultured cells.

Diagram: Experimental Workflow

Workflow for 13C Mass Isotopomer Analysis. cluster_prep Phase 1: Cell Culture & Labeling cluster_sample Phase 2: Sample Processing cluster_analysis Phase 3: Data Acquisition & Analysis A 1. Cell Seeding & Culture B 2. Switch to Labeling Media ([U-13C6]Glucose or [U-13C6]Fructose) A->B C 3. Time-Course Incubation B->C D 4. Quench Metabolism (e.g., Cold Methanol) C->D E 5. Metabolite Extraction D->E F 6. Sample Derivatization (for GC-MS) E->F G 7. GC-MS or LC-MS Analysis F->G H 8. Mass Isotopomer Distribution (MID) Determination G->H I 9. Correction for Natural 13C Abundance H->I J 10. Metabolic Flux Analysis (MFA) I->J

Caption: A step-by-step workflow for 13C isotopomer analysis experiments.

Step-by-Step Experimental Protocol

1. Cell Culture:

  • Culture cells of interest to mid-log phase in standard growth medium. Ensure consistent cell numbers across all experimental conditions.

2. 13C Labeling:

  • Prepare labeling media by supplementing base media (e.g., DMEM without glucose) with either [U-13C6]glucose or [U-13C6]fructose at the desired concentration.

  • Wash cells with phosphate-buffered saline (PBS) and switch to the 13C-labeling media.

  • Incubate cells for a defined period. A time-course experiment is recommended to capture the dynamics of label incorporation.

3. Quenching and Metabolite Extraction:

  • To halt enzymatic activity, rapidly quench metabolism. A common method is to aspirate the medium and add ice-cold 80% methanol.[18]

  • Scrape the cells in the cold methanol and transfer to a microcentrifuge tube.

  • Lyse the cells (e.g., by probe sonication or freeze-thaw cycles).

  • Centrifuge to pellet cell debris and collect the supernatant containing the polar metabolites.

4. Sample Preparation for GC-MS Analysis:

  • Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried metabolites to increase their volatility for gas chromatography. A common method is silylation using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[10]

5. GC-MS Analysis:

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • The GC separates the metabolites, and the MS detects the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of the mass isotopomer distribution.[19][20][21]

Data Analysis and Interpretation

The raw mass spectrometry data must be processed to extract meaningful biological information.

1. Mass Isotopomer Distribution (MID) Correction:

  • The measured MIDs must be corrected for the natural abundance of 13C (approximately 1.1%) and other heavy isotopes.[12]

2. Tracing Carbon Transitions:

  • By analyzing the labeling patterns of key metabolites, one can infer the activity of different pathways.

Expected Differences in Isotopomer Distributions

The distinct entry points of glucose and fructose will lead to predictable differences in the 13C labeling of downstream metabolites.

MetaboliteExpected Labeling from [U-13C6]GlucoseExpected Labeling from [U-13C6]FructoseRationale
Glycolytic Intermediates (e.g., Pyruvate, Lactate) M+3 (fully labeled 3-carbon molecule)M+3Both tracers will produce fully labeled triose phosphates that proceed through glycolysis.
TCA Cycle Intermediates (e.g., Citrate, Malate) M+2, M+3, M+4, etc.M+2, M+3, M+4, etc.The initial entry into the TCA cycle via acetyl-CoA from pyruvate will introduce an M+2 label. Subsequent turns of the cycle will lead to more complex labeling patterns. Fructose may lead to a faster and higher enrichment due to its unregulated entry.[5]
Ribose-5-phosphate (from PPP) M+5M+0 or low enrichmentGlucose-6-phosphate is the direct precursor for the PPP.[14][22] Fructose metabolism largely bypasses G6P, resulting in minimal labeling of PPP intermediates.
Serine (from 3-Phosphoglycerate) M+3M+3The carbon backbone of serine is derived directly from the glycolytic intermediate 3-phosphoglycerate.
Fatty Acids (from Acetyl-CoA) M+2 unitsPotentially higher M+2 enrichmentThe unregulated influx of fructose-derived carbons can lead to increased de novo lipogenesis.[4][16] This would be reflected as a higher incorporation of 13C into fatty acids.

Comparative Summary: Fructose vs. Glucose as a 13C Tracer

Feature13C-Glucose13C-Fructose
Primary Metabolic Entry Glycolysis via Hexokinase to G6PPrimarily via Fructokinase to F1P (bypasses PFK1)
Regulation Tightly regulated at the PFK1 stepLargely unregulated entry into lower glycolysis
Pentose Phosphate Pathway Labeling HighLow to negligible
Rate of Glycolytic Flux Regulated by cellular energy statusCan be more rapid and is less dependent on energy status[5][23]
Lipogenesis Contributes to lipogenesis under conditions of energy surplusCan potently drive de novo lipogenesis due to the unregulated supply of acetyl-CoA precursors[7]
Primary Research Applications General central carbon metabolism, PPP flux, glycolysisHepatic metabolism, metabolic reprogramming in cancer, de novo lipogenesis, disorders of fructose metabolism[24]

Conclusion and Future Directions

The choice between 13C-glucose and 13C-fructose as a metabolic tracer depends entirely on the biological question being addressed. While glucose provides a comprehensive view of central carbon metabolism under normal physiological regulation, fructose is a powerful tool for investigating alternative fuel utilization, particularly in the context of liver metabolism and diseases like cancer where metabolic reprogramming is a hallmark.

Future studies could leverage double-labeling experiments, using, for example, 13C-fructose in combination with 15N-glutamine, to simultaneously probe carbon and nitrogen metabolism. Advances in mass spectrometry instrumentation and computational modeling will continue to enhance the resolution and predictive power of 13C-MFA, providing ever-deeper insights into the complexities of cellular metabolism.

References
  • Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. (2023). MDPI. [Link]

  • Gopher, A., Vaisman, N., Mandel, H., & Lapidot, A. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences of the United States of America, 87(14), 5449–5453. [Link]

  • van den Velden, M. H. F., et al. (2023). Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging. Frontiers in Physiology, 14, 1198270. [Link]

  • Sievenpiper, J. L., et al. (2014). Fructose vs. glucose and metabolism: do the metabolic differences matter? Current Opinion in Lipidology, 25(1), 8-19. [Link]

  • Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 30(3), 894-903.e4. [Link]

  • Analysis of [U-13C6]glucose in human plasma using liquid chromatography/isotope ratio mass spectrometry compared with two other mass spectrometry techniques. (2006). Rapid Communications in Mass Spectrometry, 20(15), 2291-2296. [Link]

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